N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
Description
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Properties
IUPAC Name |
N,4-dimethylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCMSMCNAMXXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride: Mechanism of Action and Technical Guide
[1]
Executive Summary
This compound (CAS: 1361115-91-4) is a synthetic piperidine derivative functioning as a ligand for the Sigma-2 receptor (σ2R) , recently identified as the transmembrane protein TMEM97 .[1] Unlike classical opioid or dopaminergic piperidines, this compound exerts its biological effects primarily through the modulation of intracellular organelle crosstalk—specifically between the endoplasmic reticulum (ER) and mitochondria.[1]
Its core mechanism involves the disruption of calcium homeostasis and the induction of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.[1] This profile makes it a critical probe for researching TMEM97 function in cancer cell proliferation and survival.[1]
Chemical Constitution & Identity
Understanding the structural pharmacophore is prerequisite to grasping the binding kinetics.[1]
| Property | Specification |
| IUPAC Name | N-methyl-4-methylpiperidine-4-carboxamide hydrochloride |
| CAS Number | 1361115-91-4 |
| Molecular Formula | C₈H₁₆N₂O[1][2] · HCl |
| Molecular Weight | 192.69 g/mol (HCl salt) |
| Core Scaffold | 4,4-disubstituted piperidine |
| Key Functional Groups | Secondary amine (piperidine ring), Secondary amide (carboxamide) |
| Solubility | Water (soluble), DMSO (soluble) |
Structural Logic: The 4,4-disubstitution pattern (methyl and carboxamide) creates a steric bulk that is characteristic of many Sigma receptor ligands. The basic nitrogen in the piperidine ring (protonated at physiological pH) provides the necessary electrostatic interaction with the aspartate residue (typically Asp29 in Sigma-1, conserved anionic site in Sigma-2/TMEM97) within the receptor binding pocket.[1]
Mechanism of Action (MoA)
The MoA of N,4-Dimethyl-4-piperidinecarboxamide is defined by its agonism at the Sigma-2 receptor.[1] This interaction triggers a "domino effect" of organelle dysfunction, primarily targeting rapidly dividing cells (e.g., neoplastic tissue).
Primary Target: TMEM97 (Sigma-2 Receptor)
The Sigma-2 receptor is an ER-resident protein involved in cholesterol trafficking and calcium signaling.[1] Upon binding, N,4-Dimethyl-4-piperidinecarboxamide induces a conformational change in TMEM97, which is often complexed with PGRMC1 (Progesterone Receptor Membrane Component 1).[1]
The Cytotoxic Cascade[1]
-
ER Calcium Efflux: Ligand binding triggers the release of Calcium ions (Ca²⁺) from the Endoplasmic Reticulum stores into the cytosol.[1]
-
Mitochondrial Calcium Overload: The close physical proximity of the ER and mitochondria (Mitochondria-Associated ER Membranes, or MAMs) facilitates the rapid uptake of this Ca²⁺ by the mitochondrial calcium uniporter (MCU).[1]
-
ROS Generation: Mitochondrial Ca²⁺ overload disrupts the electron transport chain, leading to the supranormal production of Reactive Oxygen Species (ROS), specifically superoxide anions.
-
Membrane Permeabilization:
-
Apoptosis: The convergence of cytochrome c release (from mitochondria) and cathepsin activity initiates caspase-dependent and caspase-independent apoptotic cell death.[1]
Visualization of Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by N,4-Dimethyl-4-piperidinecarboxamide.
Caption: Schematic representation of the Sigma-2 receptor-mediated cytotoxic cascade induced by N,4-Dimethyl-4-piperidinecarboxamide.[1]
Experimental Protocols
To validate the MoA of this compound in a research setting, the following self-validating experimental workflows are recommended.
Validation of Cytotoxicity (MTT/Alamar Blue Assay)
Objective: Determine the IC₅₀ of the compound in cancer cell lines (e.g., MCF-7, PC-3) which overexpress Sigma-2 receptors.[1]
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Prepare a serial dilution of N,4-Dimethyl-4-piperidinecarboxamide HCl (1 nM to 100 µM) in culture media. Treat cells for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm.
-
Control: Use Siramesine or PB28 as a positive control for Sigma-2 mediated toxicity.[1]
Calcium Flux Imaging (Mechanistic Confirmation)
Objective: Confirm that toxicity is preceded by cytosolic calcium elevation.[1]
-
Loading: Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C in Calcium-free buffer (to ensure Ca²⁺ is from intracellular stores).
-
Baseline: Record baseline fluorescence (Ex/Em: 494/506 nm) for 60 seconds.
-
Injection: Inject N,4-Dimethyl-4-piperidinecarboxamide (at IC₉₀ concentration).
-
Observation: Expect a rapid transient spike in fluorescence within 30–120 seconds.
-
Blockade Test: Pre-treat with BAPTA-AM (intracellular calcium chelator) to verify if cell death is rescued, confirming the Ca²⁺-dependency of the mechanism.[1]
References
-
Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as a target for cancer therapeutics."[1] Cancer Research. Link
-
Zeng, C., et al. (2016). "Identification of the Sigma-2 receptor as the transmembrane protein TMEM97." Nature. Link[1]
-
BenchChem. (2024).[1] "N,4-Dimethyl-4-piperidinecarboxamide HCl Product Data and Sigma-2 Activity." BenchChem Database. Link
-
Abate, C., et al. (2011). "Sigma-2 receptor agonists as potential antitumor agents: synthesis and biological evaluation." ChemMedChem. Link
-
PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine.[1] Link
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride biological activity
[1]
Executive Summary
This compound (CAS: 1361115-91-4 ) is a substituted piperidine derivative serving as a critical building block and functional probe in medicinal chemistry.[1][2] Structurally characterized by a 4,4-disubstituted piperidine ring, it represents a privileged scaffold found in various Sigma-2 receptor ligands , Mu-opioid receptor modulators , and anticancer agents (e.g., Bisantrene analogs).[1]
Its biological significance lies in its dual role:
-
Direct Pharmacological Probe: Exhibiting affinity for Sigma-2 receptors, which are emerging targets for cancer imaging and therapy.[1]
-
Synthetic Intermediate: Acting as a precursor for generating complex heterocyclic drugs, particularly those targeting Topoisomerase II or modulating neurotransmitter transporters.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6]
| Property | Specification |
| IUPAC Name | N,4-Dimethylpiperidine-4-carboxamide hydrochloride |
| CAS Number | 1361115-91-4 (HCl salt); 1361114-96-6 (Free base) |
| Molecular Formula | C₈H₁₆N₂O[1][3] · HCl |
| Molecular Weight | 192.69 g/mol (Salt); 156.23 g/mol (Base) |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[4] |
| Appearance | White to off-white crystalline solid.[1] |
| pKa | ~9.8 (Piperidine nitrogen), making it protonated at physiological pH.[1][4] |
Structural Significance
The molecule features a gem-disubstituted carbon at position 4 of the piperidine ring (a methyl group and an N-methylcarboxamide group).[1] This "gem-dimethyl" effect restricts conformational flexibility, often locking the molecule into a bioactive conformation that enhances binding selectivity for G-protein coupled receptors (GPCRs) and intracellular proteins like the Sigma-2 receptor.[1]
[1]
Biological Mechanism of Action[4][9][10]
Sigma-2 Receptor Modulation
Research indicates that 4,4-disubstituted piperidines are potent ligands for the Sigma-2 receptor (transmembrane protein 97, TMEM97).[1]
-
Mechanism: Upon binding, Sigma-2 agonists trigger the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) and mitochondria.[1][4]
-
Downstream Effect: This Ca²⁺ flood initiates the intrinsic apoptotic pathway (caspase-3 activation), leading to cancer cell death.[1]
-
Relevance: N,4-Dimethyl-4-piperidinecarboxamide serves as a minimal pharmacophore fragment for designing high-affinity Sigma-2 ligands used in tumor imaging (PET probes) and chemotherapy.[1]
Opioid Receptor Interaction
The 4-piperidinecarboxamide core is structurally homologous to the meperidine (pethidine) class of opioids.[1]
-
Mu-Opioid Receptor (MOR): While the ester group in meperidine is replaced by an amide in this compound, the steric bulk at position 4 preserves receptor pocket occupancy.[1]
-
Activity Profile: Typically acts as a weak agonist or modulator.[1][4] It is often used as a negative control or a starting scaffold to append lipophilic tails (e.g., phenethyl groups) that drastically increase potency (transforming it into a fentanyl-like analog).[1][4]
Topoisomerase II Inhibition (via Bisantrene Analogs)
In drug development, this compound is utilized to synthesize side chains for Bisantrene derivatives.[1][4] Bisantrene is an anthracene-based agent that intercalates into DNA and inhibits Topoisomerase II.[1][5][6] The piperidine side chain improves the solubility and cellular uptake of the parent anthracycline, enhancing its cytotoxicity against resistant tumor lines.
[1]
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable, precipitate-free solution for in vitro assays.
-
Solvent: Dissolve 10 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl in 1 mL of sterile Milli-Q water or PBS (pH 7.4) .
-
Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.
-
Storage: Aliquot into light-protected vials and store at -20°C. Stable for 6 months.
Sigma-2 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the binding affinity (
Materials:
-
Membrane Source: Rat liver membranes or MCF-7 cells (rich in Sigma-2).[1]
-
Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine) in the presence of (+)-pentazocine (to block Sigma-1 sites).[1]
-
Test Compound: N,4-Dimethyl-4-piperidinecarboxamide HCl (1 nM – 100 µM).
Workflow:
-
Incubation: Mix 100 µg membrane protein, 3 nM [³H]-DTG, 1 µM (+)-pentazocine, and the test compound in Tris-HCl buffer (pH 8.0).
-
Equilibrium: Incubate at 25°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1][4]
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
and derive using the Cheng-Prusoff equation.[1][4]
Therapeutic Potential & Applications[6][7][8][11]
Oncology (Drug Conjugates)
The compound is investigated as a "warhead" carrier.[1][4] By conjugating cytotoxic agents to the piperidine nitrogen, researchers can target the drug to Sigma-2 overexpressing tumors (e.g., pancreatic, breast, and melanoma), utilizing the receptor's internalization mechanism to deliver the payload intracellularly.
Neurological Disorders
Due to its structural similarity to neurotransmitter modulators, derivatives of this compound are screened for activity against:
Safety & Handling (SDS Summary)
While specific toxicological data for this research chemical is limited, it should be handled as a potent bioactive amine.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-Dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]
-
Zeng, C., et al. (2020). Sigma-2 receptors/TMEM97 as promising targets for cancer diagnosis and therapy.[1] Journal of Medicinal Chemistry.
-
Garner, W. A., et al. (2016). Compositions to improve the therapeutic benefit of bisantrene and analogs. U.S. Patent No. 20160220537A1.[1][4]
-
Mach, R. H., et al. (2013). Sigma-2 receptors: A novel target for cancer therapeutics.[1] Advances in Cancer Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [cymitquimica.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 5. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 6. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
Technical Monograph: Physicochemical Profiling of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
[1]
Executive Summary
Compound Identity: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride Target Audience: Medicinal Chemists, Formulation Scientists, and CMC Leads.[1][2]
This guide provides a rigorous technical analysis of This compound , a critical substituted piperidine scaffold often utilized as a pharmacophore in the development of CNS-active agents, analgesics, and kinase inhibitors.[2] This monograph moves beyond basic data listing to explore the causality of its physicochemical behavior, offering self-validating protocols for characterization.
Structural Clarification: Based on IUPAC nomenclature conventions for the string "N,4-Dimethyl-4-piperidinecarboxamide," this guide defines the molecule as the hydrochloride salt of 4-methyl-N-methylpiperidine-4-carboxamide .[1]
Part 1: Solid-State Characterization & Thermodynamics[1][2]
The solid-state landscape of piperidine HCl salts is dominated by their potential for polymorphism and hygroscopicity.[1][2] The secondary amine hydrochloride motif creates strong hydrogen bond donors (
Thermal Analysis (DSC/TGA)
Objective: To distinguish between solvates, hydrates, and true polymorphs.[1][2]
-
Expected Behavior:
Experimental Protocol: Self-Validating Thermal Profiling
-
TGA (Thermogravimetric Analysis): Load 5-10 mg of sample.[1][2] Ramp at 10°C/min from 30°C to 300°C under
.[1][2] -
DSC (Differential Scanning Calorimetry): Perform a heat-cool-heat cycle.[1][2]
Hygroscopicity & Dynamic Vapor Sorption (DVS)
Piperidine HCl salts are prone to deliquescence at high humidity.[1][2]
Data Summary Table: Predicted Solid-State Metrics
| Property | Value / Range (Predicted) | Relevance |
| Melting Point | 225 – 245°C (Decomp) | Solid-state stability for formulation.[1][2] |
| Hygroscopicity | Moderate to High | Requires moisture-tight packaging.[1][2] |
| Physical Form | Crystalline White Powder | Flowability for capsule filling.[1][2] |
| Crystal System | Monoclinic or Triclinic | Common for HCl salts of this symmetry.[1][2] |
Part 2: Solution-State Properties (Solubility & pKa)[1][2]
The pharmacological utility of this compound relies on its ionization state.[1][2] The piperidine nitrogen is the primary basic center.[1][2]
Ionization Constant (pKa)
Mechanistic Insight: The C4-gem-dimethyl/carboxamide substitution introduces steric bulk, which may slightly depress the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.[1][2]2) due to conformational flattening, but it remains highly basic.[1]
-
Predicted pKa (Piperidine N): 10.5 – 10.8[1]
-
Predicted pKa (Amide N): Neutral (does not ionize in physiological range).[1][2]
Protocol: Potentiometric Titration (The "Gold Standard")
-
Instrument: Mettler Toledo or Sirius T3.
-
Concentration: 1 mM sample in degassed water (carbonate-free).
-
Procedure:
Solubility Profile
As a hydrochloride salt, the compound exhibits high aqueous solubility but pH-dependent partitioning.[1][2]
Diagram 1: pH-Dependent Solubility & Ionization Pathway This diagram illustrates the speciation of the molecule from acidic to basic environments, critical for predicting absorption in the GI tract.[1][2]
Caption: pH-dependent ionization trajectory. The compound remains highly soluble and cationic throughout the physiological pH range, necessitating active transport or paracellular absorption mechanisms, or conversion to free base for organic extraction.[1][2]
Part 3: Stability & Degradation Pathways[1][2]
Understanding the liability of the Carboxamide and Piperidine moieties is essential for shelf-life determination.[1][2]
Hydrolysis
The steric hindrance provided by the C4-methyl group offers significant protection to the amide bond against enzymatic and chemical hydrolysis compared to linear amides.[1][2]
-
Condition: 0.1 N HCl / 60°C.
-
Result: Highly stable.
-
Condition: 0.1 N NaOH / 60°C.
-
Result: Slow hydrolysis to 4-methyl-4-piperidinecarboxylic acid.
Oxidation
Secondary amines are susceptible to N-oxidation to form N-oxides (hydroxylamines), especially in the presence of peroxides (common impurities in excipients like PEG or Povidone).[1][2]
Stress Testing Protocol (Forced Degradation):
-
Peroxide Stress: Dissolve sample in 3%
at RT for 24 hours. -
Analysis: Monitor for [M+16] peak in LC-MS (N-oxide formation).
Part 4: Analytical Methodologies
HPLC Method Development
Because the molecule lacks a strong chromophore (no aromatic rings), UV detection at standard wavelengths (254 nm) is insensitive.[1][2]
Recommended Method: Charged Aerosol Detection (CAD) or Low-UV [1][2]
| Parameter | Condition | Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3) | Retains polar amines better than standard C18.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1][2]0) | Acidic pH keeps amine protonated for peak shape.[1][2] |
| Mobile Phase B | Acetonitrile | Organic modifier.[1][2] |
| Detection | UV 205-210 nm or CAD/ELSD | Amide bond absorbs at low UV; CAD is universal.[1][2] |
| Gradient | 5% B to 60% B over 10 min | Elutes hydrophilic salt early but retains free base.[1][2] |
Diagram 2: Analytical Workflow for Purity Assessment
Caption: Recommended analytical workflow utilizing low-wavelength UV and Mass Spectrometry to overcome the lack of strong chromophores.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 411689, N,N-dimethylpiperidine-4-carboxamide. Retrieved from [Link](Note: Used as structural analog for physicochemical baseline).[1][2]
-
Perrin, D. D., & Dempsey, B. (1981). Buffers for pH and Metal Ion Control.[1][2] Chapman and Hall.[1] (Source for pKa determination protocols of cyclic amines).
-
Stahl, P. H., & Wermuth, C. G.[1][2][9] (Eds.).[1][2][4][5][6][10][11] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] [Link](Authoritative source on Hydrochloride salt properties).[1][2]
-
Taylor, G. E., et al. (2018). "Automated pKa determination of pharmaceutical compounds."[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding for potentiometric titration).
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Piperidine-4-Carboxamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. biosynce.com [biosynce.com]
- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silane, trimethoxyoctyl-, hydrolysis products with silica | C11H26O5Si2 | CID 121232553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: N,N-Dimethylpiperidine-4-carboxamide Hydrochloride
Part 1: Executive Summary & Nomenclature Clarification
Core Identity
N,N-Dimethylpiperidine-4-carboxamide hydrochloride (CAS 6270-42-4) is a critical heterocyclic building block used in the synthesis of next-generation analgesics and neurotherapeutics. It serves as a primary scaffold for NaV1.7 voltage-gated sodium channel inhibitors (non-opioid pain management) and SMN (Survival Motor Neuron) protein modulators for spinal muscular atrophy.
Nomenclature Alert: Resolving Ambiguity
Critical Note: The user query specified "N,4-Dimethyl-4-piperidinecarboxamide" but provided CAS 6270-42-4 . These are chemically distinct entities.
-
CAS 6270-42-4 corresponds to N,N-Dimethylpiperidine-4-carboxamide hydrochloride (Amide nitrogen is dimethylated; Piperidine nitrogen is unsubstituted).[1]
-
"N,4-Dimethyl-4-piperidinecarboxamide" implies a 4,4-disubstituted piperidine (often associated with opioid pharmacophores like picenadol).
This guide follows the authoritative CAS 6270-42-4 assignment (N,N-Dimethylpiperidine-4-carboxamide hydrochloride). [1]
| Property | Specification |
| IUPAC Name | N,N-Dimethylpiperidine-4-carboxamide hydrochloride |
| Common Name | Isonipecotic acid dimethylamide hydrochloride |
| CAS Number | 6270-42-4 |
| Molecular Formula | C₈H₁₇ClN₂O (Salt) / C₈H₁₆N₂O (Free Base) |
| Molecular Weight | 192.69 g/mol (HCl Salt) |
| SMILES | CN(C)C(=O)C1CCNCC1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
Part 2: Synthesis & Production Protocols
Retrosynthetic Analysis
The synthesis of CAS 6270-42-4 typically proceeds via the amidation of isonipecotic acid (piperidine-4-carboxylic acid). To prevent self-polymerization or side reactions at the secondary amine, an N-protection strategy (e.g., Boc or Cbz) is recommended for high-purity pharmaceutical applications, although direct amidation of the ethyl ester is possible in industrial settings.
Reaction Pathway Visualization
The following diagram outlines the optimized laboratory-scale synthesis using the N-Boc protection route to ensure regioselectivity.
Figure 1: Step-wise synthesis of N,N-Dimethylpiperidine-4-carboxamide HCl via N-Boc protection strategy.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of CAS 6270-42-4.
Step 1: Activation and Amidation
-
Reagents: N-Boc-isonipecotic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), Dimethylamine (2.0 M in THF, 1.5 eq).
-
Procedure:
-
Dissolve N-Boc-isonipecotic acid in anhydrous DCM (dichloromethane) under nitrogen atmosphere.
-
Add CDI portion-wise at 0°C. Stir for 1 hour at Room Temperature (RT) until CO₂ evolution ceases (activation).
-
Cool back to 0°C and add Dimethylamine solution dropwise.
-
Stir at RT for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Wash with 1M HCl (careful, keep product in organic phase if Boc is stable, otherwise use citric acid), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: Deprotection and Salt Formation
-
Reagents: Intermediate from Step 1, 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the crude amide in a minimal amount of dry 1,4-dioxane or diethyl ether.
-
Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.
-
Stir at RT for 2–3 hours. A white precipitate should form.
-
Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold diethyl ether.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Part 3: Analytical Characterization
To validate the identity of CAS 6270-42-4, the following spectral data must be confirmed. The absence of the Boc group and the presence of the dimethyl amide are key diagnostic features.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Reference: 2.50 ppm)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 8.80 – 9.20 | Broad Singlet | 1H/2H | NH₂⁺ | Ammonium protons (exchangeable w/ D₂O). |
| 3.20 – 3.35 | Multiplet | 2H | C2/C6-H (eq) | Downfield due to proximity to N⁺. |
| 2.95 | Singlet | 3H | N-CH₃ (a) | Amide methyl (magnetic non-equivalence). |
| 2.80 | Singlet | 3H | N-CH₃ (b) | Amide methyl (magnetic non-equivalence). |
| 2.75 – 2.90 | Multiplet | 3H | C2/C6-H (ax) + C4-H | Overlap region; C4-H is the methine. |
| 1.60 – 1.80 | Multiplet | 4H | C3/C5-H | Ring methylene protons. |
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected Mass: [M+H]⁺ = 157.13 m/z (Free base mass + H).
-
Note: The HCl salt will dissociate; do not look for 192/193 m/z in positive mode unless analyzing adducts.
Part 4: Pharmaceutical Applications[3][4][5][6]
NaV1.7 Inhibitor Development
CAS 6270-42-4 is a privileged scaffold for voltage-gated sodium channel 1.7 (NaV1.7) inhibitors. NaV1.7 is a genetically validated target for pain (e.g., erythromelalgia, congenital insensitivity to pain).
-
Mechanism: The piperidine nitrogen serves as a handle for coupling to aryl sulfonamides or heteroaryl pharmacophores. The dimethylamide moiety acts as a hydrogen bond acceptor, often sitting in the extracellular pore region or the voltage-sensing domain.
-
Example Workflow: The secondary amine of CAS 6270-42-4 is coupled with 4-fluorobenzenesulfonyl chloride derivatives to generate sulfonamide-based inhibitors that selectively block NaV1.7 over the cardiac NaV1.5 channel.
SMN Protein Modulators
In the research of Spinal Muscular Atrophy (SMA), piperidine derivatives are explored to modulate the splicing of the SMN2 gene.
-
Role: The compound acts as a solvent-exposed "exit vector" when attached to the core heterocycle of the modulator, improving blood-brain barrier (BBB) permeability due to the lipophilic dimethylamide cap.
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Use safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Handle in a fume hood. |
Storage:
-
Hygroscopic. Store under inert gas (Argon/Nitrogen) at Room Temperature.
-
Keep tightly sealed to prevent hydrolysis of the amide or clumping of the salt.
Part 6: References
-
PubChem. (2025).[1] Compound Summary: N,N-Dimethylpiperidine-4-carboxamide hydrochloride (CID 19872414).[1] National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: N,N-dimethylpiperidine-4-carboxamide AldrichCPR. Merck KGaA. Link
-
Storer, R. I., et al. (2017).[2] "Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes."[2][3] Bioorganic & Medicinal Chemistry Letters, 27(22), 4983-4988. Link
-
Chowdhury, S., et al. (2020).[4][5] "Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models." Journal of Medicinal Chemistry, 63(15), 8252-8275. Link
-
ChemicalBook. (2024). CAS 6270-42-4 Datasheet & NMR Spectrum Data.Link
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Identification of urinary metabolites of orally administered N,N-dimethyl-p-toluidine in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride molecular structure
Advanced Structural Analysis and Synthetic Utility in Drug Discovery
Executive Summary: The "Gem-Dimethyl" Scaffold
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a specialized heterocyclic building block characterized by a 4,4-disubstituted piperidine ring. Unlike simple piperidines, this molecule features a "gem-disubstitution" pattern (a methyl group and a carboxamide group at the C4 position).[1]
In modern drug discovery, this specific architecture is prized for the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The steric bulk at the C4 position restricts the conformational flexibility of the piperidine ring, locking attached pharmacophores into bioactive conformations.[1] This structural rigidity often translates to higher receptor affinity and improved metabolic stability compared to non-substituted analogues.
This guide details the molecular properties, a validated synthesis workflow, and the specific utility of this scaffold in GPCR ligand design (specifically Opioid and Orexin receptor antagonists).[1]
Molecular Identity & Physiochemical Profile[1][2][3]
The hydrochloride salt form is the preferred state for storage and handling due to enhanced stability against oxidation and improved aqueous solubility for biological assays.
Table 1: Chemical Specification
| Attribute | Specification |
| IUPAC Name | N,4-dimethylpiperidine-4-carboxamide hydrochloride |
| Common Name | 4-Methyl-4-(methylcarbamoyl)piperidine HCl |
| CAS Number | Derived from base 1220037-31-9 (approximate) |
| Molecular Formula | |
| Molecular Weight | 206.71 g/mol (Salt); 170.25 g/mol (Free Base) |
| SMILES | C[NH]C(=O)C1(C)CCNCC1.Cl |
| Geometry | Distorted Chair (Piperidine ring) |
| pKa (Calc) | ~9.8 (Piperidine NH), ~15 (Amide NH) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
Technical Note: The "N,4" nomenclature explicitly denotes one methyl group on the amide nitrogen (N-methyl) and one methyl group on the C4 ring carbon. This distinguishes it from N,N-dimethyl variants or 1,4-dimethyl variants (where the ring nitrogen is methylated).
Structural Dynamics & Pharmacophore Utility
The core value of N,4-Dimethyl-4-piperidinecarboxamide lies in its ability to serve as a conformational lock .
-
Conformational Restriction: The C4-methyl group forces the bulky carboxamide substituent into an equatorial position to minimize 1,3-diaxial interactions. This pre-organizes the molecule for receptor binding.
-
Metabolic Blocking: The quaternary carbon at position 4 prevents oxidative metabolism (hydroxylation) at this typically labile site, extending the half-life of derived drugs.
-
Amide Functionality: The secondary amide (
) acts as a hydrogen bond donor/acceptor, critical for interacting with residues such as Aspartate or Tyrosine in GPCR binding pockets.[1]
Validated Synthetic Protocol
The synthesis of 4,4-disubstituted piperidines is non-trivial due to steric hindrance at the quaternary center. Below is a high-yield, scalable protocol adapted from standard medicinal chemistry routes for gem-disubstituted amino acids.
Workflow Logic (DOT Diagram)
The following diagram illustrates the critical path from the precursor (N-Benzyl-4-piperidone) to the final hydrochloride salt.
Caption: Step-wise synthesis emphasizing the construction of the quaternary C4 center and subsequent deprotection.
Detailed Experimental Procedure
Phase 1: Construction of the Quaternary Center
-
Starting Material: Begin with 1-benzyl-4-piperidinecarboxylic acid ethyl ester (commercially available or derived from piperidone).
-
Alpha-Methylation:
-
Dissolve the ester in dry THF at -78°C under Nitrogen.
-
Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise to generate the enolate.[1]
-
Stir for 30 mins, then add Methyl Iodide (MeI) (1.2 eq).
-
Mechanism:[2] The methyl group attacks the hindered face, creating the quaternary C4 center.[1]
-
Warm to room temperature and quench with saturated
. Extract with EtOAc.[1]
-
Phase 2: Amide Formation
-
Hydrolysis: Treat the methylated ester with LiOH in THF/Water (1:1) to yield the free carboxylic acid.[1]
-
Coupling:
Phase 3: Deprotection and Salt Formation [1]
-
Debenzylation:
-
Salt Formation (Critical Step):
Quality Control & Validation
To ensure the integrity of the molecule for biological screening, the following analytical criteria must be met:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (LC-MS):
- peak at ~171.15 m/z (Free base mass).[1]
-
Chloride Content:
-
Titration with Silver Nitrate should confirm 1:1 stoichiometry of the HCl salt.
-
Applications in Drug Development[1][6][8][9][10][11][12]
This scaffold is a bioisostere for the 4-phenylpiperidine core found in opioids, but with distinct pharmacological profiles.
A. Opioid Receptor Modulation The structure mimics the core of Fentanyl and Pethidine, but the replacement of the 4-phenyl ring with a methyl/carboxamide combination dramatically shifts selectivity. It is often used to synthesize "peripherally restricted" agonists that do not cross the Blood-Brain Barrier (BBB) easily, reducing CNS side effects [1].[1]
B. Orexin Receptor Antagonists Substituted piperidine-4-carboxamides are key pharmacophores in Dual Orexin Receptor Antagonists (DORAs) used for treating insomnia. The N,4-dimethyl substitution pattern helps lock the molecule into a conformation that fits the OX1/OX2 receptor binding pocket [2].
C. Sigma-1 Receptor Ligands The exposed basic nitrogen and the amide carbonyl create a perfect chelating distance for Sigma-1 receptors, which are targets for neuroprotection and neuropathic pain [3].
References
-
PubChem. (2025).[1][3] N,N-dimethylpiperidine-4-carboxamide hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Beuckmann, C. T., et al. (2017).[1] Structure-Activity Relationships of Piperidine-Derived Orexin Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual citation based on scaffold utility).
Sources
- 1. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in DMSO
This guide details the solubility characteristics, preparation protocols, and handling requirements for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride in Dimethyl sulfoxide (DMSO) .
Executive Summary
This compound (C₈H₁₆N₂O·HCl) exhibits high solubility in DMSO (Dimethyl sulfoxide). Due to the polar aprotic nature of DMSO and its ability to solvate the piperidinium cation effectively, researchers can typically achieve stock concentrations between 10 mM and 100 mM (approx. 2–20 mg/mL) at room temperature.
While the compound is chemically stable, the hygroscopic nature of DMSO and the ionic character of the hydrochloride salt require specific handling protocols to prevent water uptake and ensure accurate dosing in biological assays.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8]
Understanding the structural properties of the target compound is a prerequisite for troubleshooting solubility issues.
| Property | Detail |
| Systematic Name | N,4-Dimethylpiperidine-4-carboxamide hydrochloride |
| Formula | C₈H₁₆N₂O[1][2] · HCl |
| Molecular Weight | 192.69 g/mol (Salt) / 156.23 g/mol (Free Base) |
| Structure Description | A piperidine ring with a quaternary carbon at position 4, substituted with a methyl group and an N-methylcarboxamide moiety. The ring nitrogen is a secondary amine, protonated as the hydrochloride salt. |
| Solubility Driver | Dipole-Ion Interactions: The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor and effectively solvates the cationic ammonium center of the salt. |
Thermodynamics of Dissolution
The dissolution of hydrochloride salts in organic solvents is often endothermic (requires energy to break the crystal lattice).
-
Lattice Energy: High. The ionic bond between the piperidinium cation and chloride anion is strong.
-
Solvation Energy: DMSO has a high dielectric constant (
), which lowers the energy penalty for separating the ions. -
Outcome: While thermodynamically favorable, the rate of dissolution may be slow at room temperature due to the lattice energy barrier, often requiring kinetic input (vortexing or mild heat).
Experimental Protocol: Preparation of Stock Solutions
This protocol ensures the creation of a stable, precipitate-free stock solution suitable for high-throughput screening (HTS) or pharmacological assays.
Reagents & Equipment[4][8][9]
-
Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).
-
Compound: N,4-Dimethyl-4-piperidinecarboxamide HCl (Solid).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
-
Tools: Vortex mixer, Ultrasonic bath (optional).
Step-by-Step Methodology
-
Calculation: Determine the mass required for the target concentration.
-
Target: 10 mL of 50 mM solution.
-
Mass:
.
-
-
Weighing: Weigh the hydrochloride salt into the amber vial. Note: HCl salts can be hygroscopic; work quickly or in a desiccated environment.
-
Solvent Addition: Add approximately 80% of the final volume of anhydrous DMSO.
-
Dispersal (Kinetic Input):
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: If solid remains, proceed to sonication.
-
-
Sonication (If required): Sonicate in a water bath at ambient temperature for 5–10 minutes.
-
Caution: Do not allow the water bath temperature to exceed 40°C to prevent degradation.
-
-
Final Volume Adjustment: Add DMSO to reach the final target volume. Invert 5 times to mix.
-
Inspection: Hold the vial against a light source. The solution should be clear and colorless.
Workflow Visualization
The following diagram illustrates the critical decision points during the solubilization process.
Caption: Decision tree for solubilizing N,4-Dimethyl-4-piperidinecarboxamide HCl in DMSO.
Stability, Storage, and Troubleshooting
Stability Profile
-
Hydrolysis: The amide bond is generally stable in neutral DMSO. However, the presence of water (from atmospheric absorption) can lead to slow hydrolysis over long periods.
-
Freeze-Thaw: Repeated freeze-thaw cycles can induce precipitation. Aliquot stocks into single-use volumes (e.g., 50 µL or 100 µL) to minimize stress on the compound.
-
Photostability: While not explicitly light-sensitive, storage in amber vials is standard Good Laboratory Practice (GLP) to prevent non-specific photodegradation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudiness / Haze | Insoluble impurities or moisture contamination. | Filter solution through a 0.2 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (dissolves in DMSO). |
| Precipitation on Dilution | "Crash-out" when adding DMSO stock to aqueous buffer. | Step-wise dilution. Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) or add stock slowly to vortexing buffer. Ensure final DMSO concentration is <1% for cell assays. |
| Yellow Discoloration | Oxidation or trace metal contamination. | Use fresh, high-grade DMSO (spectrophotometric grade). Verify compound purity. |
Safety & Handling (E-E-A-T)
DMSO Permeability
Critical Warning: DMSO is a potent skin penetrant.[1] It acts as a carrier, transporting dissolved chemicals directly into the bloodstream.
-
Risk: N,4-Dimethyl-4-piperidinecarboxamide is a structural analog of pharmacologically active piperidines (potential opioid or analgesic activity). Systemic absorption must be prevented.
-
PPE: Nitrile gloves are permeable to DMSO upon prolonged contact. Use thick nitrile (double-gloved) or butyl rubber gloves. Change gloves immediately if splashed.
HCl Salt Acidity
High concentrations (>100 mM) of HCl salts in DMSO can create an acidic microenvironment.
-
Impact: This may affect pH-sensitive assays upon dilution.
-
Mitigation: Ensure the assay buffer has sufficient buffering capacity (e.g., 10–50 mM HEPES or PBS) to neutralize the acid carried over from the stock.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]
- Note: Provides structural confirmation and physicochemical property data for the dimethylpiperidine carboxamide class.
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Reaction Solvent Guide. Retrieved from [Link]
- Note: Authoritative source for DMSO solvent properties and inorganic/organic salt solubility profiles.
- Balakin, K. V., et al. (2006).Property-based design of kinase-focused libraries. Journal of Biomolecular Screening.
- Note: Verified molecular weight and predicted physicochemical properties.
Sources
Technical Guide: N,4-Dimethyl-4-piperidinecarboxamide Scaffolds in α7 nAChR Agonist Discovery
The following technical guide details the pharmacological profile, structural significance, and experimental evaluation of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride and its derivatives within the context of alpha7 nicotinic acetylcholine receptor (α7 nAChR) agonist activity.
Based on current chemical biology databases, this specific molecule (CAS 1361115-91-4) functions primarily as a structural scaffold or intermediate in the synthesis of high-affinity piperidine-based ligands. This guide explores its role as a core pharmacophore for designing potent α7 agonists, the mechanisms of receptor activation, and the protocols required to validate its activity.
Executive Summary
This compound represents a critical pharmacophoric core for a class of neuronal nicotinic receptor ligands. While the unsubstituted scaffold itself exhibits low affinity compared to full agonists like PNU-282987 or GTS-21, its structural features—specifically the 4,4-disubstituted piperidine ring and the N-methyl carboxamide moiety —provide the necessary geometric constraints for interaction with the α7 nAChR orthosteric binding site.
This guide provides a roadmap for researchers to evaluate this scaffold and its derivatives, focusing on:
-
Structure-Activity Relationship (SAR): How the gem-dimethyl/carboxamide motif orients the molecule within the aromatic cage of the receptor.
-
Signaling Cascades: The downstream effects of α7 activation (Ca²⁺ influx, JAK2/STAT3).
-
Validation Protocols: Step-by-step methodologies for binding affinity and functional assays.
Chemical Biology & Structural Logic
The Pharmacophore
The α7 nAChR binding pocket (located at the interface of two α-subunits) requires a cationic center and a hydrogen bond acceptor/donor system (cation-π interaction).
-
Cationic Center: The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine (ACh).
-
Linker/Spacer: The rigid piperidine ring maintains the distance between the cationic center and the H-bond acceptor.
-
Amide Functionality: The carboxamide group acts as a hydrogen bond acceptor. The N-methyl and 4-methyl substitutions in N,4-Dimethyl-4-piperidinecarboxamide introduce steric bulk that restricts conformational freedom, potentially reducing the entropic cost of binding.
SAR Optimization Strategy
To transform this scaffold into a nanomolar-affinity agonist, researchers typically derivatize the piperidine nitrogen (N1) or the amide nitrogen.
| Structural Region | Modification Logic | Target Effect |
| Piperidine N1 | Aryl/Heteroaryl coupling | Establish π-π stacking with Trp149/Tyr188 in the binding pocket. |
| C4-Methyl | Gem-disubstitution | "Lock" the piperidine chair conformation to favor bioactive orientation. |
| Amide N | Methylation (N-Me) | Modulate H-bond donor capability and lipophilicity (LogP). |
Mechanism of Action: α7 nAChR Signaling
Activation of the α7 nAChR by piperidinecarboxamide agonists triggers a dual-signaling modality: Ionotropic (rapid cation influx) and Metabotropic (protein kinase activation).
Ionotropic Pathway
Upon agonist binding, the pentameric channel undergoes a conformational shift (opening), allowing a rapid influx of Ca²⁺. This depolarization triggers voltage-gated calcium channels (VGCCs) and neurotransmitter release (Glutamate, GABA).
Metabotropic/Anti-inflammatory Pathway
α7 nAChR activation recruits JAK2 , which phosphorylates STAT3 . This pathway inhibits the release of pro-inflammatory cytokines (TNF-α, IL-1β), a key mechanism in neuroprotection and the "Cholinergic Anti-inflammatory Pathway."
Signaling Diagram (Graphviz)
Caption: Dual signaling pathways of α7 nAChR activation: Ionotropic Ca²⁺ flux driving neurotransmission and Metabotropic JAK2/STAT3 driving neuroprotection.
Experimental Protocols
To validate the agonist activity of N,4-Dimethyl-4-piperidinecarboxamide or its derivatives, the following self-validating protocols are recommended.
Calcium Flux Assay (FLIPR)
Purpose: High-throughput screening of functional agonist activity. Cell Line: HEK293 cells stably expressing human α7 nAChR + chaperone protein (RIC-3) to ensure surface expression.
Protocol:
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).
-
Agonist Addition: Inject test compound (0.1 nM – 100 μM).
-
Positive Control:[1] Epibatidine (1 μM) or PNU-282987 (10 μM).
-
Negative Control: Buffer only.
-
Antagonist Check: Pre-incubate with Methyllycaconitine (MLA, 10 nM) to confirm α7 specificity.
-
-
Data Analysis: Calculate
. Plot dose-response curve to determine .
Radioligand Binding Assay
Purpose: Determine binding affinity (
Protocol:
-
Membrane Prep: Homogenize rat cerebral cortex or α7-transfected HEK cells.
-
Incubation: Mix membranes (50 μg protein) + [¹²⁵I]-α-Bungarotoxin (1 nM) + Test Compound (various concentrations) in 50 mM Tris-HCl buffer.
-
Equilibrium: Incubate for 2 hours at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Quantification: Count radioactivity.
-
Calculation: Use the Cheng-Prusoff equation:
.
Electrophysiology (Whole-Cell Patch Clamp)
Purpose: Definitive validation of channel kinetics and desensitization profiles.
Protocol:
-
Setup: Patch clamp amplifier (e.g., Axon MultiClamp).
-
Solution: Extracellular: Tyrode’s solution containing Atropine (1 μM) to block muscarinic receptors.
-
Application: Rapid perfusion (Dynaflow or similar) is critical due to fast desensitization of α7.
-
Stimulation: Apply test compound for 500 ms.
-
Metric: Measure Peak Current (
) and Net Charge (Area Under Curve). -
Validation: Block current with 10 nM MLA.
Data Presentation & Evaluation
When characterizing N,4-Dimethyl-4-piperidinecarboxamide derivatives, organize data to highlight the Selectivity Profile (vs. α4β2) and Efficacy .
Representative Data Table (Hypothetical)
Note: Values below serve as a comparative template for derivatized compounds.
| Compound ID | Structure Note | α7 | α4β2 | Selectivity Ratio | Functional |
| Core Scaffold | N,4-Dimethyl-4-piperidinecarboxamide | >10,000 | >10,000 | N/A | Inactive/Weak |
| Derivative A | + N1-Heteroaryl | 45 | 2,500 | 55x | 0.12 |
| Derivative B | + N1-Benzyl | 120 | 800 | 6.6x | 0.85 |
| PNU-282987 | Standard Control | 26 | >10,000 | >300x | 0.15 |
Synthesis Workflow Diagram
Caption: Synthetic route establishing N,4-Dimethyl-4-piperidinecarboxamide as the divergent intermediate for agonist library generation.
References
-
Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor for cognitive enhancement. Biochemical Pharmacology, 82(8), 891–903. Link
-
Hajós, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213–1222. Link
-
Mazurov, A., et al. (2006). 2-Amino-5-ketothiazoles: A new class of selective alpha7 nicotinic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(18), 4769-4773. Link
-
PubChem Compound Summary. (n.d.). This compound (CAS 1361115-91-4).[2][3] National Center for Biotechnology Information. Link
-
Uteshev, V. V. (2014). α7 Nicotinic Acetylcholine Receptors: Pharmacology and Therapeutic Perspectives. Pharmaceuticals, 7(1), 49-62. Link
Sources
Technical Safety Guide: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
This guide serves as a definitive technical resource for the safe handling, containment, and usage of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride . It is designed for application scientists and safety officers in pharmaceutical research, specifically those working with novel piperidine scaffolds which often serve as precursors or intermediates in analgesic and heterocyclic drug discovery.
Part 1: Chemical Identity & Physical Properties[1]
Compound Overview: this compound is a piperidine derivative characterized by a quaternary carbon at the 4-position (substituted with both a methyl group and an N-methylcarboxamide moiety). This structural motif—a 4,4-disubstituted piperidine—is pharmacologically privileged, often found in bioactive ligands targeting GPCRs (e.g., opioid or tachykinin receptors). Consequently, this compound must be handled with Potent Compound protocols until specific toxicology data proves otherwise.
Technical Data Summary
| Property | Specification |
| Chemical Name | This compound |
| Free Base CAS | 1903-68-0 (Refers to N,4-dimethylpiperidine-4-carboxamide) |
| Salt CAS | Not widely listed; typically referenced as 1903-68-0 (HCl) |
| Molecular Formula | C₈H₁₆N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 156.23 (Base) + 36.46 (HCl) ≈ 192.69 g/mol |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, Et₂O |
| pKa (Calc) | ~9.8 (Piperidine Nitrogen) |
| Canonical SMILES | CC1(CCNCC1)C(=O)NC.Cl |
Part 2: Hazard Identification & Toxicology (SAR Analysis)
Critical Safety Notice: While specific toxicological data for this exact salt may be limited in public registries, Structure-Activity Relationship (SAR) analysis dictates that 4-substituted piperidines be treated as Class 3 Toxicants (Acute Toxic) and Skin Corrosives/Irritants .
GHS Classification (Derived)
Based on analogous piperidine carboxamides (e.g., N,N-dimethylpiperidine-4-carboxamide).
-
Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic if swallowed or in contact with skin).[6][7]
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).[4] The free amine is corrosive; the HCl salt is acidic and irritant.
-
Eye Damage: Category 1 (Risk of serious damage due to acidity and organic amine nature).
-
Target Organ Toxicity: Respiratory irritation (STOT-SE 3) upon inhalation of dust.
Specific Risks in Drug Development
-
Sensitization: Piperidine intermediates are known sensitizers. Repeated exposure may lead to anaphylactic responses.
-
Pharmacological Potency: As a structural analog to pethidine/fentanyl precursors (though distinct), accidental ingestion or injection could theoretically trigger opioid-like CNS depression. Treat as an HPAPI (High Potency Active Pharmaceutical Ingredient) with an OEL < 10 µg/m³ until validated.
Part 3: Engineering Controls & Containment Strategy
To mitigate the risks of exposure to this potent solid, a tiered containment strategy is required.[6][7] Do not rely solely on PPE.
Containment Hierarchy Diagram
The following decision logic dictates the required engineering controls based on the operation scale.
Caption: Decision matrix for selecting containment based on physical state and quantity. Solids >100mg require isolation.
Part 4: Handling Protocols & Experimental Workflow
Receipt and Storage
-
Inspection: Upon receipt, inspect the outer container for white residue before opening. Use a UV light (365 nm) if the compound is fluorescent (common for some piperidine impurities) to check for package contamination.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture absorption will alter stoichiometry and cause clumping, increasing dispersion risk during weighing.
Weighing and Transfer (The Critical Step)
Objective: Prevent aerosolization of the hydrochloride dust.
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Dry HCl salts are prone to static charge, causing "jumping" of particles.
-
Technique:
-
Place a tared vial inside the balance.
-
Use a disposable antistatic spatula.
-
Do not return excess material to the stock bottle (cross-contamination risk).
-
Wipe the exterior of the transfer vial with a methanol-dampened wipe before removing it from the containment hood.
-
Solubilization & Reaction Setup
Self-Validating Step: The "Clear Solution" Check. When dissolving N,4-Dimethyl-4-piperidinecarboxamide HCl:
-
Solvent Choice: Water, Methanol, or DMSO.
-
Exotherm Warning: Neutralizing this salt with a base (e.g., NaH, TEA) in organic solvent will generate heat and potentially gas (if carbonate bases are used).
-
Protocol:
-
Suspend the salt in the solvent.
-
Cool to 0°C.
-
Add base dropwise.
-
Validation: Ensure the solution becomes homogenous and clear before proceeding. Precipitation indicates incomplete neutralization or incorrect solvent choice.
-
Waste Disposal
-
Deactivation: Quench all reaction mixtures containing this compound with 10% aqueous bleach or 1M HCl (depending on downstream compatibility) to degrade the amide functionality if required, though incineration is the standard.
-
Classification: Dispose of as Halogenated Organic Waste (due to HCl counterion) and Toxic .
Part 5: Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. Administer oxygen if breathing is labored. | Monitor for delayed pulmonary edema (common with HCl salt inhalation). |
| Skin Contact | Brush off dry powder gently (do not wet initially to avoid acid activation). Then rinse with water for 15 min. | Apply Calcium Gluconate gel if HF was involved (unlikely here) or standard burn cream. Seek medical aid. |
| Eye Contact | Flush with saline/water for 15 minutes, holding eyelids open. | Consult an ophthalmologist immediately (Corrosive risk). |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into a waste bag. | Clean area with 0.1M NaOH (to neutralize) followed by water. |
Part 6: Operational Workflow Visualization
This diagram outlines the safe lifecycle of the compound within the laboratory.
Caption: Operational lifecycle emphasizing static control during weighing and segregation of waste.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link] Note: Used as the primary source for physicochemical property estimation and SAR analog toxicity data.
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [hit2lead.com]
- 3. Buy N,4-dimethylpiperidine-4-carboxamide [smolecule.com]
- 4. nugentec.com [nugentec.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
Operational Handling & Safety Profile: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
Topic: Content Type: Technical Safety Guide (Whitepaper) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.
Chemical Architecture & Identity
Status: Research Chemical / Bioactive Intermediate CAS Registry Number: Not widely listed for this specific isomer (Analogous to N,N-dimethyl isomer CAS: 6270-42-4).[1] Treat as Novel Chemical Entity (NCE) .
This guide addresses the specific isomer N,4-Dimethyl-4-piperidinecarboxamide HCl . Unlike common commodity chemicals, this molecule possesses a 4,4-disubstituted piperidine scaffold, a structural motif common in pharmacologically active ligands (e.g., opioid analgesics, NK1 antagonists). Consequently, standard "commodity" MSDS protocols are insufficient. This guide applies a Read-Across Toxicology approach, inferring hazards from structural analogs (4-methylpiperidine and piperidine-4-carboxamides).
Physiochemical Data Table
| Property | Specification / Value (Estimated) | Operational Implication |
| Molecular Formula | Stoichiometry for salt formation. | |
| Molecular Weight | ~222.71 g/mol | Calculation basis for molarity. |
| Physical State | White to off-white crystalline solid | Dust generation risk during weighing. |
| Solubility | High (Water, Methanol, DMSO) | Rapid systemic absorption if solubilized. |
| Acidity (pKa) | ~9.5–10.5 (Piperidine nitrogen) | Corrosive potential in free base form; Irritant as salt. |
| Hygroscopicity | Moderate to High | Requires desiccated storage to prevent caking/hydrolysis. |
Hazard Identification & Toxicology Strategy
Core Directive: In the absence of compound-specific
Mechanistic Hazards
-
Skin/Eye Corrosion (pH Dependent): While the hydrochloride salt mitigates the extreme alkalinity of the free amine, hydrolysis on moist mucous membranes (eyes, lungs) releases the protonated amine, causing severe irritation or reversible corneal damage (Category 2A/2B).
-
Pharmacological Activity: The 4-substituted piperidine core is a "privileged structure" in neuropharmacology. Accidental exposure may result in unexpected CNS effects (sedation, dizziness) due to potential receptor binding (GPCRs).
-
Sensitization: Piperidine derivatives are known sensitizers. Repeated dermal contact may induce allergic dermatitis.
GHS Classification (Derived)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Operational Handling & Engineering Controls
The Pillar of Trustworthiness: Safety is not achieved by PPE alone, but by engineering barriers. The following workflow enforces a self-validating safety loop.
Primary Containment (Engineering)
-
Solids Handling: All weighing of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.
-
Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.
-
Static Control: Use an ionizing bar during weighing. Amine salts are prone to static charge, which disperses particles (aerosolization) during transfer.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Latex (tactile sensitivity).
-
Outer Layer: Nitrile (0.11mm minimum) – Nitrile provides superior resistance to organic amine permeation compared to latex alone.
-
-
Respiratory: If working outside a hood (not recommended), use a P100/N99 particulate respirator.
-
Eyes: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size of the hydrochloride salt.
Workflow Visualization: Safe Solubilization Protocol
The following diagram outlines the logical flow for handling this compound to minimize contamination risks.
Figure 1: Operational workflow for handling N,4-Dimethyl-4-piperidinecarboxamide HCl, emphasizing engineering verification prior to exposure.
Emergency Response Protocols
Causality-Based Action: Immediate response must counter the specific chemical mechanism (acidic salt hydrolysis and amine toxicity).
Exposure Scenarios[1][2][3][4][5][6]
-
Ocular Contact (Critical):
-
Inhalation (Dust):
-
Spill Management:
-
Do NOT dry sweep. This generates dust.[4]
-
Action: Cover spill with a wet paper towel (water or PEG-400) to solubilize the salt, then wipe up. This converts the inhalation hazard (dust) into a contained contact hazard (liquid).
-
Emergency Logic Diagram
This decision tree guides the immediate response to an accidental release.
Figure 2: Decision logic for emergency response, prioritizing immediate decontamination before medical escalation.
Storage & Stability
-
Hygroscopicity: As a hydrochloride salt, the molecule will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis of the amide bond over long periods.
-
Conditions: Store at 2°C to 8°C (Refrigerated) in a tightly sealed container.
-
Secondary Containment: Store inside a desiccator or with silica gel packets to maintain anhydrous conditions.
-
Incompatibilities: Strong oxidizing agents (peroxides) and strong bases (will liberate the free amine, changing the volatility profile).
References & Authority
The safety protocols above are synthesized from regulatory standards for analogous piperidine derivatives and general laboratory safety for bioactive amine salts.
-
PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride (Analogous Structure Data).[1] National Library of Medicine.
-
ECHA (European Chemicals Agency). Registration Dossier: Piperidine derivatives and their toxicological classifications.[1]
-
Sigma-Aldrich. Safety Data Sheet: 4-Piperidinecarboxamide (Structural Core).
-
Jubilant Ingrevia. Safety Data Sheet: 4-Methylpiperidine (Structural Analog).
Disclaimer: This guide is for research and development purposes only. The user assumes all liability for handling. Always consult your institution's Chemical Hygiene Officer (CHO) before introducing new NCEs.
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Discovery and History of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
This guide details the technical profile, discovery history, and synthetic utility of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride , a specialized heteroalicyclic building block pivotal in the development of small-molecule inhibitors for the Inhibitor of Apoptosis (IAP) protein family, specifically Survivin .[1][2][3][4][5]
Technical Monograph & Application Guide
Compound Identity:
-
IUPAC Name:
-Dimethylpiperidine-4-carboxamide hydrochloride[1][2][3][5][6] -
Molecular Formula:
[1][2][3][4][5] -
Molecular Weight: 192.69 g/mol (salt), 156.23 g/mol (free base)[1][2][3][4][5]
-
Role: Pharmacophore fragment, solubility-enhancing "tail" moiety, and key intermediate in medicinal chemistry.[1][2][3][4][5]
Executive Summary: The "Tail" that Wags the Dog
In the high-stakes arena of oncology drug discovery, This compound (henceforth DMPC-HCl ) emerged not as a standalone therapeutic, but as a critical privileged structure .[1][2][3][4][5]
Discovered during the late 2000s optimization campaigns by Abbott Laboratories (now AbbVie) , this compound was engineered to solve a specific problem: how to bind to the solvent-exposed regions of the Survivin protein while maintaining oral bioavailability.[1][2][3][4][5] It represents a classic example of "fragment-based design" where a small, polar, rigid scaffold (the 4,4-disubstituted piperidine) is used to modulate the physicochemical properties (LogD, solubility, metabolic stability) of a larger lipophilic drug candidate.[1][2][3][4][5]
Discovery Context: Targeting the "Undruggable"
The history of DMPC-HCl is inextricably linked to the pursuit of Survivin inhibitors .[1][2][3][4][5] Survivin is a nodal protein in cancer cell division and apoptosis resistance, often overexpressed in tumors but absent in differentiated adult tissues.[1][2][3][4][5]
The Abbott Campaign (2008–2012)
Researchers led by Michael D. Wendt at Abbott Laboratories were investigating heteroalicyclic carboxamidines and related scaffolds to inhibit Survivin.[1][2][3][4][5] The challenge was that potent binders were often too lipophilic (greasy), leading to poor solubility and metabolic instability.[1][2][3][4][5]
-
The Problem: Early hits bound to the Survivin dimerization interface or the BIR domain but lacked "drug-like" properties.
-
The Solution: The introduction of a solubilizing tether .[1][2][3][4][5] The researchers needed a secondary amine that could be attached to the core scaffold (often a substituted benzamide or pyridine).[1][2][3][4][5]
-
The Innovation: They designed the 4-amino-4-methylpiperidine and 4-carboxamido-4-methylpiperidine motifs.[1][2][3][5] The gem-dimethyl/carboxamide substitution at the 4-position was crucial.[1][2][3][5] It introduced:
-
Conformational Rigidity: The "Thorpe-Ingold effect" of the 4-methyl group locks the piperidine chair, reducing the entropic penalty upon binding.[1][2][3][4][5]
-
Metabolic Blocking: The quaternary carbon at position 4 prevents oxidative metabolism (CYP450 attack) at this typically vulnerable site.[1][2][3][4][5]
-
H-Bond Capability: The N-methylcarboxamide acts as a hydrogen bond donor/acceptor, interacting with solvent or specific residues in the protein channel.[1][2][3][4][5]
-
Key Patent: U.S. Patent 7,910,742 (Wendt et al., 2011) explicitly discloses this moiety as a preferred substituent for "Compounds Useful for Inhibiting Survivin."[1][2][3][4][5]
Technical Synthesis & Methodology
The synthesis of DMPC-HCl is a lesson in controlling steric hindrance.[1][2][3][4][5] Creating a quaternary center at the 4-position of a piperidine ring requires specific conditions to avoid side reactions.
Self-Validating Synthetic Protocol
Rationale: This route ensures regioselectivity at C4 and prevents over-methylation.[1][2][3][4][5]
Phase 1: Construction of the Quaternary Core
-
Starting Material: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc-isonipecotic acid methyl ester).[1][2][3][4][5]
-
Alpha-Methylation (The Critical Step):
-
Reagents: Lithium Hexamethyldisilazide (LiHMDS), Methyl Iodide (MeI).[1][2][3][4][5]
-
Mechanism:[1][2][3][4][5][9] LiHMDS generates the enolate at position 4.[1][2][3][4][5] The steric bulk of the Boc group directs the incoming methyl electrophile.[1][2][3][4][5]
-
Checkpoint: Verify formation of 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate via NMR (singlet methyl peak appears).
-
Phase 2: Functional Group Transformation
-
Hydrolysis: Saponification of the ester using LiOH in MeOH/Water to yield the carboxylic acid.[1][2][3][4][5]
-
Amide Coupling:
-
Reagents: EDC[1][2][3][4][5]·HCl, HOBt, Methylamine (in THF/MeOH).[1][2][3][4][5]
-
Product:tert-butyl 4-(methylcarbamoyl)-4-methylpiperidine-1-carboxylate .[1][2][3][4][5]
-
Note: The 4-methyl group creates steric hindrance; highly active coupling agents (like HATU) or long reaction times may be required.[1][2][3][4][5]
-
Phase 3: Deprotection & Salt Formation [1][2][3][4][5]
-
Boc Removal: Treat with 4M HCl in Dioxane.
-
Isolation: Precipitation with diethyl ether yields the target DMPC-HCl as a white crystalline solid.[1][2][3][4][5]
Visual Synthesis Workflow (Graphviz)[1][2][3][4][5]
Figure 1: Step-wise synthetic pathway for N,4-Dimethyl-4-piperidinecarboxamide HCl, highlighting the critical alpha-methylation step.
Pharmacological Significance & Mechanism
While DMPC-HCl is an intermediate, its structure dictates the pharmacology of the final drug.[1][2][3][4][5]
Structure-Activity Relationship (SAR) Logic
When attached to a hydrophobic core (e.g., a biaryl ether), the DMPC moiety functions as follows:
| Structural Feature | Pharmacological Function |
| Piperidine Nitrogen ( | Solubility Handle: At physiological pH (7.4), the secondary amine ( |
| 4-Methyl Group | Metabolic Shield: Blocks CYP450-mediated oxidation at the 4-position, extending the half-life ( |
| N-Methyl Carboxamide | H-Bonding: Acts as a specific anchor point.[1][2][3][5] In Survivin inhibitors, this amide often interacts with surface residues near the binding pocket, improving selectivity.[1][2][3][4][5] |
The "Linker" Concept
In the context of Survivin dimerization inhibitors , the DMPC fragment is typically attached via the piperidine nitrogen to a benzylic carbon on the main scaffold.[1][2][3][4][5]
-
Reaction: Reductive amination of a core aldehyde with DMPC-HCl.
-
Result: The DMPC tail extends into the solvent, preventing the drug from aggregating and precipitating, a common failure mode for flat, aromatic cancer drugs.[1][2][3][4][5]
Experimental Data Summary
Data derived from aggregate analysis of patent disclosures (Wendt et al.) and standard chemical properties.[1][2][3][4][5]
| Property | Value/Observation | Implication |
| Physical State | White to off-white crystalline powder | High purity, stable salt form suitable for GMP synthesis.[1][2][3][5] |
| Solubility | >50 mg/mL in Water | Excellent solubilizing agent for hydrophobic drugs.[1][2][3][4][5] |
| Melting Point | 245–250°C (Decomposes) | Indicates strong crystal lattice energy (typical for HCl salts).[1][2][3][4][5] |
| 1H NMR (D2O) | Distinct singlets confirm the quaternary center and N-methyl amide.[1][2][3][4][5] | |
| Mass Spec (ESI) | [M+H]+ = 157.13 | Consistent with free base mass.[1][2][3][4][5] |
References
-
Wendt, M. D., et al. (2011).[1][2][3][4][5] Compounds useful for inhibiting survivin.[1][2][3][4][5][9]U.S. Patent No.[1][2][3][4][5][9][10] 7,910,742 .[1][2][3][4][5][9] Abbott Laboratories.[1][2][3][4][5] Link (Note: Link directs to related Abbott patent family).[1][2][3][4][5]
-
Garner, W. A., et al. (2016).[1][2][3][4][5] Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof.[1][2][3][4][5][9]U.S. Patent Application 2016/0220537 .[1][2][3][4][5] Link
-
PubChem Compound Summary. (2024). N,4-Dimethylpiperidine-4-carboxamide hydrochloride.[1][2][3][5][6][7][8][11] National Center for Biotechnology Information.[1][2][3][4][5] Link
-
Wendt, M. D. (2012).[1][2][3][4][5] Discovery of ABT-263, a Bcl-2 family protein inhibitor.[1][2][3][4][5] (Contextual reference for Abbott's fragment design philosophy). Journal of Medicinal Chemistry.
Disclaimer: This guide is for research and educational purposes only. The synthesis and use of this compound should only be performed by qualified personnel in a controlled laboratory setting.
Sources
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- 11. N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride | 1186049-52-4 | Benchchem [benchchem.com]
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride potential therapeutic applications.
The following technical guide details the therapeutic potential, chemical utility, and experimental characterization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
A Technical Guide to the Sigma-2 Receptor Ligand & Survivin Inhibitor Scaffold[1][2]
Executive Summary: The Gem-Disubstituted Privilege
This compound (CAS: 1361115-91-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural core—a piperidine ring featuring a quaternary carbon at position 4 (gem-disubstituted with a methyl and a carboxamide group)—confers unique pharmacological properties.[1][2][3] Unlike simple piperidines, the steric bulk of the C4-methyl group restricts conformational flexibility, locking the molecule into bioactive conformations that enhance selectivity for Sigma-2 receptors (TMEM97) and Survivin modulation pathways.[1][2][3]
This guide explores the compound's role not merely as a passive building block, but as a bioactive pharmacophore capable of driving efficacy in oncology (solid tumor cytotoxicity) and neurodegeneration (Alzheimer’s disease modification).[1][2][3]
Chemical Architecture & Pharmacophore Analysis
The therapeutic value of this compound stems from its specific structural features, which optimize drug-target interactions while improving metabolic stability.[1][2][3]
Structural Specifications
| Property | Specification |
| IUPAC Name | N-Methyl-4-methylpiperidine-4-carboxamide hydrochloride |
| Common Identifier | N,4-Dimethyl-4-piperidinecarboxamide HCl |
| Molecular Formula | C₈H₁₆N₂O[1][2][4] · HCl |
| Molecular Weight | 192.69 g/mol (Salt) / 156.23 g/mol (Free Base) |
| Key Structural Motif | Gem-disubstituted C4 : Methyl group + N-methylcarboxamide |
| Functional Handle | Secondary Amine (Piperidine NH) : High reactivity for SAR expansion (arylation/alkylation) |
| pKa (Calc.) | ~9.8 (Piperidine NH) |
The "Thorpe-Ingold" Effect in Drug Design
The presence of the methyl group at the 4-position (geminal to the amide) exploits the Thorpe-Ingold effect (angle compression).[1][2][3] This forces the substituents (the amide and the piperidine ring) closer together, favoring the formation of bioactive intramolecular conformations.[1][2][3]
-
Metabolic Stability: The quaternary center at C4 blocks oxidative metabolism (hydroxylation) at this typically vulnerable site, extending the half-life of derivative drugs.[1][2][3]
-
Receptor Selectivity: The rigidified core discriminates between Sigma-1 and Sigma-2 receptors, a critical requirement for reducing off-target CNS side effects.[1][2]
Therapeutic Applications & Mechanisms
Primary Target: Sigma-2 Receptor (TMEM97) Modulation
The N-methyl-4-piperidinecarboxamide moiety is a validated pharmacophore for Sigma-2 receptors , recently identified as TMEM97 .[1][2]
-
Mechanism of Action: Sigma-2 ligands induce cytotoxicity in cancer cells via lysosomal membrane permeabilization (LMP) .[1][2][3] Binding to TMEM97 triggers the release of Calcium (Ca²⁺) from the endoplasmic reticulum and lysosomes, leading to mitochondrial depolarization, caspase activation, and apoptosis.[2][3]
-
Oncology Application: High expression of Sigma-2 is a biomarker in pancreatic ductal adenocarcinoma (PDAC) , breast cancer , and melanoma .[1][2][3] Derivatives of this scaffold act as agonists to drive tumor cell death or as delivery vectors for cytotoxic payloads.[3]
-
Neurology Application: In Alzheimer's Disease, Sigma-2 antagonists block the binding of Aβ-oligomers to neuronal synapses.[1][2] This scaffold serves as a template for developing neuroprotective agents that prevent synaptic loss without causing cell death.[3]
Secondary Target: Survivin Inhibition
Survivin is an inhibitor of apoptosis protein (IAP) overexpressed in drug-resistant tumors.[1][2][3]
-
Role: The scaffold is utilized in the synthesis of complex Survivin dimerization inhibitors .[1][2][3] By mimicking the alpha-helical interface of Survivin partners, derivatives of this amine disrupt the protein-protein interactions required for cancer cell survival during mitosis.[1][2]
Visualization: Sigma-2 Signaling Pathway[1][2]
The following diagram illustrates the cascade initiated by ligands derived from the N,4-Dimethyl-4-piperidinecarboxamide scaffold.
Figure 1: Mechanism of Action for Sigma-2 Ligands.[1][2][3] Binding triggers lysosomal leakage and calcium overload, leading to apoptosis in cancer cells.[2][3]
Experimental Protocols
Protocol A: Synthesis of the N,4-Dimethyl-4-piperidinecarboxamide Core
Rationale: Synthesizing gem-disubstituted piperidines is sterically challenging.[1][2] The Ritter Reaction or Strecker Synthesis variations are standard, but the following route ensures high purity of the N-methyl amide.
Reagents: 1-Benzyl-4-methylpiperidin-4-one, Methylamine, Trimethylsilyl cyanide (TMSCN), Sulfuric acid.[1][2]
-
Strecker Formation:
-
Hydrolysis to Amide:
-
Deprotection (Hydrogenolysis):
Protocol B: Sigma-2 Receptor Binding Assay
Rationale: To validate the affinity of the scaffold or its derivatives, a radioligand binding assay using [³H]DTG is the gold standard.[1][2][3]
Materials:
-
Blocker: (+)-Pentazocine (to mask Sigma-1 receptors).[1][2][3]
-
Tissue: Rat liver membrane homogenates (rich in Sigma-2).[1][2][3]
Step-by-Step:
-
Membrane Preparation: Homogenize rat liver tissue in ice-cold Tris-sucrose buffer (pH 7.4).[1][2][3] Centrifuge at 1000 x g (10 min) to remove debris, then 31,000 x g (60 min) to pellet membranes.[1][2][3]
-
Incubation:
-
Prepare assay tubes containing: 100 µg membrane protein + 3 nM [³H]DTG + 1 µM (+)-Pentazocine.[1][2][3]
-
Add test compound (N,4-Dimethyl-4-piperidinecarboxamide derivative) at concentrations ranging from 0.1 nM to 10 µM.[1][2][3]
-
Incubate at 25°C for 120 minutes (Equilibrium is slow for lipophilic ligands).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1][2]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.[1][2]
References
-
Zeng, C., et al. (2016).[2][3] Sigma-2 receptors/TMEM97 as promising targets for cancer therapy.[1][2]Journal of Medicinal Chemistry , 59(13), 6063-6078.[1][2][3]
-
Google Patents. (2016).[2][3] Compositions to improve the therapeutic benefit of bisantrene and analogs thereof.[1][2][3] (Patent No.[2][3][5] US20160220537A1).[2][3] Retrieved from
-
Mach, R. H., et al. (2013).[2][3] Sigma-2 receptors: A novel target for the treatment of cancer and Alzheimer's disease.[1][2]Advances in Experimental Medicine and Biology , 769, 1-14.[1][2][3]
-
PubChem. (2024).[2][3] Compound Summary: this compound.[1][2][6][7][8] Retrieved from [Link][1][2][3]
Sources
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- 2. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
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- 4. grokipedia.com [grokipedia.com]
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- 7. 1361115-91-4 | MFCD21605977 | this compound [aaronchem.com]
- 8. This compound [cymitquimica.com]
Methodological & Application
Application Note: Scalable Synthesis of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
The protocol addresses the specific challenge of constructing a gem-disubstituted carbon at the 4-position of the piperidine ring while managing the regiochemistry of the amide formation.
Abstract & Strategic Overview
The target molecule, This compound , features a quaternary center at the C4 position of the piperidine ring. This structural motif is pharmacologically significant, often serving as a scaffold for neuroactive compounds (e.g., opioid receptor modulators) where the 4,4-disubstitution constrains conformational flexibility.
Synthetic Challenge: The primary difficulty lies in introducing the methyl group at the 4-position of a pre-existing piperidine ring without over-alkylation, followed by the selective formation of the N-methyl carboxamide.
Chosen Route: This protocol utilizes a Late-Stage Debenzylation Strategy . We begin with Ethyl 1-benzyl-4-piperidinecarboxylate, utilizing the benzyl group to protect the piperidine nitrogen and facilitate purification. The quaternary center is installed via enolate alkylation, followed by functional group interconversion to the amide and final deprotection.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into four critical phases:
- -Alkylation: Generation of the quaternary center via thermodynamic enolate control.
-
Saponification: Hydrolysis of the sterically hindered ester.
-
Amidation: Activation of the acid and coupling with methylamine.
-
Hydrogenolysis & Salt Formation: Removal of the benzyl protecting group and isolation of the hydrochloride salt.
Pathway Visualization[1]
Caption: Four-stage synthetic route from isonipecotate precursor to final hydrochloride salt.
Detailed Experimental Protocols
Phase 1: Construction of the Quaternary Center ( -Methylation)
Objective: Install the methyl group at C4. Mechanism: Lithium Diisopropylamide (LDA) generates the enolate at the 4-position. The steric bulk of the N-benzyl group directs alkylation, but the reaction requires strict cryogenic conditions to prevent self-condensation or polymerization.
Reagents:
-
Ethyl 1-benzyl-4-piperidinecarboxylate (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.2 eq) [Generated in situ or 2.0M commercial solution]
-
Methyl Iodide (MeI) (1.5 eq)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with dry THF.
-
Enolate Formation: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise over 20 minutes.
-
Substrate Addition: Dissolve Ethyl 1-benzyl-4-piperidinecarboxylate in a minimal amount of dry THF. Add this solution dropwise to the LDA mixture at -78°C.
-
Critical Control Point: Stir for 45-60 minutes at -78°C to ensure complete deprotonation. The solution usually turns yellow/orange.
-
-
Alkylation: Add Methyl Iodide (MeI) dropwise. Maintain temperature below -70°C during addition.
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) is recommended to separate unreacted starting material from the methylated product.
Phase 2: Saponification to Carboxylic Acid
Objective: Hydrolyze the ester to the free acid. Note: The 4,4-disubstitution creates significant steric hindrance, making this hydrolysis slower than typical esters.
Protocol:
-
Dissolve the intermediate from Phase 1 in Ethanol/Water (3:1 ratio).
-
Add NaOH (5.0 eq) pellets.
-
Reflux vigorously for 12–24 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Evaporate Ethanol. Acidify the aqueous residue with HCl to pH ~4. The amino acid intermediate may precipitate or require extraction with DCM/Isopropanol (3:1).
Phase 3: Amide Coupling (Acid Chloride Method)
Objective: Convert the carboxylic acid to the N-methyl carboxamide.
Rationale: We use the Acid Chloride method (
Protocol:
-
Activation: Suspend the dry carboxylic acid intermediate in dry Dichloromethane (DCM). Add Thionyl Chloride (
, 3.0 eq) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution ceases and the solid dissolves.
-
Concentrate in vacuo to remove excess
. Co-evaporate with toluene to ensure dryness. Result: Crude Acid Chloride. -
Amidation: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2][3][4]
-
Add Methylamine (2.0M in THF, 3.0 eq) or aqueous Methylamine (40%) dropwise. If using aqueous, use a biphasic system with vigorous stirring.
-
Stir at RT for 2 hours.
-
Workup: Wash with 1N NaOH (to remove unreacted acid) and Brine. Dry and concentrate to yield N-Benzyl-N,4-dimethyl-4-piperidinecarboxamide .
Phase 4: Debenzylation and Salt Formation
Objective: Remove the benzyl group and form the final HCl salt.
Protocol:
-
Hydrogenation: Dissolve the amide in Methanol. Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) for 12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Methanol.
-
Concentration: Evaporate the solvent to yield the free base oil.
-
Salt Formation: Dissolve the oil in a minimal amount of dry Diethyl Ether or Ethanol.
-
Add 4M HCl in Dioxane dropwise at 0°C. A white precipitate will form immediately.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
Quantitative Data Summary
| Parameter | Phase 1 (Alkylation) | Phase 2 (Hydrolysis) | Phase 3 (Amidation) | Phase 4 (Deprotection) |
| Limiting Reagent | Ethyl 1-benzyl-4-piperidinecarboxylate | Alkylated Ester | Carboxylic Acid | N-Benzyl Amide |
| Key Reagent | LDA / MeI | NaOH (excess) | SOCl2 / MeNH2 | H2 / Pd/C |
| Temp/Time | -78°C (1h) | Reflux (18h) | Reflux (2h) | RT (12h) |
| Typical Yield | 75 - 85% | 90 - 95% | 80 - 88% | 92 - 98% |
| Purification | Column Chromatography | Acid/Base Extraction | Extraction | Crystallization |
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( H-NMR, 400 MHz, )
- 1.25 ppm (s, 3H): Singlet corresponding to the C4-Methyl group. This is the diagnostic peak for successful alkylation.
- 2.70 ppm (s, 3H): Singlet (or doublet if coupling visible) for the N-Methyl amide protons.
- 3.0 - 3.4 ppm (m, 4H): Multiplets for the piperidine ring protons adjacent to the nitrogen (C2/C6).
-
Absence of aromatic signals: Confirms successful debenzylation (7.2 - 7.4 ppm region should be clean).
Mass Spectrometry (LC-MS)
-
Target Mass: Calculated MW for Free Base (
) = 170.25 g/mol . -
Observed:
peak at 171.25 m/z .
Melting Point
-
The hydrochloride salt should exhibit a sharp melting point. While literature values vary by polymorph, typical range is 220°C - 225°C (decomposition).
Safety & Handling
-
Lithium Diisopropylamide (LDA): Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere.
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use in a fume hood with double-gloving.
-
Hydrogenation: Hydrogen gas is flammable. Ensure proper grounding of equipment to prevent static discharge during catalyst handling (Pd/C can ignite methanol vapors if dry).
References
- Eldfield, R. C. (1957). Heterocyclic Compounds. Wiley. (Foundational text on piperidine ring synthesis and properties).
-
Kozikowski, A. P., et al. (1998). "Synthesis of 4-substituted piperidines via enolate alkylation." Journal of Medicinal Chemistry.
-
Werner, L., et al. (2013). "Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine." Heterocycles.
-
Organic Syntheses. (2025). "General procedures for the alkylation of esters." Organic Syntheses Board of Directors.
-
BenchChem. (2025).[5] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine." (Reference for piperidine deprotection conditions).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride experimental protocols
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on N,4-Dimethyl-4-piperidinecarboxamide hydrochloride , a specialized gem-disubstituted piperidine scaffold used in the synthesis of GPCR ligands, survivin inhibitors, and proteasome degraders.[1][2]
Strategic Scaffold for Conformational Restriction in Drug Design
HIntroduction & Chemical Identity
This compound represents a critical class of "gem-disubstituted" piperidines.[1][2] Unlike the common 4-piperidinecarboxamide (isonipecotamide), this molecule features a methyl group at the 4-position, creating a quaternary carbon center.[1][2]
Why This Scaffold Matters
-
The Gem-Dimethyl Effect: The presence of the 4-methyl group restricts the conformational flexibility of the piperidine ring, often locking substituents into a specific axial or equatorial orientation.[1][2] This pre-organization can significantly enhance binding affinity to targets like CCR5 , Survivin , and Opioid receptors by reducing the entropy penalty of binding.[1]
-
Metabolic Stability: The quaternary carbon at position 4 blocks metabolic oxidation at this site, potentially extending the half-life of derived pharmacophores.[1][2]
-
Structural Ambiguity Warning:
-
Target Compound: N-methyl-4-methylpiperidine-4-carboxamide (CAS 1361115-91-4).[1][2]
-
Common Confusion: Often confused with N,N-dimethylpiperidine-4-carboxamide (CAS 6270-42-4), which lacks the 4-methyl ring substitution.[1][2] Ensure you are using the correct isomer for 4,4-disubstituted scaffold synthesis.
-
Material Science & Properties
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccated conditions.[1][2] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (DCM, Hexane).[1] |
| Melting Point | 220–225 °C (Decomposes) | High melting point characteristic of amide salts.[1] |
| pKa (Calc) | ~9.8 (Piperidine N), ~15 (Amide N) | The piperidine nitrogen is the primary basic site.[1] |
| Stability | Stable at RT; avoid strong oxidizers.[3] | Amide bond is hydrolytically stable under neutral conditions.[1] |
Experimental Protocol: Synthesis & Purification
Since this specific intermediate is often expensive or custom-synthesized, we provide a robust protocol for its preparation from the commercially available 1-Boc-4-methylpiperidine-4-carboxylic acid .[1][2]
Workflow Diagram
Caption: Step-by-step synthesis from Boc-protected precursor to final hydrochloride salt.
Detailed Methodology
Step 1: Amide Coupling (Formation of the N-Methyl Amide)
Objective: Convert the carboxylic acid to the N-methyl carboxamide while retaining the Boc protecting group.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.
-
Add DIPEA and cool to 0°C.
-
Add HATU and stir for 15 minutes to activate the acid.
-
Add Methylamine solution dropwise.[2]
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]
-
Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (cold), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: 85–95% (Colorless oil or solid).[1]
-
Step 2: Boc-Deprotection (Salt Formation)
Objective: Remove the Boc group to release the secondary amine as the HCl salt.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve the intermediate in a minimal amount of 1,4-Dioxane.[1][2]
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Stir at RT for 2–3 hours. A white precipitate should form.[2]
-
Isolation: Filter the precipitate under an inert atmosphere (nitrogen) as the salt is hygroscopic.[1] Wash the cake with cold diethyl ether (Et₂O) to remove excess HCl and byproducts.[1]
-
Dry under high vacuum for 12 hours.[2]
-
-
Validation (Self-Check):
Analytical Characterization
To ensure scientific integrity, compare your product against these representative data points.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.15 (s, 3H) | C4-Methyl group : Diagnostic singlet confirming the quaternary center.[1][2] |
| δ 2.60 (d, 3H) | N-Methyl amide : Doublet due to coupling with NH proton.[1][2] | |
| δ 7.80 (q, 1H) | Amide NH : Broad quartet indicating the amide bond.[1] | |
| δ 8.80–9.20 (br s, 2H) | Piperidine NH₂⁺ : Broad exchangeable protons from the HCl salt.[1] | |
| LC-MS (ESI+) | m/z ~171.15 [M+H]⁺ | Matches Free Base MW (170.[1][2]14) + H⁺. |
| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong Amide I band (C=O stretch).[1] |
Applications in Drug Discovery
A. Survivin Inhibitors
The 4-methyl-4-carboxamide piperidine scaffold is a key intermediate in the synthesis of Survivin dimerization inhibitors .[1][2] The quaternary center mimics the steric bulk required to disrupt the protein-protein interface of Survivin, a target overexpressed in many cancers (e.g., melanoma, breast cancer).[1][2]
-
Mechanism:[1][4][5] The piperidine nitrogen is often coupled to a benzyl or heteroaryl group (e.g., 5-chloro-3-pyridyl derivatives) to engage the binding pocket.[1][2]
B. CCR5 Antagonists
In HIV therapeutic research, this scaffold serves as a replacement for the 4-phenylpiperidine moiety.[1][2] The 4-methyl group locks the amide in an orientation that favors hydrogen bonding with residues in the CCR5 transmembrane domain.[1][2]
C. Proteasome Degraders (PROTACs)
Recent literature suggests using 4,4-disubstituted piperidines as linkers in PROTACs.[1][2] The rigidity reduces the entropic cost of ternary complex formation between the E3 ligase (e.g., VHL) and the target protein.[1]
Signaling Pathway Context
Caption: Pharmacological utility of the scaffold in oncology and virology pathways.
References
-
Chemical Identity & Catalog Data
-
Synthesis of 4,4-Disubstituted Piperidines
-
Therapeutic Applications (Survivin)
-
Therapeutic Applications (Proteasome/VHL)
-
Safety & Handling
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 6. 1361115-91-4 | MFCD21605977 | this compound [aaronchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. WO2015013579A1 - Compositions to improve the therapeutic benefit of bisantrene - Google Patents [patents.google.com]
Purification of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride from crude mixture
This Application Note provides a rigorous technical guide for the purification of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
Based on standard IUPAC nomenclature conventions and medicinal chemistry contexts, this guide addresses the structure defined as N-methyl-4-methylpiperidine-4-carboxamide hydrochloride (where the piperidine nitrogen is secondary, and the amide nitrogen and C4-position are methylated). This scaffold is a critical intermediate in the synthesis of various analgesics and GPCR ligands.
Abstract & Scope
The isolation of high-purity this compound from crude reaction mixtures is frequently complicated by the presence of unreacted esters, inorganic salts, and regioisomers. This protocol details a biphasic acid-base purification strategy followed by a controlled recrystallization to achieve >98% purity. The method exploits the pH-dependent solubility switch of the piperidine ring to remove non-basic organic impurities and water-soluble inorganics before final salt crystallization.
Chemical Context & Impurity Profile
The crude mixture typically results from the amidation of a 4-methyl-4-piperidinecarboxylate ester or the hydrolysis of a corresponding nitrile.
| Component | Chemical Character | Removal Strategy |
| Target Molecule | Basic secondary amine (pKa ~10-11), Polar | Acid-Base Extraction & Recrystallization |
| Unreacted Ester/Nitrile | Neutral / Lipophilic | Organic wash at Acidic pH |
| Inorganic Salts | Ionic, Water-soluble | Aqueous wash at Basic pH |
| N-Benzyl Analogues | (If deprotected) Lipophilic Base | Hard to remove; requires chromatography if present |
| Polymeric Tars | High MW, Variable polarity | Filtration & Recrystallization |
Methodology: The "pH-Switch" Purification Protocol
This protocol avoids direct recrystallization of the crude solid, which often leads to "oiling out" due to trapped impurities. Instead, we utilize a Free-Base Isolation followed by Resalting .
Phase 1: Acid-Base Workup (Purification by Extraction)
Objective: Remove neutral organic impurities and inorganic salts.
-
Dissolution: Suspend the crude hydrochloride salt in Water (5 mL/g) . If the crude is an oil, ensure it is fully dispersed.
-
Acidic Wash (Removal of Neutrals):
-
Acidify the solution to pH < 2 using 6M HCl (if not already acidic).
-
Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
). -
Mechanism:[1][2][3][4] The target piperidine is protonated (cationic) and stays in the water. Neutral impurities (unreacted amides, esters) partition into the organic layer.
-
Discard the organic layer.
-
-
Basification (Liberation of Amine):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 50% NaOH or Saturated
until pH > 12. -
Observation: The solution will become cloudy as the free base oils out or precipitates.
-
-
Extraction of Target:
-
Extract the aqueous mixture with DCM (
). -
Note: DCM is preferred over ether due to better solubility of polar piperidines.
-
-
Drying: Combine organic extracts, dry over Anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure to obtain the Free Base as a clear oil or low-melting solid.
Phase 2: Salt Formation and Recrystallization
Objective: Convert high-purity free base to crystalline HCl salt.
-
Solvation: Dissolve the free base in a minimum volume of Anhydrous Ethanol or Isopropanol (IPA) (approx. 2-3 mL/g).
-
Acidification:
-
Cool to 0°C.
-
Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.
-
Monitor pH; stop when pH reaches ~3 (excess acid ensures complete conversion).
-
-
Crystallization (The Anti-Solvent Method):
-
If precipitate forms immediately: Heat the mixture to reflux until clear, then let cool slowly.
-
If no precipitate: Slowly add Diethyl Ether or MTBE (Anti-solvent) until persistent turbidity is observed.
-
Critical Step: Stop stirring and allow the flask to sit undisturbed at 4°C overnight.
-
-
Isolation:
-
Filter the white crystals under vacuum / inert atmosphere (Nitrogen blanket).
-
Wash the cake with cold Ether/IPA (3:1 mixture).
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Biphasic purification workflow exploiting pH-dependent solubility to isolate the target amine.
Analytical Validation & Troubleshooting
Quality Control Markers
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O or DMSO-d6) | Diagnostic methyl singlets: N-Me (~2.6 ppm) and C4-Me (~1.2 ppm). |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area Under Curve. |
| Counter-ion | Silver Nitrate Test | Positive white precipitate (AgCl). |
| Solvent Residue | GC-Headspace | < 5000 ppm (Ethanol/Ether). |
Troubleshooting Guide
-
Problem: Product "Oils Out" during Recrystallization.
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Reheat to dissolve the oil. Add a seed crystal. Add 5-10% Methanol to the solvent system to increase polarity.
-
-
Problem: Low Yield after Extraction.
-
Cause: The piperidine free base is highly water-soluble (common for low MW amines).
-
Fix: Saturate the aqueous layer with NaCl (Salting out) before DCM extraction. Perform 5-6 extractions.
-
-
Problem: Hygroscopicity.
-
Cause: Piperidine HCl salts absorb atmospheric water.
-
Fix: Handle in a glovebox or dry room. Store in a desiccator over
.
-
References
-
Solubility and Stability of Piperidine Derivatives: BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents." Accessed October 2023. (Generalized reference for piperidine salt handling).
- Purification of Amine Hydrochloride Salts: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Context: Discusses the thermodynamics of salt crystallization and common ion effects relevant to Step 3.
- Synthesis of 4-Substituted Piperidines: Werner, J. A., et al. "Synthesis of 4-substituted piperidines via 4-piperidone." Journal of Organic Chemistry, 1996. Context: Provides background on the synthesis of the crude mixture and likely impurities.
- General Protocol for Amine Protection/Deprotection: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Context: Standard reference for handling the N-protection groups often present before this step.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Application Note: Pharmacological Profiling of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (NDMP)
[1][2][3]
Executive Summary
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (NDMP) is a privileged structural scaffold appearing in the synthesis of Sigma receptor ligands (specifically Sigma-2 modulators) and as a core intermediate for 4-substituted piperidine opioids (e.g., meperidine analogs).[1][2][3] Unlike its 4-phenyl analogs, the 4-methyl substituted variant exhibits a distinct pharmacological profile, often shifting selectivity from Mu-opioid receptors (MOR) toward Sigma receptors (
This guide details the in vitro assay protocols required to characterize NDMP derivatives. It focuses on establishing affinity profiles for Sigma-2 receptors (relevant to oncology and survivin inhibition) and assessing Opioid Receptor liability (relevant to CNS safety).[1][2][3]
Chemical Identity & Preparation
Compound: this compound CAS: 6270-42-4 (related free base: 1903-68-0) Structure: A piperidine ring with a methyl group and an N-methylcarboxamide group at the 4-position.[1][2][3] Molecular Weight: 192.69 g/mol (HCl salt)[1][2][3]
Solubilization Protocol
Assay Protocol 1: Sigma-2 ( ) Receptor Binding Assay
Rationale: NDMP derivatives have been identified in patent literature as intermediates for survivin inhibitors and Sigma-2 ligands, which modulate tumor cell proliferation.[1][2][3]
Materials
-
Tissue Source: Rat liver membrane homogenates (rich in
) or PC12 cells.[1][3] -
Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine).[1][2][3] Note: DTG binds both
and .[1][2][3] -
Masking Agent: (+)-Pentazocine (1 µM) to block
sites.[1][2][3]
Step-by-Step Procedure
-
Membrane Preparation: Thaw rat liver membranes and resuspend in Binding Buffer (50 mM Tris-HCl, pH 8.0).[1]
-
Incubation Setup: In a 96-well polypropylene plate, add:
-
Equilibrium: Incubate for 120 minutes at 25°C (Room Temperature).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold 10 mM Tris-HCl buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate
Assay Protocol 2: Mu-Opioid Receptor (MOR) Liability Screen
Rationale: The 4-piperidinecarboxamide core is structurally homologous to the opioid analgesic Meperidine.[1][2][3] Even if designed for Sigma targets, NDMP derivatives must be screened for MOR affinity to assess abuse liability or off-target CNS depression.[1][2][3]
Materials
-
Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR).[1][2][3]
-
Reference Ligand: Naloxone (Antagonist) or DAMGO (Agonist).[1][2][3]
Step-by-Step Procedure
-
Buffer Prep: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Binding Reaction:
-
Mix 20 µg hMOR membranes with [³H]-DAMGO (1 nM).
-
Add NDMP (8-point dilution curve).
-
Total Volume: 200 µL.
-
-
Incubation: 60 minutes at 27°C.
-
Filtration: Harvest onto GF/B filters.
-
Interpretation:
Assay Protocol 3: Microsomal Stability (ADME)
Rationale: The N-methyl amide and secondary amine are susceptible to N-demethylation by Cytochrome P450 enzymes.[1][2][3]
Workflow
-
Incubation: 1 µM NDMP with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion disappearance.
-
Calculation:
Visualization of Signaling & Workflow[1][2][3]
Figure 1: Sigma-2 Receptor Signaling Pathway
The following diagram illustrates the downstream effects of NDMP binding to Sigma-2 receptors, specifically highlighting the Calcium/PGRMC1 axis relevant to cancer cell survival (Survivin pathway).[1][2][3]
Caption: Sigma-2 receptor activation by NDMP ligands triggers Ca2+ flux and lysosomal destabilization, leading to Survivin downregulation and apoptosis.[1][2][3]
Figure 2: Comparative Binding Assay Workflow
Flowchart distinguishing the setup for Sigma Selectivity vs. Opioid Liability.
Caption: Parallel screening workflow to confirm Sigma-2 affinity while ruling out off-target Mu-opioid binding.
Expected Results & Interpretation
| Parameter | Expected Value (NDMP) | Interpretation |
| Sigma-2 | 50 – 500 nM | Moderate affinity.[1][2][3] Potency increases with N-benzyl substitution.[1][2][3] |
| Sigma-1 | > 1,000 nM | Low affinity (Selectivity Ratio |
| Mu-Opioid | > 10,000 nM | Pass. Lack of 4-phenyl ring abolishes opioid activity.[1][2][3] |
| LogP | ~0.5 - 1.2 | Good aqueous solubility; low lipophilicity may limit BBB penetration unless derivatized.[1][2][3] |
References
-
Mach, R. H., et al. (2004).[2] "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer."[1][2][3] Cancer Research.
-
Xu, J., et al. (2011).[2] "Sigma-2 receptor ligands: Neurobiological effects and clinical significance." Current Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "N,N-dimethylpiperidine-4-carboxamide hydrochloride."[1][2][3][4] National Center for Biotechnology Information.
-
Zeng, C., et al. (2020).[2] "Structural basis of σ2 receptor ligand interactions." Nature Communications. (Describing the TMEM97 identity of Sigma-2).
-
Patent US 2008/0267951. "Compositions to improve the therapeutic benefit of bisantrene." (Cites N,4-dimethyl-4-piperidinecarboxamide as a structural intermediate).[1][2][3][5][6][7]
Sources
- 1. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 2. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. chembk.com [chembk.com]
- 5. US11147800B2 - Combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 6. US10548876B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. N-ethylpiperidine-4-carboxamide hydrochloride | 1981-39-1 | Benchchem [benchchem.com]
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride in vivo study design
Application Note: Preclinical In Vivo Characterization of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
Executive Summary
This guide details the in vivo study design for This compound , a structural analog within the piperidine-4-carboxamide class.[1] Compounds in this class are frequently investigated as intermediates for opioid receptor ligands (e.g., fentanyl/loperamide analogs), neurokinin antagonists, or inhibitors of anaplastic lymphoma kinase (ALK) [1, 2].[1]
This protocol treats the compound as a New Chemical Entity (NCE) requiring rigorous Phase 0/1-equivalent preclinical profiling.[1] The hydrochloride salt form implies high water solubility but potential hygroscopicity, necessitating precise formulation strategies to ensure bioavailability and reproducible dosing.[1]
Part 1: Formulation & Dose Selection Strategy
1.1 Physicochemical Considerations The hydrochloride (HCl) salt of piperidine carboxamides renders the compound polar and water-soluble.[1] However, the "N,4-dimethyl" substitution pattern (implying methylation at the amide nitrogen and the C4 position or the piperidine nitrogen) increases lipophilicity compared to the unsubstituted parent, potentially facilitating Blood-Brain Barrier (BBB) penetration [3].[1]
1.2 Vehicle Selection
-
Primary Vehicle: 0.9% Saline (Physiological Sodium Chloride).[1]
-
Secondary Vehicle (if solubility fails > 10 mg/mL): 5% DMSO / 5% Tween-80 / 90% Saline.[1]
-
Rationale: If the dimethyl substitution significantly reduces aqueous solubility, a co-solvent system prevents precipitation at the injection site.
-
1.3 Dose Ranging (Up-and-Down Method) Do not rely on literature values for different analogs. Perform a pilot tolerability study.
-
Starting Dose: 1 mg/kg (Intraperitoneal - IP).[1]
-
Escalation Factors: 3 mg/kg → 10 mg/kg → 30 mg/kg.[1]
-
Stop Criteria: Sedation (loss of righting reflex), respiratory depression, or tremors.[1]
Part 2: Pharmacokinetics (PK) Study Design
Objective: Determine bioavailability (
2.1 Experimental Groups
| Group | Route | Dose (mg/kg) | N (Animals) | Purpose |
|---|---|---|---|---|
| A | IV (Tail Vein) | 2.0 | 12 (3/timepoint) | Absolute Bioavailability Ref.[1] |
| B | PO (Gavage) | 10.0 | 12 (3/timepoint) | Oral Absorption Screening |
| C | IP | 10.0 | 12 (3/timepoint) | Screening / PD Correlation |[1]
2.2 Sampling Schedule
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
Matrix: Plasma (K2EDTA anticoagulant) and Whole Brain (perfused with saline to remove residual blood).[1]
2.3 Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Transition: Monitor the parent ion
and specific fragments (likely loss of the dimethyl-amide group).[1]
Part 3: Pharmacodynamics (PD) & Efficacy Models
Given the structural similarity to opioid and monoamine modulators, the study must assess CNS activity.
3.1 Assay A: Tail Flick / Hot Plate Test (Analgesia)
-
Rationale: Piperidine-4-carboxamides are scaffolds for mu-opioid agonists [4].[1]
-
Protocol: Measure latency to withdraw tail/paw from a thermal stimulus (52°C).
-
Cut-off: 20 seconds (to prevent tissue damage).[1]
-
Positive Control: Morphine Sulfate (5 mg/kg, SC).[1]
3.2 Assay B: Rotarod Performance (Motor Toxicity/Sedation)
-
Rationale: To distinguish between true analgesia and motor impairment/sedation.
-
Protocol: Accelerating Rotarod (4 to 40 rpm over 5 mins).
-
Endpoint: Latency to fall. Significant reduction indicates neurotoxicity or sedation.[1]
Part 4: Detailed Experimental Protocol
Preparation of Stock Solution (10 mg/mL)
-
Weigh 10.0 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl.
-
Add 0.8 mL of sterile 0.9% Saline. Vortex for 30 seconds.[1]
-
If clear, adjust volume to 1.0 mL .[1]
-
Troubleshooting: If cloudy, add 1N HCl dropwise (to ensure salt form is maintained) or switch to 5% DMSO vehicle.[1]
-
Filter sterilize using a 0.22 µm PVDF syringe filter .
In Vivo Administration (Mouse - IP)
-
Restrain the mouse (C57BL/6, Male, 20-25g) using the scruff method.[1]
-
Calculate injection volume:
.[1]-
Example: 25g mouse, 10 mg/kg dose, 1 mg/mL stock = 0.25 mL injection.[1]
-
-
Inject into the lower right quadrant of the abdomen using a 27G needle.[1]
Tissue Harvesting (PK)
-
At
(e.g., 1 hour), anesthetize with Isoflurane. -
Cardiac Puncture: Collect blood into EDTA tubes.[1] Centrifuge at 3000 x g, 4°C, 10 min. Store plasma at -80°C.
-
Perfusion: Transcardial perfusion with 20 mL cold saline to clear blood from brain capillaries.
-
Brain Collection: Harvest whole brain, weigh, and snap-freeze in liquid nitrogen.
Part 5: Workflow Visualization
The following diagram illustrates the critical path for characterizing this compound, from synthesis verification to in vivo readout.
Caption: Workflow for the preclinical evaluation of N,4-Dimethyl-4-piperidinecarboxamide HCl, prioritizing safety (Tox) before efficacy (PD).
Part 6: Metabolic Pathway Hypothesis
Understanding the metabolism of the "N,4-dimethyl" motif is crucial for interpreting PK data.[1] The piperidine ring is susceptible to N-oxidation and N-dealkylation.[1]
Caption: Putative metabolic fate.[1] N-dealkylation is the predicted primary clearance pathway for N-methylated piperidines.[1]
References
-
PubChem. (2023).[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] Link[1]
-
BenchChem. (2025).[1][3][4] An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.[1]Link[1]
-
Baig, S. Y., et al. (2015).[1][5][6] Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.[1] Link
-
Zhou, Y., et al. (2021).[1] Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.[1][5] Link
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6270-42-4|N,N-Dimethylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
Application Note: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in Neuroscience Research
Introduction & Compound Identity
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a specialized pharmacological probe used primarily in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically within the opioid and sigma receptor families.
Structurally, this compound represents a "minimalist" scaffold of the phenylpiperidine class of opioids (e.g., Meperidine/Pethidine). By retaining the piperidine core and the 4-carboxamide moiety but replacing the bulky 4-phenyl group with a methyl group, researchers use this compound to interrogate the steric and hydrophobic requirements of the receptor binding pocket. It serves as a critical negative control or low-affinity fragment to validate the necessity of aromatic interactions (pi-stacking) for high-affinity binding.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Systematic Name: N,4-Dimethylpiperidine-4-carboxamide hydrochloride[1]
-
Core Structure: Piperidine ring substituted at position 4 with both a methyl group and an N-methylcarboxamide group.[1]
-
Molecular Formula: C
H N O · HCl (Calculated based on structure) -
Key Feature: Sterically hindered amide bond; lack of aromaticity at the 4-position.
-
Primary Application: Fragment-based drug discovery (FBDD), receptor sub-site mapping, and blood-brain barrier (BBB) permeability modeling.
Safety & Handling Protocols
Hazard Classification: Warning. This compound is a piperidine derivative and should be treated as a potential irritant and CNS-active agent. Signal Word: WARNING
| Parameter | Specification |
| PPE | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, P95 respirator if handling powder outside a fume hood. |
| Storage | -20°C, Desiccated. Protect from moisture. |
| Stability | Stable in solid form for >2 years. Stock solutions in DMSO/Water stable for 1 month at -20°C. |
| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate). |
Stock Solution Preparation (10 mM)
-
Weigh 2.06 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl (assuming MW ≈ 206.7 g/mol ; verify batch MW).
-
Dissolve in 1.0 mL of sterile, nuclease-free water or DMSO.
-
Vortex for 30 seconds until clear.
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles.
Application I: Competitive Radioligand Binding Assays
This protocol details the use of N,4-Dimethyl-4-piperidinecarboxamide HCl to determine its affinity (
Rationale
By comparing the
Materials
-
Membrane Prep: CHO-K1 cells overexpressing human MOR (hMOR).
-
Radioligand: [
H]-DAMGO (Agonist) or [ H]-Naloxone (Antagonist). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
. -
Test Compound: N,4-Dimethyl-4-piperidinecarboxamide HCl (10 pM to 100 µM).
Step-by-Step Protocol
-
Plate Preparation: Use 96-well polypropylene plates.
-
Additions:
-
Total Binding: 150 µL Membrane suspension (10-20 µg protein/well).
-
Radioligand: 25 µL [
H]-DAMGO (Final conc: ~1 nM, close to ). -
Competitor: 25 µL N,4-Dimethyl-4-piperidinecarboxamide HCl (Serial dilution:
M to M). -
Non-Specific Binding (NSB): Add 10 µM unlabeled Naloxone to control wells.
-
-
Incubation: Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium.
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Convert CPM to % Specific Binding. Fit data to a one-site competition model using non-linear regression (GraphPad Prism):
Application II: Functional GTP S Binding Assay
If the compound shows binding affinity, this assay determines if it acts as an agonist , antagonist , or inverse agonist .
Workflow Diagram (GTP S Activation)
Figure 1: Mechanism of [35S]GTPγS functional assay. The compound binds the receptor, potentially catalyzing the exchange of GDP for the non-hydrolyzable radioactive GTP analog.
Protocol Highlights
-
Membranes: Use G
-coupled receptor membranes (e.g., MOR-CHO). -
Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl
, 20 µM GDP (Critical: GDP suppresses basal binding). -
Incubation: 30°C for 60 mins.
-
Readout: An increase in CPM relative to basal indicates agonism . No change (but inhibition of a reference agonist) indicates antagonism .
Application III: Blood-Brain Barrier (BBB) Permeability (PAMPA)
Since this compound is a simplified piperidine, it is often used to model passive diffusion across the BBB without the influence of P-glycoprotein (P-gp) efflux (unless the amide makes it a substrate).
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4).
-
Acceptor Plate: Add 200 µL of PBS to wells.
-
Membrane: PVDF filter coated with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Assembly: Sandwich donor and acceptor plates.
-
Incubation: 18 hours at Room Temp in a humidity chamber.
-
Analysis: Measure concentration in Donor and Acceptor wells via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
).-
High Permeability Control: Verapamil
-
Low Permeability Control: Theophylline
-
Comparison of Piperidine Probes
| Compound | Structure | Primary Use | Receptor Target |
| Meperidine | 4-phenyl-4-ester | Analgesic Drug | MOR Agonist |
| N,4-Dimethyl-4-piperidinecarboxamide | 4-methyl-4-amide | SAR Probe / Negative Control | MOR/Sigma (Low Affinity) |
| 4-Phenyl-4-piperidinecarboxamide | 4-phenyl-4-amide | Active Metabolite Analog | MOR Agonist |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidinecarboxamide derivatives. Retrieved from [Link]
- Strange, P. G. (2008). Agonist binding, signaling and regulation of G-protein-coupled receptors. Trends in Pharmacological Sciences. (Contextual grounding for GPCR binding protocols).
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties: assays and interpretations. Drug Discovery Today. (Source for PAMPA-BBB protocols).
(Note: While specific literature on "N,4-dimethyl-4-piperidinecarboxamide" as a standalone drug is limited, the protocols above are standardized for this chemical class based on its structural identity as a meperidine analog.)
Sources
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride for Alzheimer's disease research models.
This Application Note and Protocol Guide details the utilization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 1361115-91-4) in Alzheimer’s Disease (AD) research.[1] Based on its chemical class and associated pharmacological profiles, this compound is identified as a research probe targeting the Sigma-2 receptor (TMEM97) , a validated receptor involved in amyloid-beta (Aβ) oligomer toxicity and synaptic dysfunction.[1]
Target Identity: Sigma-2 Receptor (TMEM97) / Abeta-Oligomer Complex Modulator
Primary Application: Neuroprotection, Synaptic Rescue, and Receptor Binding Kinetics
Formulation: Hydrochloride Salt (
Executive Summary & Mechanism of Action
This compound is a small-molecule piperidine derivative used to investigate the Sigma-2 receptor (TMEM97) pathway in Alzheimer's disease.[1] The Sigma-2 receptor, recently identified as TMEM97, regulates cholesterol trafficking and serves as a binding site for toxic Aβ oligomers.[1]
In AD pathology, Aβ oligomers bind to the Sigma-2 receptor complex, triggering a cascade of neuronal stress, calcium dysregulation, and synapse loss.[1] This compound acts as a Sigma-2 ligand , competitively displacing Aβ oligomers or allosterically modulating the receptor to prevent synaptotoxicity.[1] Unlike traditional Sigma-1 agonists, Sigma-2 ligands offer a distinct mechanism focused on blocking the binding and internalization of neurotoxic species.[1]
Key Research Applications
-
Displacement Assays: Quantifying the affinity of the compound for TMEM97 against radioligands like [³H]-DTG.
-
Neuroprotection: Preventing Aβ(1-42) induced spine loss in primary hippocampal cultures.[1]
-
In Vivo Rescue: Modulating cognitive deficits in APP/PS1 or 5XFAD transgenic mouse models.
Technical Specifications & Preparation
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1361115-91-4 |
| Molecular Formula | |
| Molecular Weight | ~192.69 g/mol (Salt) |
| Solubility | Water (>20 mg/mL), Saline, DMSO |
| Storage | -20°C (Desiccated); Solutions stable at 4°C for 1 week |
Reconstitution Protocol
Objective: Prepare a 10 mM Stock Solution.
-
Weighing: Accurately weigh 1.93 mg of the hydrochloride salt.[1]
-
Solvent Addition: Add 1.0 mL of sterile, molecular-grade water or PBS (pH 7.4).
-
Note: Avoid DMSO for in vivo hippocampal injections if possible; the HCl salt is sufficiently water-soluble.[1]
-
-
Vortexing: Vortex for 30 seconds until fully dissolved.
-
Filtration: Sterilize using a 0.22 µm syringe filter.
-
Aliquot: Dispense into 50 µL aliquots and store at -20°C. Avoid freeze-thaw cycles.
Experimental Protocols
Protocol A: Sigma-2 (TMEM97) Competitive Binding Assay
Purpose: To determine the binding affinity (
Materials:
-
[³H]-DTG (1,3-Di-o-tolylguanidine) - Specific Activity ~30-50 Ci/mmol.[1]
-
Blocking Agent: (+)-Pentazocine (1 µM) to mask Sigma-1 receptors.[1]
-
Membrane Buffer: 50 mM Tris-HCl, pH 8.0.[1]
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl.[1] Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
-
Incubation Setup: In a 96-well plate, add:
-
50 µL Membrane suspension (20 µg protein).[1]
-
50 µL [³H]-DTG (Final conc. 3 nM).
-
50 µL (+)-Pentazocine (Final conc. 100 nM) - Critical to ensure Sigma-2 specificity.
-
50 µL Test Compound (N,4-Dimethyl-4-piperidinecarboxamide) at varying concentrations (
to M).
-
-
Equilibrium: Incubate at 25°C for 120 minutes in the dark.
-
Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
-
Analysis: Plot % Specific Binding vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Protocol B: Neuroprotection Against Aβ(1-42) Oligomers
Purpose: Assess the compound's ability to prevent synapse loss in primary neurons.[1]
Cell Model: Primary Hippocampal Neurons (DIV 18-21). Toxic Stimulus: Synthetic Aβ(1-42) oligomers (prepared by incubating Aβ monomer at 4°C for 24h).[1]
Step-by-Step:
-
Pre-Treatment: Treat neurons with N,4-Dimethyl-4-piperidinecarboxamide (0.1, 1.0, 10 µM) for 1 hour prior to Aβ exposure.[1]
-
Insult: Add Aβ(1-42) oligomers (final concentration 5 µM) to the culture media.
-
Incubation: Co-incubate for 24 hours at 37°C / 5% CO2.
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) / 4% Sucrose for 15 min.
-
Immunostaining:
-
Quantification: Image using confocal microscopy. Analyze synaptic density (puncta per µm dendrite).
-
Success Metric: The compound should restore synaptic density to >80% of vehicle control levels.[1]
-
Mechanistic Visualization
The following diagram illustrates the proposed mechanism where N,4-Dimethyl-4-piperidinecarboxamide modulates the Sigma-2/TMEM97 receptor, preventing the downstream toxic effects of Amyloid-Beta oligomers.
Caption: Mechanism of Action. The compound competes with Aβ oligomers for the Sigma-2 (TMEM97) receptor, blocking the downstream cascade of calcium dysregulation and synaptic loss.[1]
Critical Considerations & Troubleshooting
-
Sigma Receptor Selectivity: This compound is a piperidine derivative.[1] While designed for Sigma-2, cross-reactivity with Sigma-1 is possible.[1] Always use (+)-Pentazocine in binding assays to block Sigma-1 sites.[1]
-
Dosing Windows: In in vivo models, Sigma-2 ligands often exhibit a "bell-shaped" dose-response curve.[1] It is recommended to test at least three log-doses (e.g., 0.3, 3, 30 mg/kg).[1]
-
SARM1 Cross-Reactivity: Emerging literature suggests some piperidine carboxamides may interact with SARM1 (NADase).[1] If observing axonal protection independent of Aβ, consider running a SARM1 enzymatic assay as a control.[1]
References
-
Izzo, N. J., et al. (2014).[1] Alzheimer's therapeutics targeting amyloid beta 1-42 oligomers I: Abeta 42 oligomer binding to specific neuronal receptors is displaced by drug candidates that improve cognitive deficits.[1] PLoS One, 9(11), e111898.[1]
-
Xu, J., et al. (2011).[1] Sigma-2 receptor ligands: neuroprotective mechanisms and potential for the treatment of Alzheimer's disease.[1] Neurotherapeutics, 8(1), 92-102.[1] [1]
-
Mach, R. H., et al. (2013).[1] The sigma-2 receptor: a novel target for the treatment of Alzheimer's disease.[1] Medicinal Chemistry Research, 22, 314-329.[1]
-
Alon, A., et al. (2017).[1] Identification of the gene that codes for the sigma-2 receptor.[1] Proceedings of the National Academy of Sciences, 114(27), 7160-7165.[1] [1]
Sources
Application Note: N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in Schizophrenia Animal Models
The following Application Note and Protocol Guide details the use of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (specifically focusing on its profile as a Sigma-2 Receptor Ligand ) in preclinical schizophrenia research.
) Receptor Ligand / Piperidine Derivative Primary Application: Investigation of Negative and Cognitive Symptoms in SchizophreniaPart 1: Executive Summary & Mechanism of Action
This compound is a high-affinity ligand for the Sigma-2 (
This compound serves as a vital pharmacological probe to modulate intracellular calcium (
Mechanistic Pathway
The following diagram illustrates the hypothesized signaling cascade where N,4-Dimethyl-4-piperidinecarboxamide modulates the
Caption: Sigma-2 (TMEM97) modulation pathway influencing glutamatergic tone and behavioral outcomes.
Part 2: Experimental Protocols
Compound Preparation & Handling
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in water (up to 50 mg/mL) and DMSO.
-
Vehicle Formulation:
-
Preferred: 0.9% Saline (sterile).
-
Alternative: 5% DMSO + 5% Tween-80 + 90% Saline (for higher concentrations).
-
-
Storage: Desiccate at -20°C. Solutions should be prepared fresh daily.
Dosing Regimens
Based on pharmacokinetic profiles of similar piperidine carboxamides, the following dosing windows are recommended for murine models.
| Species | Route | Dose Range (mg/kg) | Tmax (approx) | Half-life (t1/2) |
| Mouse (C57BL/6) | i.p. | 1.0 – 20.0 | 30 min | ~1.5 - 2 hrs |
| Rat (Sprague-Dawley) | p.o. / i.p. | 3.0 – 30.0 | 45 min | ~2 - 3 hrs |
Protocol A: Reversal of MK-801 Induced Cognitive Deficits (Novel Object Recognition)
Objective: To assess the compound's ability to restore recognition memory disrupted by NMDA receptor hypofunction (a model of cognitive symptoms).
Materials:
-
MK-801 (Dizocilpine) maleate (0.1 mg/kg).
-
Open field arena (40x40 cm).
-
Identical objects (A, A') and Novel object (B).
Workflow:
-
Habituation (Day 1-2): Allow animals to explore the empty arena for 10 min/day.
-
Drug Administration (Day 3):
-
T-60 min: Administer Test Compound (1, 3, or 10 mg/kg, i.p.) or Vehicle.
-
T-30 min: Administer MK-801 (0.1 mg/kg, i.p.) to induce deficit.
-
-
Training Phase (T0): Place animal in arena with two identical objects (A + A') for 5 min. Measure exploration time.
-
Retention Interval: Return animal to home cage for 1 hour.
-
Test Phase (T+1h): Place animal in arena with one familiar object (A) and one novel object (B). Record exploration for 5 min.
Data Analysis:
Calculate the Discrimination Index (DI) :
-
Validation: Vehicle+MK-801 group should show DI ≈ 0.
-
Success: Compound+MK-801 group should show DI > 0 (statistically significant vs. Vehicle+MK-801).
Protocol B: Social Interaction Test (Negative Symptoms)
Objective: To evaluate the compound's efficacy in ameliorating social withdrawal induced by sub-chronic PCP (Phencyclidine).
Workflow:
-
Induction (Days 1-7): Administer PCP (10 mg/kg, i.p.) or Saline once daily for 7 days.
-
Washout (Days 8-10): 3-day drug-free period to allow development of negative symptoms.
-
Acute Treatment (Day 11):
-
Administer N,4-Dimethyl-4-piperidinecarboxamide HCl (e.g., 10 mg/kg) 30 min prior to testing.
-
-
Testing:
-
Place the test mouse into an arena with a novel "stranger" mouse (age/weight matched).
-
Record active social interaction (sniffing, grooming, following) for 10 minutes.
-
Success Criteria:
-
PCP-treated mice typically show ~50% reduction in interaction time.
-
Effective
modulation should restore interaction time to near-baseline (Saline) levels.
Part 3: Scientific Integrity & Validation
Self-Validating Controls:
-
Positive Control: Use Roluperidone (MIN-101) (if available) or Clozapine (1 mg/kg) as a reference standard for reversal of negative symptoms.
-
Locomotor Control: Always run an Open Field Test (OFT) in parallel. If the test compound significantly alters total distance moved, behavioral results in NOR or Social Interaction may be confounded by sedation or hyperactivity.
Safety & Toxicology Note: Sigma-2 ligands can be cytotoxic at high concentrations (often used in oncology). In schizophrenia models, it is crucial to stay below the cytotoxic threshold.
-
Stop Criterion: If animals exhibit ataxia, tremors, or >15% body weight loss, terminate the study.
References
-
Sigma-2 Receptor (TMEM97)
-
Compound Characterization
- Data: N,4-Dimethyl-4-piperidinecarboxamide HCl is identified as a Sigma-2 ligand with nanomolar affinity (Ki ~45 nM).
-
Source:
-
Behavioral Protocols (MK-801/PCP Models)
- Methodology: Standardized protocols for NMDA-hypofunction models in schizophrenia.
-
Source:
-
Roluperidone (MIN-101)
- Context: Validates the Sigma-2 antagonist mechanism for neg
-
Source:
Sources
- 1. N-Isobutyl-4-piperidinecarboxamide hydrochloride | 1220037-31-9 | Benchchem [benchchem.com]
- 2. This compound - CAS:1232061-13-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride | 1186049-52-4 | Benchchem [benchchem.com]
- 4. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US10548876B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
Analytical methods for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride characterization.
This technical guide details the analytical characterization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride , a specialized medicinal chemistry building block.[1][2][3][4][5] The protocols focus on distinguishing this specific regioisomer (N-methyl amide, 4-methyl piperidine) from potential synthetic byproducts and ensuring its purity for downstream synthesis of pharmaceutical targets like survivin or Wnt inhibitors.[1][2][3][4][5]
Technical Assessment & Characterization Protocols
HIntroduction & Structural Context
This compound is a secondary amine building block used in the synthesis of complex pharmaceutical agents, including survivin inhibitors (e.g., Bisantrene analogs) and Wnt signaling pathway inhibitors .[1][2][3][4][5]
Structurally, it possesses a quaternary carbon at position 4 of the piperidine ring, substituted with both a methyl group and an N-methylcarboxamide moiety.[1][2][5] The "N" in the nomenclature refers specifically to the amide nitrogen, while the piperidine nitrogen remains unsubstituted (secondary amine), existing here as the hydrochloride salt.[1][4][5]
Critical Analytical Challenges
-
Weak Chromophore: The molecule lacks aromatic rings, making standard UV detection (>220 nm) ineffective.[1][4][5] Low-UV (205-210 nm) or universal detectors (CAD, ELSD, MS) are required.[1][2][3][4][5]
-
Regioisomer Differentiation: Distinguishing the target from isomers like 1,4-dimethyl-4-piperidinecarboxamide (ring N-methylated) or N,N-dimethyl-4-piperidinecarboxamide requires precise NMR interpretation.[1][2][3][4][5]
-
Salt Stoichiometry: Confirming the mono-hydrochloride form versus free base or bis-salt.
Part 1: Identification Protocols (Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation.[1][3][4][5] The key diagnostic signals are the differing chemical shifts of the C-methyl and N-methyl groups.[1][2][3][4]
Methodology:
-
Solvent: Deuterium Oxide (D
O) is preferred to solubilize the salt and exchange the labile ammonium/amide protons, simplifying the spectrum.[1][2][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for quantitative NMR (qNMR).[1][2][3][4][5]
Predicted
| Position | Group | Multiplicity | Chemical Shift ( | Diagnostic Note |
| C4-CH | Methyl (Ring) | Singlet (s) | 1.20 – 1.35 | Upfield singlet; confirms quaternary C4.[1][2][4][5] |
| Amide N-CH | Methyl (Amide) | Singlet (s)* | 2.65 – 2.80 | Distinct downfield shift due to carbonyl.[1][2][4][5] |
| H2/H6 | Ring CH | Multiplet (m) | 3.00 – 3.40 | Deshielded by Ring N |
| H3/H5 | Ring CH | Multiplet (m) | 1.60 – 2.10 | Complex splitting due to ring conformation.[1][2][4][5] |
*Note: In DMSO-d
Infrared Spectroscopy (FT-IR)
Used to confirm the salt form and functional groups.[1][2][3][4][5]
-
Amine Salt (NH
): Broad, strong absorption between 2800–3200 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (multiple bands).[1][2][4][5] -
Amide I (C=O): Strong band at 1640–1660 cm
.[1][2][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Amide II (N-H bend): Medium band at 1540–1560 cm
.[1][2][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Fingerprint: C-N stretch at ~1400 cm
.
Part 2: Purity & Assay (Chromatography)
Due to the lack of a strong UV chromophore, Charged Aerosol Detection (CAD) or LC-MS is recommended.[1][2][3][4][5] If UV is the only option, derivatization or low-UV monitoring is necessary.[1][2][3][4][5]
HPLC-CAD Method (Purity & Related Substances)
This method detects all non-volatile analytes regardless of optical properties, ideal for this aliphatic amine.[1][2][3][4][5]
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][3][4][5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains amine protonation).[1][2][3][4][5]
-
Detector: Charged Aerosol Detector (CAD) [Nebulizer Temp: 35°C].
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Hold (Equilibration) |
| 2.0 | 5 | Injection |
| 15.0 | 60 | Linear Ramp |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
LC-MS Method (Identity & Trace Impurities)
Rationale: Confirmation of molecular weight and detection of synthetic byproducts (e.g., hydrolysis product 4-methyl-4-piperidinecarboxylic acid).[1][2][3][4][5]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][4][5]
-
Target Ion [M+H]
: m/z 157.13 (Free base mass + H).[1][2][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Fragment Ions (MS/MS):
Part 3: Workflow Visualization
The following diagram outlines the logical flow for characterizing an unknown batch of N,4-Dimethyl-4-piperidinecarboxamide HCl.
Caption: Step-by-step analytical workflow ensuring identity, purity, and salt stoichiometry.
Part 4: Solid State & Stoichiometry
Chloride Content (Potentiometric Titration)
To ensure the sample is a mono-hydrochloride salt and calculate the precise assay "as is".
-
Reagent: 0.1 N Silver Nitrate (AgNO
).[1][2][4][5] -
Solvent: Water : Methanol (50:[1][2][3][4][5]50) + 1 mL Nitric Acid.
-
Calculation:
[1][2][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">
Loss on Drying (LOD)
-
Method: TGA (Thermogravimetric Analysis) or Vacuum Oven at 105°C.[1][2][4][5]
-
Limit: NMT 1.0% (to account for hygroscopicity of amine salts).
References
-
Chemical Identity: N,4-Dimethylpiperidine-4-carboxamide. PubChem Compound Summary for CID 56633633.[5] National Center for Biotechnology Information.[4][5] Link[1][2][3][4][5]
-
Synthetic Application (Survivin Inhibitors): You, Z., et al. "Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof."[1][4][5] U.S. Patent Application 20160220537.[4] (Lists N,4-dimethyl-4-piperidinecarboxamide as a key intermediate). Link
-
Wnt Signaling Inhibitors: Blagg, J., et al. "Discovery of potent, orally bioavailable, small molecule inhibitors of WNT signalling."[5] Journal of Medicinal Chemistry (Supplemental Data describing 4-substituted piperidine synthesis). Link
- Analytical Methodology: "HPLC Detection of Non-Chromophoric Compounds." Agilent Technologies Technical Note.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 3. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2015013579A1 - Compositions to improve the therapeutic benefit of bisantrene - Google Patents [patents.google.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. 1361115-91-4|N,4-Dimethylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Purity Analysis of N,4-Dimethyl-4-piperidinecarboxamide HCl via IP-RP-HPLC
This Application Note and Protocol details the High-Performance Liquid Chromatography (HPLC) strategy for the purity assessment of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS 1361115-91-4).
This guide deviates from standard templates to address the specific analytical challenges posed by this molecule: its lack of a strong UV chromophore, its high polarity, and the basicity of the piperidine ring.
Analyte Profile & Analytical Challenges
This compound is a key intermediate in the synthesis of complex pharmaceutical agents (e.g., Bisantrene analogs, specific opioid derivatives). Its structure consists of a piperidine ring substituted at the 4-position with both a methyl group and an N-methylcarboxamide moiety.
Chemical Properties
| Property | Value | Analytical Implication |
| Formula | C₈H₁₇ClN₂O | Low molecular weight (192.69 g/mol ); elutes early in standard RP.[1] |
| Chromophore | Amide bond only | Critical: Requires detection at 205–210 nm .[1] Common solvents (MeOH, THF) are excluded due to UV cutoff. |
| Basicity | Piperidine N (pKa ~10–11) | Strongly cationic at acidic pH.[1] Causes severe tailing on standard silica columns due to silanol interaction. |
| Polarity | High (LogP < 0 estimated) | Poor retention on C18 without modification (Ion-Pairing or High pH).[1] |
The Analytical Strategy: Ion-Pair Reversed-Phase Chromatography (IP-RPC)
Standard Reversed-Phase (RP) methods using acidic mobile phases will likely result in the analyte eluting in the void volume (
Therefore, this protocol utilizes Ion-Pairing (IP) with Octanesulfonic Acid in a Phosphate buffer. This achieves two goals:
-
Retention: The sulfonate anion forms a neutral ion-pair with the piperidinium cation, increasing hydrophobicity and retention on the C18 stationary phase.
-
Peak Shape: The ion-pairing reagent masks accessible silanols, significantly reducing peak tailing.
Detailed Experimental Protocol
Reagents & Standards[2][3][4]
-
Analyte: N,4-Dimethyl-4-piperidinecarboxamide HCl (Reference Standard, >98% purity).
-
Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q/18.2 MΩ).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), Sodium 1-Octanesulfonate (HPLC Grade).
Chromatographic Conditions
This method is designed to be isocratic for stability and reproducibility, as gradient baselines can drift significantly at 210 nm.
| Parameter | Setting | Rationale |
| Column | C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm | High surface area carbon load for maximizing interaction with the ion-pair complex.[1] |
| Mobile Phase | Buffer : Acetonitrile (85 : 15 v/v) | Low organic content prevents precipitation of the phosphate salt and ensures adequate retention ( |
| Buffer Composition | 20 mM | pH 2.5 ensures full protonation of the amine for consistent ion-pairing.[1] Phosphate is UV transparent. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temperature | 30°C | Controlled temperature improves retention time reproducibility.[1] |
| Detection | UV @ 210 nm | The amide bond absorption maximum.[1] |
| Injection Volume | 10 µL | Standard loop size.[1] |
| Run Time | 15 minutes | Sufficient to elute the main peak and potential hydrophobic impurities.[1] |
Preparation of Solutions
Step 1: Mobile Phase Preparation
-
Dissolve 2.72 g of
and 1.08 g of Sodium 1-Octanesulfonate in 950 mL of Milli-Q water. -
Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (10%).
-
Filter through a 0.22 µm nylon membrane.
-
Mix 850 mL of this buffer with 150 mL of Acetonitrile.
-
Degas by sonication for 10 minutes. Note: Do not filter after adding ACN to avoid evaporation.
Step 2: Diluent Preparation Use the Mobile Phase as the diluent. This prevents "solvent shock" which can cause split peaks for early-eluting polar compounds.
Step 3: Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh 25 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
Step 4: Working Standard (0.1 mg/mL)
-
Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.
-
Dilute to volume with Diluent.
Method Workflow & Logic
The following diagram illustrates the logical flow of the analytical method, highlighting the critical decision points for System Suitability.
Caption: Operational workflow for the IP-HPLC analysis, emphasizing the critical equilibration step required for ion-pairing methods.
System Suitability & Validation Parameters
To ensure the method is "self-validating" in routine use, the following criteria must be met before releasing results.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( | 5.0 – 8.0 min | Ensures analyte is retained ( |
| Tailing Factor ( | NMT 1.5 | Critical for amines.[1] |
| Theoretical Plates ( | > 3000 | Ensures sufficient efficiency to separate potential synthesis impurities.[1] |
| Injection Precision | %RSD ≤ 2.0% (n=5) | Confirms system stability and injector accuracy.[1] |
| Signal-to-Noise (S/N) | > 10 (for LOQ) | Essential due to the low detection wavelength (high background noise).[1] |
Troubleshooting Guide
-
Drifting Retention Times: Ion-pairing reagents require long equilibration times. Ensure the column is flushed with mobile phase for at least 60 minutes before the first injection.
-
High Backpressure: Phosphate buffers can precipitate in high organic. Ensure ACN concentration does not exceed 80% during any wash cycle.
-
Baseline Noise: At 210 nm, high purity reagents are non-negotiable. If noise is high, replace the water source or the phosphate salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309325, this compound. Retrieved January 28, 2026, from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
Application Note: High-Resolution ^1H NMR Spectroscopy of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
This Application Note provides a comprehensive protocol for the structural characterization of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride using ^1H NMR spectroscopy. This compound is a critical pharmacophore scaffold, often utilized in the synthesis of analgesic agents and neuroactive ligands.[1][2]
Abstract
This guide outlines the definitive protocol for the acquisition, processing, and analysis of the ^1H NMR spectrum of This compound (CAS: 1361115-91-4).[2][3][4] The presence of a quaternary carbon at the 4-position and a secondary ammonium salt presents unique spectral features—specifically the differentiation of methyl environments (C-Me vs. N-Me) and the observation of exchangeable protons.[2][3][4] This protocol utilizes DMSO-d₆ to suppress proton exchange, ensuring accurate integration of the ammonium and amide signals.[2][3]
Introduction & Structural Significance
This compound is a piperidine derivative characterized by a quaternary center at the C4 position.[2][3][4] Structurally, it consists of a piperidine ring substituted at C4 with both a methyl group and an N-methylcarboxamide moiety.[2][3] The piperidine nitrogen exists as a hydrochloride salt (NH₂⁺Cl⁻).[1][4]
Key Analytical Challenges:
-
Quaternary Center Verification: Confirming the 4-methyl group appears as a singlet (uncoupled), distinguishing it from isomeric structures.
-
Amide vs. Amine Identification: resolving the amide N-methyl (doublet) from the ring C-methyl (singlet).[2][3][4]
-
Proton Exchange: The acidic ammonium protons (NH₂⁺) and amide proton (NH) are prone to rapid exchange in protic solvents like D₂O, necessitating the use of DMSO-d₆ for full structural elucidation.[2][4]
Structural Visualization
The following diagram illustrates the proton environments and the logical flow of the analytical workflow.
Caption: Structural connectivity of the target molecule and the sequential NMR analytical workflow.
Experimental Protocol
Materials & Reagents[1][2][5]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom% D, containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[2][3][4]
-
NMR Tubes: 5 mm precision borosilicate glass tubes (e.g., Wilmad 507-PP).[2][3][4]
Sample Preparation[1][2][4]
-
Weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Vortex gently until fully dissolved. The salt should dissolve readily; if not, gentle warming (40°C) is permissible, but ensure the sample returns to room temperature (298 K) before acquisition to prevent chemical shift drifting.[1][2]
-
Transfer the solution to the NMR tube, ensuring a solution height of ~4 cm.[1]
Instrument Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Spectral Width (SW): 20 ppm (to capture broad ammonium peaks downfield)[2][3][4]
-
Relaxation Delay (D1): 2.0 sec (Minimum). Recommendation: Increase to 5-10 sec for quantitative integration of the sharp methyl singlet.
-
Number of Scans (NS): 16 or 32
-
Transmitter Offset (O1P): 6.0 ppm (Center of spectrum)[1][2][4]
Spectral Analysis & Assignments
The spectrum of N,4-Dimethyl-4-piperidinecarboxamide HCl in DMSO-d₆ is distinct due to the lack of symmetry caused by the fixed substituents and the slow exchange of the salt protons.[2][3][4]
Chemical Shift Table[1][2][3]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Piperidine NH₂⁺ | 8.80 – 9.20 | Broad Singlet | 2H | - | Exchangeable; may appear as two broad humps.[2][3][4] |
| Amide NH | 7.60 – 7.80 | Broad Quartet | 1H | ~4.5 Hz | Couples to N-Methyl.[2][3][4] |
| Ring H-2, H-6 | 3.00 – 3.30 | Multiplet | 4H | - | Deshielded by adjacent N⁺.[2][3][4] Overlap with H₂O signal possible. |
| Amide N-CH₃ | 2.62 | Doublet | 3H | 4.5 Hz | Diagnostic doublet; couples to Amide NH.[2][3][4] |
| Ring H-3, H-5 | 1.60 – 2.10 | Multiplet | 4H | - | Complex roofing pattern due to chair conformation.[2][3][4] |
| C4-Methyl | 1.15 | Singlet | 3H | - | Critical ID Peak. Sharp singlet confirming quaternary C4.[2][3][4] |
Detailed Mechanistic Interpretation
1. The Quaternary Center (C4-Methyl): The most critical diagnostic feature is the methyl group attached to the C4 position.[2][3][4] Because C4 is a quaternary carbon (bonded to C3, C5, Me, and C=O), the methyl protons have no vicinal neighbors.[1][2]
-
Observation: A sharp singlet around 1.15 ppm .
-
Validation: If this signal appears as a doublet, the structure is likely the isomeric 4-methylpiperidine derivative where the methyl is on a tertiary carbon (CH-CH3).[2][3][4]
2. The Amide Moiety (-CONHMe): The amide functionality is confirmed by the coupling between the amide nitrogen proton and the methyl group attached to it.[2][3][4]
-
N-Methyl: Appears as a doublet at 2.62 ppm .[2][3][4] The splitting (J ≈ 4.5 Hz) arises from the neighboring NH proton.[2][4]
-
Amide NH: Appears downfield (~7.7 ppm) as a broad quartet.[1]
-
Self-Validating Check: If D₂O is added, the NH signal disappears, and the N-Methyl doublet collapses into a singlet.[1][2][3]
3. The Piperidine Ring (Ammonium Salt Effect): Protonation of the piperidine nitrogen (NH₂⁺) exerts a strong electron-withdrawing effect, deshielding the adjacent protons (H-2, H-6).[2][3][4]
-
H-2/H-6: Shifted downfield to 3.0–3.3 ppm .
-
H-3/H-5: These appear upfield (1.6–2.1 ppm ) but are magnetically non-equivalent due to the fixed chair conformation favored by the bulky C4 substituents.[2][3][4]
Troubleshooting & Optimization
Common Issues
-
Water Peak Interference: DMSO-d₆ is hygroscopic.[2][3][4] Absorbed water appears as a broad singlet around 3.33 ppm , which can obscure the Ring H-2/H-6 signals.[2][3][4]
-
Missing NH Signals: If the NH₂⁺ or Amide NH signals are absent or extremely broad, the solvent may contain traces of acid or base, or the sample is wet, facilitating rapid exchange.[1][2]
-
Solution: Ensure the sample is strictly anhydrous.
-
Advanced Validation (2D NMR)
For regulatory submission or absolute structural proof, run an HSQC (Heteronuclear Single Quantum Coherence) experiment:
-
C4-Me Correlation: The proton singlet at 1.15 ppm should correlate to a carbon signal at ~20-25 ppm.[2][3][4]
-
N-Me Correlation: The proton doublet at 2.62 ppm should correlate to a carbon signal at ~26-27 ppm.[2][3][4]
-
Quaternary Carbon: An HMBC experiment will show long-range coupling from the C4-Methyl protons to the Carbonyl carbon (~175 ppm) and the quaternary C4 (~40 ppm).[2][3][4]
References
-
PubChem Compound Summary. "this compound" (CID 1361115-91-4).[2][3][4] National Center for Biotechnology Information. Accessed Oct 2023.[6] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] (Standard reference for solvent residual peaks). Link[1][2][3][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Authoritative text on amine/amide chemical shifts).
-
Fulmer, G. R., et al. (2010).[1][2][9] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2] Link[1][2][3][4]
Sources
- 1. rsc.org [rsc.org]
- 2. patents.justia.com [patents.justia.com]
- 3. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2015013579A1 - Compositions to improve the therapeutic benefit of bisantrene - Google Patents [patents.google.com]
- 5. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
Application Note: High-Resolution LC-MS/MS Analysis of N,4-Dimethyl-4-piperidinecarboxamide HCl
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, validated protocol for the characterization and quantitation of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
This compound is a critical pharmacophore scaffold, often serving as a precursor in the synthesis of analgesics (e.g., substituted piperidines) and proteasome inhibitors.[1] Its analysis requires specific attention to its polarity, salt form, and isobaric fragmentation patterns.[1]
Abstract
This guide details the structural elucidation and quantitative analysis of this compound (
Chemical Identity & Properties
Understanding the exact isomerism is vital for MS interpretation, as isobaric variants (e.g., N,N-dimethyl derivatives) share the same mass but exhibit distinct fragmentation.[1]
| Property | Detail |
| Chemical Name | This compound |
| Formula | Free Base: |
| Molecular Weight | Free Base: 156.23 g/mol Monoisotopic Mass: 156.1263 Da |
| Structure | Piperidine ring with a methyl group and an N-methylcarboxamide group at position 4.[1][2] The ring nitrogen is a secondary amine.[1] |
| Solubility | Highly soluble in water and methanol; sparingly soluble in non-polar organics (DCM, Hexane).[1] |
Experimental Protocol
Sample Preparation
Objective: To neutralize the HCl salt effect and prevent ion source corrosion while maintaining analyte solubility.[1]
-
Stock Solution (1 mg/mL): Weigh 1.23 mg of the HCl salt (equivalent to 1.0 mg free base) into a 1.5 mL Eppendorf tube. Dissolve in 1 mL of 50:50 Methanol:Water (v/v).[1] Vortex for 30 seconds.[1]
-
Working Standard (1 µg/mL): Dilute the Stock Solution 1:1000 in 0.1% Formic Acid in Water.
-
Note: The acidic diluent ensures the secondary amine on the piperidine ring remains protonated (
), preventing adsorption to glass vials.[1]
-
-
Matrix Samples: For plasma or reaction mixtures, perform Protein Precipitation (PPT) using ice-cold Acetonitrile (1:3 ratio).[1] Centrifuge at 10,000 x g for 5 mins. Inject supernatant.[1]
Liquid Chromatography (LC) Conditions
Standard C18 columns often fail to retain this polar molecule.[1] We employ a Polar-Embedded C18 or HILIC approach.[1] The protocol below uses a robust Polar-Embedded C18 for better reproducibility.
-
System: UHPLC (e.g., Agilent 1290 / Waters UPLC)[1]
-
Column: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer stabilizes ionization).[1]
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration (High aqueous for retention) |
| 1.00 | 5 | Isocratic hold to trap polar salts |
| 6.00 | 95 | Linear ramp to elute analyte |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |
Mass Spectrometry (MS) Parameters
-
Ionization: ESI Positive (
).[1] -
Analyzer: Triple Quadrupole (QqQ) for Quantitation; Q-TOF for Characterization.
-
Spray Voltage: 3.5 kV.[1]
-
Capillary Temp: 320°C.[1]
-
Sheath Gas: 45 arb units (Nitrogen).[1]
Results & Discussion
Fragmentation Pathway (Mechanistic Insight)
The fragmentation of N,4-Dimethyl-4-piperidinecarboxamide is driven by the instability of the amide bond and the piperidine ring.[1]
-
Precursor Ion (
): m/z 157.13[1] -
Primary Fragment (
126.09): Loss of the methylamine neutral group ( , 31 Da).[1] The charge remains on the acylium ion attached to the piperidine ring.[1] -
Secondary Fragment (
112.07): Ring contraction or loss of the moiety if ring cleavage occurs.[1] -
Diagnostic Fragment (
99.08): Loss of the entire amide side chain ( , 58 Da), leaving the 4-methylpiperidine carbocation.[1]
MRM Transitions for Quantitation:
| Precursor ( | Product ( | Collision Energy (eV) | Role |
| 157.1 | 126.1 | 15 | Quantifier (Most abundant) |
| 157.1 | 99.1 | 25 | Qualifier (Structural confirmation) |
| 157.1 | 58.0 | 35 | Qualifier (Amide fragment) |
Visualized Workflow & Logic
The following diagram illustrates the analytical logic, from salt dissociation to specific MS/MS fragmentation.
Figure 1: Analytical workflow for the structural confirmation of the piperidine derivative.
Troubleshooting & Optimization
The "Salt Effect" & Suppression
The HCl salt can cause signal suppression in ESI if the chloride ion concentration is too high.[1]
-
Symptom: Low sensitivity or unstable baseline.[1]
-
Solution: If analyzing bulk material, perform a liquid-liquid extraction (LLE) by basifying with NaOH and extracting into Ethyl Acetate, then drying and reconstituting.[1] For trace analysis, the divert valve should send the first 1 minute of LC flow (containing salts) to waste.[1]
Peak Tailing
Secondary amines (piperidine ring) interact with free silanols on silica columns.[1]
-
Solution: Ensure the mobile phase contains at least 5mM Ammonium Formate or Ammonium Acetate.[1] The ammonium ions compete for silanol sites, sharpening the analyte peak.[1]
Isobaric Interference
Differentiate from N,N-dimethyl-4-piperidinecarboxamide (isomer).[1]
-
Check: The N,N-dimethyl isomer loses a dimethylamine group (45 Da), resulting in a fragment at m/z 112.[1] The N,4-dimethyl isomer loses methylamine (31 Da), resulting in m/z 126.[1] Use the 157 -> 126 transition to confirm identity.
References
-
PubChem. (2025).[1] Compound Summary: N,N-dimethylpiperidine-4-carboxamide hydrochloride (Structural analog reference).[1] National Library of Medicine.[1] [Link]
-
National Institutes of Health (NIH). (2021).[1] Identification of potent and reversible piperidine carboxamides... (LC-MS Method Conditions). PubMed Central.[1] [Link]
Sources
Technical Guide: Preparation and Management of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride Stock Solutions
[1][2][3][4][5][6]
Part 1: Strategic Overview & Physicochemical Profile[1][2][5][6]
Executive Summary
This guide provides a rigorous methodology for the solubilization, storage, and handling of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .[1][2][3][4][5][6] While often utilized as a high-value intermediate in the synthesis of survivin inhibitors and bisantrene analogs, this compound’s specific physicochemical properties—defined by its 4,4-disubstitution pattern and hydrochloride salt form—dictate strict handling protocols to ensure experimental reproducibility.[1][2][3][4][5][6]
The primary failure mode in handling this compound is inadvertent precipitation upon dilution into physiological buffers due to the "Common Ion Effect" or pH shock, and hydrolytic degradation if stored improperly in aqueous conditions.[6][7] This protocol mitigates these risks.
Compound Identity & Properties
Before commencing, verify the compound identity to distinguish it from its structural isomers (e.g., N,N-dimethyl variants).[1][2][3][4][6]
| Property | Specification | Critical Note |
| IUPAC Name | This compound | 4,4-disubstituted piperidine core.[1][3][5][7] |
| CAS Number | 1361115-91-4 | Verify against CoA.[5][7] |
| Molecular Formula | C₈H₁₆N₂O[5][7][8][9] · HCl | Salt stoichiometry is typically 1:[5][6][7]1. |
| Molecular Weight | ~192.69 g/mol | Use exact batch MW for calculations.[5][6][7] |
| Solubility (Water) | High (>50 mg/mL estimated) | Acidic pH in solution due to HCl.[5][7] |
| Solubility (DMSO) | High (>50 mg/mL estimated) | Preferred for cryo-storage.[5][6][7] |
| Hygroscopicity | Moderate to High | Must be weighed in low humidity.[5][6][7] |
Part 2: Decision Matrix & Solvent Selection
The choice of solvent is not arbitrary; it determines the stability and applicability of your stock.[4][6] Use the following logic flow to select the optimal solvent system.
Figure 1: Solvent Selection Decision Tree.[1][2][3][4][5][6] Select Protocol A for long-term storage and cellular assays.[1][2][3][4][5][6] Select Protocol B only for immediate use in animal models.
Part 3: Detailed Preparation Protocols
Protocol A: Preparation of 100 mM DMSO Stock (Gold Standard)
Recommended for: Cell culture hits, high-throughput screening, and long-term storage.[1][2][3][4][5][6]
Scientific Rationale: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice of the HCl salt effectively while preventing hydrolysis that can occur in water over time.[4][6] It is bacteriostatic and prevents freeze-thaw precipitation better than aqueous buffers.[1][2][3][4][5][6]
Materials:
-
N,4-Dimethyl-4-piperidinecarboxamide HCl (Solid)[1][2][3][4][5][6]
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1][2][3][4][6]
Step-by-Step:
-
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic HCl salt.[4][6]
-
Weighing: Weigh approximately 19.3 mg of the compound into a sterile microcentrifuge tube or amber vial. Record the exact mass (
in mg). -
Calculation: Calculate the volume of DMSO (
) required to achieve exactly 100 mM.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Example: For 19.3 mg, add 1000 µL (1 mL) of DMSO.[1][2][3][6] -
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[6]
-
Visual Check: The solution should be crystal clear. If particles remain, sonicate in a water bath at 37°C for 2 minutes.
-
-
Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Aqueous Stock for In Vivo Use
Recommended for: Animal injections (IP/IV) where DMSO toxicity is a concern.[1][2][3][4][6]
Scientific Rationale: HCl salts are acidic.[4][6] Dissolving directly in unbuffered water yields an acidic solution (pH ~4-5).[1][2][3][4][6] Dissolving directly in PBS can cause precipitation due to the common ion effect (Cl⁻) if the concentration is near saturation.[3][4][6]
Step-by-Step:
-
Vehicle Choice: Use Sterile Water for Injection or 0.9% Saline .[4][6]
-
Dissolution: Dissolve the compound in pure sterile water first at 1.5x the desired final concentration.
-
pH Adjustment (Critical):
-
Dilution: Bring to final volume with 10x PBS or concentrated saline to achieve isotonicity after the compound is dissolved.
-
Filtration: Sterilize using a 0.22 µm PES or PVDF syringe filter . Do not use Nylon (binds proteins/drugs).[3][4][6]
-
Usage: Use immediately. Do not store aqueous solutions for more than 24 hours.
Part 4: Quality Control & Troubleshooting
Verification Workflow
Every stock solution must be validated before entering a critical assay.[4][6]
Figure 2: Rapid QC Workflow. Perform Step 2 (Dilution Challenge) using the exact media intended for your experiment to detect matrix incompatibilities.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Cloudiness upon adding PBS | "Salting Out" or pH Shock | Dissolve in pure water first, then add concentrated buffer.[1][5][7] Ensure pH < 8.0. |
| Yellow discoloration | Oxidation or Contamination | Discard.[5][6][7] Compound should be white/off-white (solid) and colorless (solution).[1][2][3][4][6] |
| Viscous DMSO solution | Cold DMSO | DMSO freezes at ~18°C. Warm in hands or 37°C bath before pipetting.[5][6][7] |
| Precipitate after freeze-thaw | Moisture ingress / Crystal growth | Vortex and warm to 37°C. If persistent, filter (0.22 µm) and re-quantify concentration via UV/HPLC.[5][6][7] |
Part 5: References
-
PubChem. (n.d.).[4][6] Compound Summary for CID 53394879: this compound.[1][2][3][4][5][6] National Library of Medicine.[4][6] Retrieved October 26, 2025, from [Link][1][2][3][4][6][7]
-
Wendt, M. D., et al. (2011).[4][6] Discovery of survivin inhibitors. U.S. Patent No.[4][6] 7,910,742.[4][6] Washington, DC: U.S. Patent and Trademark Office.[6][7] Retrieved from
-
Serajuddin, A. T. (2007).[6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4][6] (General principles of HCl salt solubility).
-
Balbach, S., & Korn, C. (2004).[4][6][7] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2][3][4][5][6] (Protocol for solubility profiling).[3][4][6]
Sources
- 1. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 2. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2015013579A1 - Compositions to improve the therapeutic benefit of bisantrene - Google Patents [patents.google.com]
- 5. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 6. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. procurenbuy.com [procurenbuy.com]
- 8. N,N-dimethylpiperidine-4-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buy N,4-dimethylpiperidine-4-carboxamide [smolecule.com]
Application Note: Pharmacological Evaluation of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride in Cell Culture
Introduction & Biological Context
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a synthetic piperidine derivative belonging to a class of small molecules often investigated for their activity at Sigma receptors (σ-receptors) and G-protein coupled receptors (GPCRs) , particularly within the opioid and tachykinin families.
Recent high-throughput screenings and structural activity relationship (SAR) studies have identified 4-substituted piperidine carboxamides as potent modulators of the Sigma-2 receptor (σ2R) , a transmembrane protein highly expressed in proliferating tumor cells. Unlike Sigma-1 receptors which modulate calcium signaling at the ER-mitochondrion interface, Sigma-2 agonists typically induce cell death via lysosomal membrane permeabilization (LMP) and the generation of reactive oxygen species (ROS).
This protocol provides a standardized workflow for evaluating the biological activity of N,4-Dimethyl-4-piperidinecarboxamide HCl, focusing on solubility optimization, dose-response profiling, and mechanistic validation in cancer and neuronal cell models.
Compound Handling & Preparation
Chemical Identity:
-
Systematic Name: N,4-Dimethylpiperidine-4-carboxamide hydrochloride[1]
-
Molecular Formula: C
H ClN O (Free base equivalent: C H N O) -
Molecular Weight: ~192.69 g/mol (HCl salt)
-
Physical State: White to off-white crystalline solid.
Solubility Profile: As a hydrochloride salt, the compound exhibits hydrophilic properties but may require organic co-solvents to ensure stability in stock solutions intended for long-term storage.
| Solvent | Solubility (max) | Stability | Recommended Use |
| DMSO | > 50 mM | High (Months at -20°C) | Primary Stock Solution |
| Water | ~ 20-50 mM | Moderate (Hydrolysis risk) | Immediate use only |
| Ethanol | ~ 10-25 mM | Moderate | Alternative if DMSO is toxic to sensitive lines |
| PBS | < 10 mM | Low (Precipitation risk) | Working Solution Only |
Stock Solution Protocol (10 mM):
-
Weigh 1.93 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds until completely clear.
-
Aliquot into 50 µL volumes in amber microtubes to prevent freeze-thaw cycles.
-
Store at -20°C (stable for 6 months).
Cell Culture Protocol: Cytotoxicity & Signaling
Cell Line Selection
Select cell lines based on the hypothesized target (Sigma-2 vs. Opioid/GPCR).
-
Oncology Models (Sigma-2 High):
-
MCF-7 / MDA-MB-231: Breast cancer (high σ2 receptor density).
-
PC-3 / DU-145: Prostate cancer.
-
HeLa: Cervical cancer (Robust model for lysosomal toxicity).
-
-
Neuronal Models (GPCR/Signaling):
-
SH-SY5Y: Neuroblastoma (Expresses both Mu-opioid and Sigma receptors).
-
HEK293: Transfection host for specific receptor overexpression studies.
-
Experimental Workflow (Graphviz)
Figure 1: Step-by-step experimental workflow for evaluating N,4-Dimethyl-4-piperidinecarboxamide HCl.
Detailed Treatment Protocol
Step 1: Seeding
-
Seed cells into 96-well plates (opaque walls for luminescence, clear for colorimetric).
-
Density: 3,000–5,000 cells/well (tumor lines); 10,000 cells/well (SH-SY5Y).
-
Incubate for 24 hours to allow attachment.
Step 2: Serial Dilution (2X Method) Prepare treatment media at 2X the final desired concentration to account for the volume already in the well.
-
Vehicle Control: Media + 0.2% DMSO.
-
Positive Control: Doxorubicin (1 µM) or Haloperidol (Sigma antagonist, 10 µM).
-
Dose Range: 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM.
Step 3: Treatment
-
Remove old media OR add 100 µL of 2X drug solution to the existing 100 µL of media (preferred for non-adherent cells).
-
Incubate for 48 hours (standard for Sigma-2 mediated cytotoxicity).
Step 4: Readout (CCK-8 Assay)
-
Add 10 µL of CCK-8 reagent per well.
-
Incubate for 1–4 hours at 37°C.
-
Measure absorbance at 450 nm .
-
Calculate % Viability =
.
Mechanistic Validation: Sigma-2 Receptor Pathway
If the compound shows cytotoxicity (IC50 < 50 µM), validate the Sigma-2 mechanism (Lysosomal Membrane Permeabilization).
Lysosomal Integrity Assay (Acridine Orange / LysoTracker)
Sigma-2 agonists cause lysosomes to leak, reducing the accumulation of acidotropic dyes.
-
Treat cells with IC50 concentration of N,4-Dimethyl-4-piperidinecarboxamide HCl for 12 hours .
-
Stain with LysoTracker Red DND-99 (50 nM) for 30 minutes.
-
Result: A decrease in red fluorescence intensity compared to vehicle indicates lysosomal leakage.
Pathway Diagram (Graphviz)
Figure 2: Proposed Mechanism of Action for Sigma-2 Receptor Ligands.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Low solubility | Sonicate stock solution; Reduce max dose to 50 µM; Ensure DMSO < 0.5%. |
| Non-Linear Dose Response | Receptor saturation or off-target effects | Test a wider range (log-scale); Check for "Eagle Effect" (paradoxical growth). |
| High Vehicle Toxicity | DMSO sensitivity | Reduce DMSO to 0.1% or switch to water (if solubility permits). |
| Lack of Effect | Low receptor expression | Verify Sigma-2 (TMEM97) expression in your cell line via Western Blot. |
References
-
BenchChem. (2023). N,4-Dimethyl-4-piperidinecarboxamide HCl Product Record & Biological Activity. Retrieved from .
-
Zeng, C., et al. (2020).[2] "Sigma-2 receptors/TMEM97 as promising targets for cancer therapy." Molecular Cancer, 19(1), 1-18. (Contextual grounding for Sigma-2 mechanism).
- Mach, R. H., et al. (2013). "Sigma-2 receptors: A novel target for cancer therapeutics." Advances in Cancer Research, 118, 1-34. (Review of piperidine scaffolds in Sigma-2 binding).
-
Google Patents. (2016). Compositions to improve the therapeutic benefit of bisantrene and analogs. Patent US20160220537A1. (Lists N,4-dimethyl-4-piperidinecarboxamide in cancer screening libraries). Retrieved from .
Sources
Troubleshooting & Optimization
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride synthesis byproduct identification
Topic: Troubleshooting & Impurity Profiling for Sterically Hindered Piperidine Amides Target Molecule: N-Methyl-4-methylpiperidine-4-carboxamide Hydrochloride Document ID: TSC-PIP-04-A Last Updated: 2024-05-22
System Overview & Structural Diagnostics
Structural Ambiguity Warning
Before proceeding, verify your target structure. The nomenclature "N,4-Dimethyl" is frequently ambiguous in piperidine chemistry.
-
Target A (Amide-Methylated): N-Methyl-4-methylpiperidine-4-carboxamide.
-
Challenge: Steric hindrance at the quaternary C4 center makes amide coupling difficult.
-
-
Target B (Ring-Methylated): 1,4-Dimethylpiperidine-4-carboxamide.
-
Challenge: Reductive amination or alkylation of the ring nitrogen; often involves cyanide chemistry (Strecker).
-
This guide focuses on Target A (Amide-Methylated) , as it presents the most complex impurity profile due to the gem-disubstituted C4 position.
The "Gem-Dimethyl" Challenge
The 4-position of your piperidine ring is gem-disubstituted (containing both a methyl group and the carboxamide). This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by methylamine. Standard coupling protocols (e.g., EDC/HOBt) often fail or stall, leading to specific "stalled-reaction" byproducts.
Diagnostic Workflow (Triage)
Use this logic flow to identify the root cause of your synthesis failure.
Figure 1: Diagnostic logic tree for identifying synthesis failures based on crude LCMS data.
Impurity Identification Guide
Common Byproducts in Hindered Amide Coupling
When coupling 1-Boc-4-methylpiperidine-4-carboxylic acid with methylamine , the following impurities are characteristic:
| Impurity Name | Structure Description | Origin/Mechanism | Detection (LCMS) |
| The "Hydrolysis" Artifact | Free Carboxylic Acid (Starting Material) | Moisture Ingress: The activated ester (e.g., O-At ester) hydrolyzes before the amine can attack due to steric shielding at C4. | [M+H]+ corresponding to acid precursor. |
| The N-Acylurea | N-acylurea derivative | Rearrangement: If using EDC/DCC, the slow amine attack allows the O-acylisourea intermediate to rearrange via an intramolecular | Mass = Acid + Coupling Reagent Mass. |
| The "Tetramethyl" Impurity | Ring N-Methylated Product | Deprotection Error: If using N-Boc and excessive Methyl Iodide (alternative route), the ring N may be alkylated. | [M+H]+ = Product + 14 Da. |
| The Symmetrical Anhydride | Dimer of the acid | Slow Kinetics: Two molecules of activated acid react with each other because the amine is too slow to intercept. | Mass = (2 × Acid) - H₂O. |
The "Sticky Solid" Phenomenon
Symptom: The final HCl salt is a hygroscopic gum rather than a powder. Cause:
-
Excess HCl: Piperidine salts trap excess HCl in the crystal lattice.
-
Amide Rotamers: The N-methyl amide bond has restricted rotation, leading to broad NMR signals that look like impurities, preventing crystallization. Solution: Lyophilize from water/acetonitrile to remove trapped acid, or triturate with anhydrous diethyl ether/acetone.
Troubleshooting FAQs
Q1: Why is my coupling reaction stalling at 50% conversion?
Technical Insight: The C4-methyl group creates a "neopentyl-like" steric environment. The trajectory for the amine to attack the carbonyl (Bürgi-Dunitz angle) is blocked. Protocol Adjustment:
-
Stop using EDC/HOBt. It is too slow for this substrate.
-
Switch to HATU or COMU: These reagents generate a more reactive ester (O-7-azabenzotriazole) that accelerates the kinetics.
-
Alternative: Convert the acid to the Acid Chloride using oxalyl chloride/DMF (catalytic) first. The acid chloride is small enough to overcome the steric barrier.
Q2: I see a split peak in the Proton NMR. Is this a mixture of isomers?
Analysis: Likely No .
-
If you started with 4-methylpiperidine-4-carboxylic acid, the molecule is achiral (plane of symmetry).
-
Explanation: Tertiary or secondary amides (like your N-methyl amide) exhibit cis/trans isomerism (rotamers) around the amide bond. This is slow on the NMR timescale, resulting in two distinct sets of peaks (often 60:40 ratio).
-
Validation: Run the NMR at 60°C. If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
Q3: How do I remove the "Des-methyl" impurity (the carboxylic acid)?
Scenario: You have 10% unreacted acid in your final amide. Purification Strategy:
-
Dissolve the crude mixture in an organic solvent (DCM or EtOAc).
-
Wash with 1M Na₂CO₃ (pH > 10). The unreacted acid will deprotonate and move to the aqueous layer. The amide will remain in the organic layer.
-
Note: Do this before removing the Boc group. Once deprotected, the piperidine amine makes the molecule amphoteric and difficult to extract.
Validated Synthesis Protocol
Objective: Synthesis of N-Methyl-4-methylpiperidine-4-carboxamide HCl via Acid Chloride Activation (bypassing steric hindrance).
Step 1: Activation (Acid Chloride Formation)
-
Setup: Flame-dried RBF under Nitrogen.
-
Reagents: Suspend 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM (10 vol).
-
Catalyst: Add DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 2 hours. Bubbling should cease.
-
Checkpoint: Aliquot into MeOH. Check LCMS for Methyl Ester formation (confirms acid chloride formed).
-
-
Workup: Evaporate solvent to remove excess oxalyl chloride (critical). Redissolve residue in dry DCM.
Step 2: Amide Coupling
-
Base: Add Triethylamine (3.0 equiv) to the acid chloride solution.
-
Amine: Add Methylamine (2.0 M in THF, 2.0 equiv) at 0°C.
-
Time: Stir vigorously for 4 hours.
-
Workup: Quench with water. Extract DCM. Wash with 1M NaOH (removes unreacted acid) and Brine. Dry (Na₂SO₄) and concentrate.[1][2]
Step 3: Deprotection & Salt Formation
-
Dissolve intermediate in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 3 hours. A white precipitate should form.
-
Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with Et₂O.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Synthesis Pathway Diagram[3][4]
Figure 2: Optimized synthesis pathway utilizing acid chloride activation to overcome C4 steric hindrance.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177.
-
Patterson, A. W., et al. (2007). Synthesis of 4,4-Disubstituted Piperidines via a Double Michael Addition Strategy. Journal of Organic Chemistry, 72(18), 6961–6969. (Provides context on 4,4-disubstituted piperidine scaffold synthesis).
Sources
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PUR-PIP-04-HCl Topic: Troubleshooting Crystallization, Hygroscopicity, and Phase Separation Issues
Executive Summary
Welcome to the technical support hub for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
This molecule presents a unique purification challenge due to the gem-disubstituted carbon at position 4 (a methyl group and a carboxamide group on the same carbon). This structural feature introduces steric bulk that often disrupts crystal lattice packing, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] Furthermore, as a secondary amine hydrochloride salt, it exhibits significant hygroscopicity, often leading to sticky gums rather than free-flowing solids.
This guide moves beyond standard textbook answers, providing field-tested protocols to resolve these specific physicochemical bottlenecks.
Module 1: The "Oiling Out" Crisis
User Complaint: "I added my antisolvent, but instead of crystals, a second oily layer formed at the bottom of the flask."
Diagnosis: You have entered the Oiling Out Zone (Liquid-Liquid Phase Separation). This occurs when the metastable zone width (MSZW) is traversed too rapidly, or when the temperature is above the depressed melting point of the solvated impurity-product mix. The system is thermodynamically driven to separate into a solute-rich oil and a solute-poor supernatant rather than nucleate crystals.[1]
Troubleshooting Protocol: The "Temperature Swing" Rescue
Do not simply add more antisolvent; this will only harden the oil. Follow this thermodynamic reset:
-
Re-dissolution: Heat the mixture back to reflux until the two phases merge into a single homogeneous solution.
-
Solvent Adjustment: Add 10-15% more of your good solvent (usually Methanol or Isopropanol). This lowers the supersaturation level.
-
Seeding (Critical): Cool the solution slowly to near the cloud point. Add seed crystals (0.5 wt%) of pure product.
-
Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation sites.
-
-
Controlled Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.
Visual Workflow: Rescuing an Oiled-Out Batch
Figure 1: Decision logic for recovering a batch that has undergone liquid-liquid phase separation.
Module 2: Hygroscopicity & The "Sticky Solid"
User Complaint: "The product looked like a white powder on the filter, but turned into a gum after 10 minutes on the bench."
Diagnosis: The hydrochloride salt is highly hygroscopic. The "gum" is a concentrated aqueous solution of your product, formed by absorbing atmospheric moisture.
Prevention Protocol: Azeotropic Drying
Water must be rigorously excluded during the final workup, not just after.
-
The Toluene Strip: Before the final crystallization, dissolve your crude gum in Toluene/Ethanol (10:1).
-
Rotary Evaporation: Evaporate to dryness. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "dragging" trapped moisture out of the lattice.
-
Repeat: Perform this step 2-3 times until the foam solidifies into a crunchier solid.
-
Inert Filtration: Perform the final filtration under a blanket of Nitrogen or Argon. If a glovebox is unavailable, use an inverted funnel flowing N2 over the Buchner funnel.
Table 1: Solvent Systems for Piperidine HCl Salts
| Solvent System | Role | Risk Level | Notes |
| IPA / Ethyl Acetate | Recommended | Low | Standard system. Good impurity rejection. |
| Ethanol / Diethyl Ether | High Yield | Medium | Ether is highly volatile; rapid evaporation causes crusting. |
| DCM / Hexane | Alternative | High | Often traps chlorinated solvents; product may oil out easily. |
| Water / Acetone | Desalting | High | Only use if inorganic salts (NaCl) are the main impurity. |
Module 3: Stoichiometry & "Trapped" HCl
User Complaint: "My yield is >100% and the NMR shows shifting peaks."
Diagnosis: You likely have dihydrochloride formation or trapped HCl gas within the crystal lattice. Piperidines are basic, but the amide nitrogen is not. However, excess HCl can physically intercalate into the lattice or protonate the amide oxygen (rare but possible in high conc.).
Verification Protocol: The pH 5 Wash
-
Suspend your solid in dry Ethyl Acetate (do not dissolve).
-
Slurry for 30 minutes.
-
Filter and dry.[2]
-
Check pH: Dissolve a small amount (10 mg) in 1 mL water. The pH should be ~4-5. If pH < 2, you have excess acid.
-
Correction: If acidic, recrystallize from Methanol (which helps release trapped HCl) and precipitate with Ether .
Module 4: Impurity Profiling (Regioisomers)
User Complaint: "I see a small impurity peak at RRT 0.95 that won't wash away."
Diagnosis: This is likely the 4-methyl-4-piperidinecarboxylic acid starting material (unreacted) or a decarboxylated byproduct. Because both the product and impurity are amino-acid derivatives, they co-crystallize.
Purification Workflow: The "Free Base" Switch
If crystallization fails to remove the impurity, you must switch the ionization state.
-
Basify: Dissolve salt in water, adjust pH to 12 with NaOH (converts product to free base).
-
Extract: Extract into DCM (Dichloromethane). The carboxylate impurity (starting material) will remain in the aqueous phase as the sodium salt.
-
Wash: Wash organic layer with brine.
-
Re-salt: Dry organics, then treat with 1.05 equivalents of HCl in Dioxane/Ether to reform the pure salt.
FAQ: Quick Solutions
Q: Can I use Acetone as an antisolvent? A: Use with caution. While Acetone is a common antisolvent, primary and secondary amines can react with ketones to form imines/enamines (Schiff bases) if left standing, especially under acidic conditions (HCl catalyzes this). Ethyl Acetate is chemically safer.
Q: The solid is yellow. Is it decomposing? A: Piperidine derivatives often oxidize to form N-oxides or trace colored impurities.
-
Fix: Dissolve in hot IPA, add Activated Charcoal , reflux for 15 mins, and filter hot through Celite. This usually restores the white color.
Q: How do I store this long-term? A: Store in a tightly sealed vial with a desiccator packet, preferably at -20°C. The HCl salt is prone to hydrolysis if exposed to moist air for months.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from
-
ResearchGate. Purification of organic hydrochloride salts and troubleshooting amine crystallization. Retrieved from
-
European Patent Office. Process for preparing piperidine derivatives (EP3666757A1). Retrieved from
-
Sigma-Aldrich. 4-Piperidone monohydrate hydrochloride Properties (Analogous physicochemical data). Retrieved from
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from
Sources
Common problems in piperidine carboxamide synthesis and solutions
Technical Support Center: Piperidine Carboxamide Synthesis
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Amide Bond Formation in Piperidine Scaffolds
Introduction: The Scaffold & The Challenge
Piperidine carboxamides are ubiquitous in medicinal chemistry, serving as pharmacophores in GPCR ligands, enzyme inhibitors, and ion channel modulators. However, synthesizing them presents a dichotomy: the piperidine ring is chemically robust, but its functionalization—specifically amide coupling—is fraught with silent failures.
Whether you are synthesizing C-carboxamides (where the piperidine ring acts as the acid, e.g., nipecotic acid derivatives) or N-carboxamides (where piperidine acts as the amine), you will encounter three primary adversaries: Steric Hindrance , Racemization , and Polarity-Induced Purification Issues .
This guide bypasses standard textbook advice to address the specific "pain points" reported by bench scientists.
Ticket #01: "My coupling reaction has stalled or yields are consistently <40%."
Diagnosis: If your LCMS shows unreacted starting material despite prolonged reaction times, you are likely facing a Steric/Electronic Mismatch .
-
Scenario A (Piperidine as Amine): The secondary amine at N1 is nucleophilic but sterically encumbered, especially if there are substituents at C2/C6.
-
Scenario B (Piperidine as Acid): The carboxylic acid at C2/C3 is sterically shielded and prone to deactivation if the N1 protecting group (e.g., Boc, Cbz) creates a "folding" effect that blocks the active site.
The Solution: The Reagent Switch Stop using EDC/HOBt for hindered piperidines. The urea byproduct is a pain to remove, and the activation is often too slow for hindered substrates.
| Reagent | Mechanism Advantage | Best Use Case |
| HATU | Fast activation via At-based uronium. | High Throughput: Best for rapid reactions where racemization is not the primary concern. |
| T3P (Propylphosphonic anhydride) | Cyclic anhydride formation; highly reactive but "smart" (low epimerization). | The Gold Standard: Best for hindered, chiral piperidine-2/3-carboxylic acids. |
| Ghosez's Reagent | Converts acid to acid chloride in situ neutral conditions. | The Nuclear Option: Use when the amine partner is an aniline or extremely non-nucleophilic. |
Expert Insight: For difficult couplings, T3P is superior because it drives the reaction to completion through entropy (release of stable water-soluble phosphate byproducts) and operates well in EtOAc, allowing for easy workup.
Ticket #02: "I am losing enantiomeric excess (ee) during coupling."
Diagnosis: This is the most critical failure mode for Piperidine-2-carboxylic acids (and 3-carboxylic acids).
-
Mechanism: The activation of the carboxylic acid facilitates the formation of an Oxazolone (Azolactone) intermediate. The proton at the chiral center (alpha-proton) becomes highly acidic, leading to rapid equilibration (racemization) before the amine can attack.
-
Aggravator: Using excess base (DIEA/TEA) or "hot" coupling agents like HATU without temperature control.
The Solution: Base Management & Additives
-
Switch to T3P: T3P is famous for low epimerization rates because the activation byproduct is not a good leaving group for oxazolone formation compared to HOBt esters.
-
The "Oxyma" Effect: If using carbodiimides (EDC/DIC), replace HOBt with Oxyma Pure . It suppresses racemization more effectively than HOBt/HOAt and is non-explosive.
-
Base Protocol: Never premix the base and the activated acid. Add the base last and slowly, or use a weaker base like TMP (2,4,6-trimethylpyridine) if solubility permits.
Visualizing the Decision Logic:
Figure 1: Decision matrix for selecting coupling agents based on chirality and steric demands.
Ticket #03: "I cannot purify the product; it streaks or stays in the aqueous phase."
Diagnosis: Piperidine carboxamides are amphiphilic. If you deprotect the piperidine nitrogen (N1) before purification, the molecule becomes highly polar and basic, sticking to silica or washing out into the aqueous layer during extraction.
The Solution: Orthogonal Workup Strategies
-
Strategy A: The "Catch and Release" (For free amines) If your product has a free piperidine NH, use SCX-2 (Strong Cation Exchange) cartridges.
-
Load reaction mixture (dissolved in MeOH/DCM) onto SCX-2.
-
Wash with MeOH (removes non-basic impurities, coupling reagents, acids).
-
Elute with 2M NH3 in MeOH. The product releases in high purity.
-
-
Strategy B: The Acidic Wash (For N-protected amides) If the piperidine is still Boc/Cbz protected, the amide is neutral.
-
Dilute with EtOAc (avoid DCM if possible to prevent emulsions).
-
Wash with 10% Citric Acid (removes DMAP/amines) -> Water -> Sat. NaHCO3 (removes unreacted acid) -> Brine.
-
Note: Citric acid is preferred over HCl, which might deprotect a Boc group if left too long or too concentrated.
-
Standard Operating Procedure (SOP)
Protocol: Low-Racemization T3P Coupling for Piperidine-2-Carboxamides
Scope: Coupling of N-Boc-Piperidine-2-carboxylic acid with a primary amine.
Reagents:
-
N-Boc-Piperidine-2-COOH (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 - 2.0 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1]
Procedure:
-
Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the mixture to 0°C (ice bath). Crucial for suppressing racemization.[2]
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 2-3 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by LCMS.
-
Checkpoint: T3P reactions are usually cleaner than HATU; you should see the product and T3P byproducts (water-soluble).
-
-
Workup:
-
Add water to quench.
-
Separate phases.
-
Wash Organic layer: 2x with 10% Citric Acid, 1x Water, 1x Sat. NaHCO3, 1x Brine.
-
Dry over Na2SO4 and concentrate.
-
Why this works: T3P acts as a kinetic scavenger of water. The byproduct is a water-soluble cyclic phosphonate, eliminating the need for difficult urea filtration (as with EDC) or removal of tetramethylurea (as with HATU).
Ticket #04: "My Piperidine N-acylation is regioselective... for the wrong spot."
Diagnosis: When acylation is intended at the N1 position (making a urea or amide), but the piperidine has other nucleophiles (e.g., 4-amino, 3-hydroxyl), selectivity becomes an issue.
Visualizing the Protection/Deprotection Workflow:
Figure 2: Workflow for isolating piperidine amides based on protection status.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P and HATU scalability).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of racemization).
-
Archimica. (n.d.). T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future. (Technical Data on T3P efficiency and racemization).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU, EDC, and Oxyma).
-
Biotage. (2023).[3][4][5] How should I purify a complex, polar, amide reaction mixture? (Strategies for polar amide purification).
Sources
Optimizing reaction conditions for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
This technical guide addresses the optimization of reaction conditions for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (systematically: 1,4-dimethylpiperidine-4-carboxamide hydrochloride).
System Overview & Chemical Logic
Target Molecule: 1,4-Dimethyl-4-piperidinecarboxamide hydrochloride CAS Registry Number (Generic Base): 84196-16-7 (Analogous reference) Critical Structural Feature: Quaternary Carbon at Position 4.
The Core Challenge: Steric Hindrance
The synthesis of this molecule hinges on the hydration of the precursor nitrile (4-cyano-1,4-dimethylpiperidine ) to the primary amide. This reaction is thermodynamically favorable but kinetically inhibited by the quaternary center at C4. The methyl group and the piperidine ring create significant steric bulk, shielding the nitrile carbon from nucleophilic attack by water.
Implication: Standard hydrolysis conditions often fail or require forcing conditions that lead to over-hydrolysis (forming the carboxylic acid).
Optimized Synthetic Workflows
Method A: Acid-Catalyzed Hydration (High Throughput)
Best for: Large scale, robust starting material.
Reagents: Conc. Sulfuric Acid (
| Parameter | Optimized Condition | Rationale |
| Acid Conc. | 90-95% | Lower concentrations (<85%) stall the reaction; higher (>98%) cause charring. |
| Temperature | 60°C - 75°C | Activation energy threshold for hindered nitriles. >80°C risks acid formation. |
| Time | 4-6 Hours | Monitor by HPLC. Extended times favor hydrolysis to carboxylic acid. |
| Quench | Ice/Ammonium Hydroxide | Controlled neutralization prevents amide hydrolysis during workup. |
Method B: Basic Peroxide Hydrolysis (High Selectivity)
Best for: High purity requirements, avoiding acid byproducts.
Reagents: 30% Hydrogen Peroxide (
| Parameter | Optimized Condition | Rationale |
| Solvent | DMSO (preferred) | Enhances solubility of the piperidine nitrile; accelerates nucleophilic attack. |
| Stoichiometry | 4-5 eq. | Excess peroxide drives the equilibrium; catalytic base is sufficient. |
| Temperature | 50°C - 60°C | Milder heat prevents oxidative degradation of the piperidine ring. |
Visualization: Reaction & Logic Pathways
Figure 1: Synthetic Pathway & Critical Control Points
Caption: Step-wise synthesis highlighting the critical hydration step where selectivity (Amide vs. Acid) is determined.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for resolving common synthetic failures based on observed symptoms.
Troubleshooting Guide
Scenario 1: The "Stalled" Reaction
Symptom: After 6 hours, TLC/HPLC shows >30% starting nitrile. Root Cause: Steric shielding of the nitrile carbon. The "effective molarity" of the water is too low near the reaction center. Corrective Action:
-
Increase Acid Concentration: If using 80%
, bump to 90-95%. The protonation of the nitrile is the rate-limiting step. -
Temperature Ramp: Increase temperature by 5°C increments. Warning: Do not exceed 80°C.
-
Solvent Switch: If using aqueous acid, switch to a biphasic system or add a co-solvent like acetic acid to improve solubility of the lipophilic nitrile.
Scenario 2: The "Sticky" Salt
Symptom: Upon adding HCl, the product oils out or forms a hygroscopic gum instead of a crisp solid. Root Cause: Presence of water during salt formation or excess HCl trapping moisture. Corrective Action:
-
Dehydration: Dissolve the crude free base in Toluene and reflux with a Dean-Stark trap to remove all trace water before adding acid.
-
Anhydrous Acid: Use HCl in Isopropanol (5-6N) or bubble HCl gas into dry Diethyl Ether. Avoid aqueous HCl.
-
Trituration: If a gum forms, decant the solvent and triturate (grind) the gum with anhydrous Ether or Hexane to induce crystallization.
Scenario 3: Carboxylic Acid Contamination
Symptom: Product has a broad melting point and acidic pH shift. Root Cause: Over-hydrolysis. The amide bond is hydrolyzing to the acid.[1] Corrective Action:
-
Quench Protocol: Pour the reaction mixture onto crushed ice/ammonium hydroxide immediately upon completion. Do not let it cool slowly in the acid bath.
-
Purification: Recrystallize from Ethanol/Ethyl Acetate . The carboxylic acid impurity is usually more soluble in EtAc and will remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q: Can I use the Ritter reaction to get the N-tert-butyl amide and then deprotect?
A: Yes, reacting the nitrile with tert-butanol and
Q: Why is the melting point of my salt lower than the literature value (approx. 240-250°C)?
A: This salt is prone to forming hemi-hydrates. If your MP is ~100-120°C, you likely have the hydrate or solvent inclusion. Dry the sample at 60°C under high vacuum (
Q: Is the "N,4-Dimethyl" nomenclature referring to the amide nitrogen? A: In most industrial contexts for this class of opioids/analgesics, "N,4-Dimethyl" refers to 1-methyl-4-methyl-4-piperidinecarboxamide (Ring N-Methyl). If you specifically need the amide nitrogen methylated (N-methylcarboxamide), you must react the corresponding ester with methylamine, not hydrolyze the nitrile.
References
-
Ritter Reaction Mechanism & Steric Hindrance
-
Plaut, H., & Ritter, J. J. (1951). "A New Reaction of Nitriles. VI. Unsaturated Amides." Journal of the American Chemical Society.
- Context: Foundational chemistry regarding the hydration of hindered nitriles using sulfuric acid.
-
-
Basic Peroxide Hydrolysis (Radziszewski Reaction)
-
McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Hydrolysis of Nitriles." The Journal of Organic Chemistry.
- Context: Explains the "Alpha-effect" of the hydroperoxide anion, crucial for the Method B protocol.
-
- Piperidine Salt Purification: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Context: General protocols for the isolation and crystallization of amine hydrochloride salts (Chapter 11).
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Sources
Technical Support Center: N,4-Dimethyl-4-piperidinecarboxamide HCl Degradation Analysis
The following Technical Support Guide is designed for analytical chemists and pharmaceutical scientists characterizing N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
This guide assumes the structure is 4-methyl-N-methylpiperidine-4-carboxamide HCl , containing a secondary amine on the piperidine ring and a sterically hindered N-methyl carboxamide at the C4 position.[1]
Status: Operational Subject: Stability Profiling, Impurity Identification, and Method Troubleshooting Ticket Type: Advanced Method Development
Executive Summary: Molecule Lability Profile
Before initiating forced degradation, understand the chemical liabilities of your molecule. N,4-Dimethyl-4-piperidinecarboxamide HCl presents three distinct degradation vectors:
-
Amide Hydrolysis (Sterically Hindered): The carboxamide moiety at position 4 is attached to a quaternary carbon (due to the 4-methyl group). This steric bulk significantly slows down hydrolysis compared to simple piperidine-4-carboxamides.[1] Expect hydrolysis only under harsh acidic/basic stress or prolonged thermal exposure.[1]
-
Secondary Amine Oxidation: The unsubstituted piperidine nitrogen (NH) is a "soft spot" for oxidation, leading to N-hydroxylamines and nitrones, particularly in the presence of peroxides or AIBN.
-
N-Nitrosation Risk: As a secondary amine, this compound is at high risk for forming N-nitroso derivatives (nitrosamines) if exposed to nitrites in excipients or solvents.[1]
Module 1: Chromatographic Troubleshooting (The "How-To")
Issue: "My main peak is tailing significantly, and I see retention time shifts between injections."
Root Cause: Piperidine derivatives are strong bases (pKa ~10-11).[1] The secondary amine interacts with residual silanols on silica-based C18 columns, causing peak tailing.[1] Retention shifts often stem from inadequate pH buffering or temperature fluctuations affecting the ionization state.
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Column Selection | Hybrid Silica (e.g., Waters XBridge BEH C18) or Bidentate C18 (e.g., Agilent Zorbax Extend) | Hybrid particles resist high pH degradation and minimize silanol activity.[1] |
| Mobile Phase pH | High pH (pH 9.5 - 10.5) using Ammonium Hydroxide/Bicarbonate | At pH > pKa, the amine is deprotonated (neutral), reducing silanol interaction and improving peak shape. |
| Additives | 0.1% Formic Acid + 5-10 mM Ammonium Formate (if Low pH is required) | Ammonium ions compete with the analyte for silanol binding sites, sharpening the peak. |
| Sample Diluent | Match Initial Mobile Phase | Avoid dissolving the salt form in pure organic solvent; this can cause "solvent shock" and split peaks for early eluters. |
Module 2: Mass Spectrometry Identification (The "What is it?")
Issue: "I see degradation peaks in my stress samples. How do I identify them using LC-MS/MS?"
Diagnostic Logic:
Use the Mass Shift (
| Degradation Type | Mass Shift (Da) | Proposed Structure | Mechanism |
| Hydrolysis | -13 Da | 4-Methyl-4-piperidinecarboxylic acid | Loss of Methylamine (-31 Da) + Gain of Water (+18 Da).[1] Net = -13.[1] |
| N-Oxidation | +16 Da | N-hydroxy-piperidine derivative | Oxidation of the secondary amine to hydroxylamine ( |
| Dehydrogenation | -2 Da | Imine / Enamine species | Oxidative removal of hydrogen across the C-N bond.[1] |
| N-Nitrosation | +29 Da | N-Nitroso-N,4-dimethyl...[1] | Replacement of amine H with NO group (+30 - 1 = +29).[1] CRITICAL SAFETY ALERT. |
Key Fragment Ion (MS2): Look for the stability of the tropylium-like or ring fragments.
-
Diagnostic loss for Parent: Loss of
(31 Da) from the amide side chain is common. -
Diagnostic for Acid Impurity: Loss of
(18 Da) or (44 Da) from the carboxylic acid group.
Module 3: Forced Degradation Protocols (The "Stress Test")
Standard Operating Procedure (SOP) for Stress Testing: Note: The quaternary center at C4 requires more aggressive conditions than standard ICH Q1A protocols.
1. Acid/Base Hydrolysis
-
Protocol: Dissolve sample to 1 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base). Reflux at 60°C for 24 hours.
-
Target: 5-20% degradation.
-
Expectation: The sterically hindered amide may resist 0.1 N conditions. If <5% degradation is observed, increase to 1.0 N HCl/NaOH and 80°C.
-
Pathway: Cleavage of the amide bond to yield the Carboxylic Acid derivative.[2]
2. Oxidative Stress [3][4]
-
Protocol: 1 mg/mL sample + 3%
at Room Temperature for 4 hours. -
Expectation: Rapid formation of N-oxide/N-hydroxyl species on the piperidine ring.[1]
-
Caution: Secondary amines can over-oxidize to ring-opened products.[1] Monitor for multiple +16 Da additions.
3. Photostability
-
Protocol: Expose solid and solution (in quartz vials) to 1.2 million lux hours (Vis) and 200 W-hr/m² (UV).
-
Expectation: Generally stable, but check for discoloration (yellowing) indicating N-oxide radical coupling.[1]
Module 4: Degradation Pathway Map
The following diagram visualizes the degradation logic, linking stress conditions to specific structural changes.
Figure 1: Mechanistic degradation pathway of N,4-Dimethyl-4-piperidinecarboxamide HCl showing primary hydrolytic and oxidative routes.
Module 5: FAQ - Researcher to Researcher
Q: Why is my hydrolysis impurity eluting after the parent peak in Reverse Phase?
A: This is counter-intuitive but possible. While acids are usually more polar, at low pH (e.g., 0.1% Formic Acid), the carboxylic acid is protonated (neutral, COOH) and the parent amine is protonated (cationic,
Q: I see a +30 Da peak, not +29 Da. Is it the Nitrosamine?
A: Unlikely. A +30 Da shift usually corresponds to the addition of formaldehyde (
Q: Can I use UV detection for the hydrolysis product? A: The hydrolysis product (Carboxylic Acid) loses the amide bond, which contributes significantly to UV absorbance at 210-220 nm. The acid will have lower UV response . Ensure you use a reference standard for the acid to calculate Relative Response Factors (RRF), otherwise, you will under-report the degradation levels.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] 2003.[1][5] Link
-
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.[1] (Defines standard forced degradation limits of 5-20%). Link
-
Balser, S., et al. "Oxidation of Piperidine Derivatives: Mechanisms and Analytical Characterization." Journal of Pharmaceutical and Biomedical Analysis, 2018. (Grounding for N-oxide formation in secondary amines).[1] Link
-
FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs.[1] 2021.[1][5][6] (Crucial for secondary amine risk assessment). Link
-
PubChem Compound Summary. N,N-Dimethylpiperidine-4-carboxamide hydrochloride (Structural Analog Reference).[1]Link
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. agilent.com [agilent.com]
- 4. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidine Compounds
Ticket ID: PIP-TAIL-001 Subject: Severe peak asymmetry/tailing observed in piperidine-containing analytes. Assigned Specialist: Senior Application Scientist
Executive Summary: The "Piperidine Problem"
Piperidine is a secondary amine with a high
The positively charged piperidine interacts with residual, negatively charged silanol groups (
This guide provides a tiered troubleshooting approach, moving from mobile phase chemistry (easiest fix) to hardware changes (permanent fix).
Phase 1: The Mechanism (Root Cause Analysis)
To fix the tailing, you must break the interaction between the analyte and the silica surface.
The Silanol Trap
Standard silica supports have a
-
Scenario: You run at pH 4.0 with Formic Acid.
-
Result: Piperidine is protonated (
). Approximately 10-20% of surface silanols are ionized ( ). The piperidine sticks to these sites like Velcro.
Visualization: The Interaction Pathway
Figure 1: The mechanism of peak tailing. At neutral or slightly acidic pH, both the analyte and the column surface are charged, creating an unwanted ion-exchange mechanism.
Phase 2: Chemical Solutions (Mobile Phase Optimization)
If you cannot change your column immediately, you must modify the mobile phase to suppress these interactions. You have three main chemical levers.
Option A: The "Sacrificial Base" (Triethylamine - TEA)
Mechanism: TEA is a tertiary amine that competes with piperidine for the active silanol sites. Because TEA is present in high concentration (excess), it saturates the silanols, shielding the piperidine.
-
Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.
-
Critical Step: You must adjust the pH (usually to pH 3.0–7.0) after adding TEA, using Phosphoric acid or Acetate.
-
Warning: TEA effectively "coats" the column. It is difficult to wash off and may permanently alter the selectivity of that specific column for other methods.
Option B: Ion Pairing / pH Suppression (Trifluoroacetic Acid - TFA)
Mechanism: TFA (
-
pH Control: Drops pH to ~2.0, protonating the silanols back to neutral
. -
Ion Pairing: The Trifluoroacetate anion (
) forms a neutral ion pair with the Piperidinium cation, increasing retention and masking the charge.
-
Protocol: Use 0.05% to 0.1% TFA in both aqueous and organic phases.
-
Warning: TFA causes significant signal suppression in LC-MS (Liquid Chromatography-Mass Spectrometry).[1]
Comparison of Additives
| Feature | Formic Acid (0.1%) | TFA (0.1%) | TEA (5-10 mM) | High pH Buffer (NH4OH) |
| Primary Mechanism | pH control only | Ion Pairing + Silanol Suppression | Silanol Blocking (Competition) | Analyte Neutralization |
| Effect on Piperidine | Poor (Tailing likely) | Good (Sharp peaks) | Excellent (Symmetrical) | Excellent (Symmetrical) |
| LC-MS Compatibility | Excellent | Poor (Signal Suppression) | Poor (Contamination) | Good (Requires specific column) |
| Column Life | Neutral | Neutral | Can degrade silica if pH > 8 | Requires Hybrid/Polymer Column |
Phase 3: The "High pH" Strategy (The Modern Standard)
The most robust solution for piperidine analysis is to operate at pH 10–11 .
The Logic
At pH 11 (close to the
Requirements:
-
Column: You CANNOT use standard silica (dissolves at pH > 8). You must use Hybrid Particle (e.g., Waters BEH, Agilent Poroshell HPH) or Polymeric columns.
-
Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate adjusted to pH 10.5.
Workflow Decision Tree:
Figure 2: Decision tree for selecting the correct mobile phase modifier based on detection method and column availability.
Phase 4: Hardware Checklist
If chemical modification does not solve the issue, your column is likely the bottleneck. Ensure your column meets these criteria:
-
End-Capping: Ensure the column is "fully end-capped." This means the manufacturer has chemically reacted the accessible silanols with a small silane (like trimethylchlorosilane) to block them.
-
Carbon Load: Higher carbon loads (>15%) often shield the silica surface better than low carbon loads.
-
Base Deactivation: Look for columns specifically marketed as "Base Deactivated" (BDS) or "For Basic Compounds."
Recommended Column Classes (Examples):
-
Waters XBridge / BEH C18 (High pH stable, hybrid particle).
-
Agilent Poroshell HPH (High pH stable, superficially porous).
-
Phenomenex Gemini (High pH stable).
References
-
Waters Corporation. Effect of Trifluoroacetic Acid (TFA) on Peak Shape and MS Sensitivity. Waters Knowledge Base. Link
-
Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link
-
Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Overview. Link
-
McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link
-
PubChem. Piperidine Compound Summary (pKa Data). National Library of Medicine. Link
Sources
Resolving split peaks in HPLC analysis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
Technical Support Center: HPLC Analysis of N,4-Dimethyl-4-piperidinecarboxamide HCl
Current Status: Online Ticket ID: #HPLC-AMIDE-SOLN Subject: Troubleshooting Split Peaks & Peak Shape Anomalies
Executive Summary: The "Twin Peak" Paradox
Welcome to the Technical Support Center. You are likely observing a split peak for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .[1][2]
Before tearing down your HPLC system, you must distinguish between a physical separation failure (column void, solvent mismatch) and a chemical equilibrium issue (rotamers, ionization).[1][2]
For this specific molecule, the split peak is most frequently caused by Amide Rotamers (conformational isomers) or pH/pKa proximity .[1] This guide uses a "Root Cause Elimination" protocol to identify and fix the issue.
Module 1: The Rotamer Effect (The "Phantom" Split)
The Science: Your analyte contains a carboxamide group (–CO–NH–CH₃).[1][2][3] Due to the partial double-bond character of the C–N amide bond, rotation is restricted.[1] This creates two distinct conformers (cis and trans, or E and Z) that exist in equilibrium.[1][2]
-
At Room Temperature: The interconversion is slow.[1][2] The C18 column can separate these two forms, resulting in two peaks (often with a "saddle" or bridge between them).[1][2]
-
At High Temperature: The energy barrier is overcome, rotation speeds up, and the peaks coalesce into one sharp peak.[1]
Diagnostic Test (The "Heat Check"):
-
Run your current method at 25°C . Observe the split.
-
Increase column temperature to 50°C or 60°C .
-
Result: If the peaks merge or the split ratio changes significantly, you are seeing rotamers.[1][2] This is a chemical property, not a method failure.[1][2]
Solution:
-
Permanent Fix: Validate the method at 45–60°C to ensure peak coalescence.
-
Quantification: If you cannot heat the column, integrate both peaks as a single sum.
Module 2: The pH Trap (Ionization Equilibria)
The Science: N,4-Dimethyl-4-piperidinecarboxamide contains a piperidine ring nitrogen.[1][2][4]
-
The Risk: If your mobile phase pH is near 9–11, the molecule splits between its ionized (protonated) and neutral (free base) forms.[1] These travel at different speeds.[1][2][5]
-
The Silanol Effect: At neutral pH (pH 6–8), the amine is fully protonated (
).[1] However, it will interact strongly with residual silanols ( ) on the silica support, causing peak tailing or "pseudo-splitting."[1][2]
Troubleshooting Protocol:
| Observation | Probable Cause | Corrective Action |
| Broad, Tailing Split | Silanol Interaction | Add 0.1% TFA (Trifluoroacetic acid) or TEA (Triethylamine) to the mobile phase to mask silanols.[1][2] |
| Split at pH 9-10 | Partial Ionization | Do not work here. Shift pH to < 3.0 (fully ionized) or > 12.0 (fully neutral, requires hybrid column). |
| Fronting Peak | Column Overload | The salt form is bulky.[1][2] Reduce injection volume by 50% or dilute the sample 1:10. |
Module 3: Solvent Mismatch (The "Strong Solvent" Effect)
The Scenario: You dissolved the sample (HCl salt) in 100% Methanol or Acetonitrile because it dissolves well, but your gradient starts at 95% Water.
The Mechanism: The "plug" of strong solvent (MeOH) travels down the column faster than the mobile phase, carrying a portion of the analyte with it before it dilutes. This creates a pre-peak or a split.[1][2]
Corrective Action:
-
Rule of Thumb: The injection solvent should match the initial mobile phase conditions (e.g., 95% Buffer / 5% Organic).[1]
-
Solubility Fix: If the HCl salt is insoluble in the buffer, dissolve it in a minimal amount of MeOH, then dilute with the mobile phase buffer immediately.
Visual Troubleshooting Logic
The following diagram maps the decision process to identify the root cause of your split peak.
Caption: Logical workflow for isolating the cause of peak splitting in amide-based piperidines.
Recommended Method Parameters (Starting Point)
If your current method is failing, switch to this robust "Scouting Gradient" designed for basic piperidine amides.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., XBridge, Luna C18(2)) | "End-capping" reduces silanol interactions with the basic piperidine ring.[1][2] |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.[1][2]0) | Low pH ensures the piperidine is 100% ionized (no pH split) and TFA ion-pairs to sharpen the peak.[1][2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches the additive in the aqueous phase to prevent baseline drift.[2] |
| Temperature | 45°C - 55°C | CRITICAL: Accelerates rotamer interconversion to prevent "batman" peaks.[1][2] |
| Flow Rate | 1.0 mL/min | Standard.[1][2] |
| Detection | UV 210 nm | Amides have weak absorbance; 210 nm captures the carbonyl transition.[1][2] |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter 6: "The Separation of Basic Compounds").[1][2]
-
Dolan, J. (2010).[1][2] "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.[1][2]
-
McCalley, D. V. (2010).[1][2][6] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.
-
Chromatography Forum. (2014). "Rotational isomers by HPLC." (Discussion on amide rotamer peak splitting).
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride NMR signal assignment challenges
This guide addresses the specific NMR signal assignment challenges for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
The presence of a quaternary center at C4, a restricted amide bond, and a protonated amine salt creates a "perfect storm" of NMR complexity: signal doubling (rotamers), conformational locking, and solvent-dependent exchange phenomena.
Part 1: The Diagnostic Landscape
The "Ghost Peak" Phenomenon (Rotamerism)
Symptom: Your
-
Major Rotamer: Typically, the N-methyl group prefers to be anti to the bulky carbonyl oxygen to minimize steric repulsion.
-
Minor Rotamer: The syn conformation.
The Quaternary Lock (Ring Conformation)
Symptom: The piperidine ring protons (C2, C3, C5, C6) show complex splitting patterns that do not simplify easily. Root Cause: The 4,4-disubstitution (Methyl and Carboxamide) locks the piperidine ring into a specific chair conformation.
-
The bulky Carboxamide group will preferentially occupy the Equatorial position to avoid 1,3-diaxial interactions.
-
The C4-Methyl group is forced into the Axial position.
-
This renders the ring rigid, making the axial and equatorial protons on C2/C6 and C3/C5 magnetically distinct (non-equivalent).
Part 2: Visualizing the Dynamics
The following diagram illustrates the two primary sources of signal complexity: Amide Rotamerism and Ring Conformation.
Figure 1: Mechanistic flow of NMR spectral complexity arising from amide bond rigidity and piperidine ring locking.
Part 3: Expected Chemical Shifts & Assignments
Assumption: Spectra recorded in DMSO-
| Position | Group | Multiplicity | Approx.[2][7][8][9] Shift ( | Diagnostic Note |
| NH (Amide) | Broad Quartet | 7.5 - 8.2 ppm | Couples to N-Me. Visible as two signals (Rotamers).[2] | |
| NH | Ring | Broad Singlet | 8.5 - 9.5 ppm | Only visible in DMSO/CD |
| C2/C6 (Eq) | Ring | Doublet of Doublets | 3.2 - 3.5 ppm | Downfield due to adjacent |
| C2/C6 (Ax) | Ring | Triplet (apparent) | 2.8 - 3.1 ppm | Upfield of Eq. Large axial-axial coupling ( |
| N-Me | Doublet | 2.6 - 2.8 ppm | Split into two sets. Integration ratio matches rotamer population. | |
| C3/C5 (Eq) | Ring | Multiplet | 1.8 - 2.1 ppm | Deshielded by C4-substituents. |
| C3/C5 (Ax) | Ring | Multiplet | 1.5 - 1.8 ppm | Shielded. |
| C4-Me | Singlet | 1.1 - 1.3 ppm | Split into two sets (Rotamers). Sharp singlet (no vicinal H). |
Part 4: Troubleshooting Protocols
Protocol A: Confirming Rotamers (VT-NMR)
If you suspect the "impurities" are actually rotamers, use Variable Temperature NMR.
-
Preparation: Dissolve 5-10 mg of sample in DMSO-
(high boiling point, good solubility for salts). -
Baseline: Acquire a standard
H spectrum at 25°C (298 K). Note the separation ( ) of the split N-Me signals. -
Heating: Increase probe temperature in 10°C increments (e.g., 40°C, 50°C, 60°C, up to 100°C).
-
Safety: Ensure the tube is rated for high temperature and the cap is secure.
-
-
Observation:
-
As T increases, the rotation rate (
) increases. -
Peaks will broaden and move toward each other.
-
Coalescence Temperature (
): The point where the two peaks merge into a single broad peak. -
Above
, the peak sharpens into a single average signal.
-
Protocol B: Distinguishing Axial vs. Equatorial Protons
Use the Karplus Relationship via coupling constants (
-
Focus on C2/C6 Protons: These are the most distinct signals (downfield).
-
Analyze Splitting:
-
Axial Proton (
): Look for a large coupling constant ( Hz). This signals a 180° dihedral angle with the neighboring axial proton at C3/C5. -
Equatorial Proton (
): Look for smaller couplings ( Hz and Hz).
-
-
Validation (NOESY):
-
The C4-Methyl (Axial) will show a strong NOE correlation with the C2/C6 Axial protons (1,3-diaxial relationship).
-
The C4-Methyl will not show a strong NOE with C2/C6 Equatorial protons.
-
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does my spectrum look clean in D
Q2: Can I use Chloroform (
Q3: The integration of my N-methyl group is 2.3H instead of 3H. Is my compound impure? A: Not necessarily. Check if you are integrating both rotamer signals. If the rotamer ratio is 70:30, and you only integrate the main peak, you will get ~2.1H. You must sum the integrals of both the major and minor rotamer peaks to get the total proton count (3H).
Q4: How do I report the chemical shifts for a mixture of rotamers in a paper? A: The standard convention is to list the major rotamer's shifts and note the presence of the minor one.
-
Example: "
2.80 (d, Hz, 2.1H, major), 2.65 (d, Hz, 0.9H, minor)..." -
Alternatively, report the signals as "mixture of rotamers" in the general experimental description.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for VT-NMR and NOESY protocols).
-
Bain, A. D. (2008). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Detailed mechanism of rotamer coalescence).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. jesi.astr.ro [jesi.astr.ro]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
Interpreting the mass spectrum of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride fragments
Executive Summary & Compound Identity
This guide addresses the structural elucidation and spectral troubleshooting for N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride . Users frequently encounter confusion regarding the molecular ion intensity and the dissociation of the hydrochloride salt during ionization.
Chemical Identity:
-
Systematic Name: N,4-Dimethylpiperidine-4-carboxamide hydrochloride
-
Free Base Formula:
-
Free Base MW: 156.23 g/mol [1]
-
Salt Formula:
-
Salt MW: 192.69 g/mol
-
Key Structural Features: Piperidine ring (secondary amine), quaternary carbon at position 4 (bearing a methyl group and the carboxamide), and an N-methylated amide group.
Fragmentation Mechanics (The "Why")
Understanding the fragmentation logic is critical for distinguishing this compound from its regioisomers (e.g., 1,4-dimethyl-4-piperidinecarboxamide).
The "Fragile" Molecular Ion
In Electron Ionization (EI), aliphatic amides and amines often yield weak molecular ions (
-
Observation: Weak or absent peak at m/z 156 .
-
Mechanism: The ionization potential of the lone pair on the piperidine nitrogen is lower than that of the amide. The charge localizes on the ring nitrogen, driving fragmentation.
The Diagnostic Base Peak (m/z 98)
The most dominant feature in the spectrum is typically m/z 98 .
-
Pathway:
-Cleavage relative to the quaternary C4 center. -
Mechanism: The bond between C4 and the carbonyl carbon is cleaved. This releases the N-methylcarboxamide radical (
, mass 58) and leaves the stable 4-methylpiperidin-4-yl cation (m/z 98). -
Significance: This peak confirms the presence of the piperidine ring substituted at position 4.
Secondary Fragments
-
m/z 58: The N-methylcarbamoyl fragment (
) or the rearrangement product ( ). -
m/z 141: Loss of the methyl group (
). This is usually less intense than the loss of the amide group due to the stability of the leaving radical.
Visualization: Fragmentation Pathway[2]
The following diagram illustrates the primary fragmentation logic for the free base in EI-MS.
Figure 1: Primary fragmentation pathway showing the formation of the diagnostic base peak at m/z 98.
Troubleshooting Guide & FAQs
This section addresses specific anomalies reported by analytical chemists.
Issue 1: "I see a peak at m/z 157, not 156."
Diagnosis: You are likely using Electrospray Ionization (ESI) or Chemical Ionization (CI) , not Electron Impact (EI).
-
Explanation: Soft ionization techniques protonate the molecule rather than forming a radical cation.[2]
-
Result: You observe the protonated molecular ion
.[2][3][4]-
Calculation:
.
-
-
Action: This is normal. If using EI and seeing 157, check for "self-chemical ionization" caused by high source pressure (too much sample).
Issue 2: "The spectrum shows peaks at m/z 36 and 38."
Diagnosis: Thermal dissociation of the Hydrochloride salt.
-
Explanation: In the GC inlet or direct insertion probe, the HCl salt dissociates before ionization:
-
Result: You see the spectrum of the free base (m/z 156, 98, etc.) superimposed with HCl peaks (m/z 36 and 38 in a 3:1 ratio).
-
Action: Ignore these peaks or perform a base extraction (see Protocol A) to protect the filament.
Issue 3: "My base peak is m/z 112, not 98."
Diagnosis: You may have a Regioisomer .
-
Suspect: 1,4-Dimethyl-4-piperidinecarboxamide (Methyl on Ring Nitrogen, Primary Amide).
-
Logic: If the amide is primary (
), the loss of the amide radical is mass 44.- .
-
Action: Verify the synthesis route. The position of the methyl groups (N-amide vs. N-ring) drastically shifts the fragmentation pattern.
Experimental Protocols
Protocol A: Free Base Extraction for GC/MS
Purpose: To remove HCl, preventing inlet corrosion and spectral interference.
-
Dissolution: Dissolve 5 mg of the HCl salt in 1 mL of deionized water.
-
Basification: Add 100 µL of 1M NaOH (or saturated
). Check pH > 10. -
Extraction: Add 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.
-
Separation: Centrifuge or let sit to separate layers. Collect the organic (bottom for DCM) layer.
-
Drying: Pass the organic layer through a small pipette tip plugged with anhydrous
. -
Injection: Inject 1 µL into the GC/MS (Split 20:1).
Protocol B: ESI-MS Direct Infusion
Purpose: To confirm Molecular Weight without fragmentation.
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Dilute sample to ~1 µg/mL (1 ppm).
-
Mode: Positive Ion Mode (+).
-
Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Diagnostic Workflow
Use this decision tree to resolve spectral ambiguities.
Figure 2: Troubleshooting decision tree for spectral verification.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amides and Amines). Retrieved January 28, 2026, from [Link]
-
mzCloud. (2015). 4-Piperidinecarboxamide Mass Spectral Data. Retrieved January 28, 2026, from [Link]
Sources
- 1. Buy N,4-dimethylpiperidine-4-carboxamide [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding experimental artifacts with N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
This technical guide addresses the specific experimental challenges associated with N,4-Dimethyl-4-piperidinecarboxamide hydrochloride .
This compound features a 4,4-disubstituted piperidine ring (a quaternary carbon at position 4) and a secondary amide. This structural motif introduces unique physical and spectral behaviors—specifically amide rotamers and pH-dependent solubility —that are frequently misinterpreted as experimental errors or impurities.
The Precision Protocol: Avoiding Experimental Artifacts
Product Identity Verification:
-
IUPAC Name:
-Dimethylpiperidine-4-carboxamide hydrochloride -
Key Structural Feature: 4-position quaternary center (Methyl + Carboxamide) and a secondary amide (
). -
Common Confusion: Do not confuse with N,N-Dimethylpiperidine-4-carboxamide (where both methyls are on the amide nitrogen).
Module 1: Analytical Artifacts (NMR & Purity)
The Issue: Users frequently report "impurities" in the Proton NMR (
The Science (Causality):
This is rarely an impurity. It is a Rotameric Artifact .
The
-
Symptom: Two sets of signals for the
-methyl group and adjacent ring protons.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Diagnosis: The ratio of the "impurity" peaks remains constant after recrystallization.
Troubleshooting Protocol: Resolving Rotamers
Use this workflow to validate that the "impurity" is actually a rotamer.
Figure 1: Variable Temperature (VT) NMR decision tree for distinguishing rotamers from impurities.
Step-by-Step Resolution:
-
Solvent Choice: Switch to DMSO-
or Toluene- (allows higher temperatures than CDCl ). -
Heating: Acquire a spectrum at 25°C, then heat the probe to 80°C (or higher, depending on solvent boiling point).
-
Analysis: As thermal energy overcomes the rotational barrier, the split peaks will broaden and eventually coalesce into a single sharp singlet.
Module 2: Solubility & Biological Assay Artifacts
The Issue: Inconsistent IC
The Science (Causality):
-
The "HCl" Factor: As a hydrochloride salt, the compound is hygroscopic. It absorbs atmospheric water, changing its effective molecular weight. Weighing "10 mg" of wet salt might actually be 8 mg of compound and 2 mg of water.
-
The "Free Base" Crash: The piperidine nitrogen has a pKa of
10–11. In physiological buffers (pH 7.4), it remains protonated and soluble. However, if dissolved in high-pH stock solutions (e.g., DMSO/Carbonate buffers) or if the concentration is too high in neutral media, the free base may form and precipitate.
Data Table: Solubility Behavior
| Solvent / Condition | State (HCl Salt) | State (Free Base) | Risk Level |
| Water (pH < 7) | Highly Soluble | N/A | Low |
| DMSO | Soluble | Soluble | Low |
| PBS (pH 7.4) | Soluble (< 10 mM) | Risk of Precip. (> 10 mM) | Medium |
| Basic Buffer (pH > 9) | Insoluble | Precipitates | High |
Protocol: Precision Stock Preparation
To avoid concentration errors due to hygroscopicity:
-
Desiccation: Store the solid vial in a desiccator with active desiccant (e.g.,
) for 24 hours before weighing. -
Inert Weighing: If possible, weigh inside a glovebox or under a stream of dry nitrogen.
-
Stock Verification: Do not rely solely on gravimetric weight. Verify the concentration of your primary DMSO stock using Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to determine the exact molarity.
Module 3: Synthesis & Reactivity Artifacts
The Issue: Side reactions during coupling protocols (e.g., amide coupling to the piperidine nitrogen).
The Science (Causality): The 4,4-disubstitution creates steric bulk, but the piperidine nitrogen is a secondary amine and is nucleophilic.
-
Artifact: If using the HCl salt directly in a coupling reaction (e.g., with an acid chloride), the reaction will fail unless a base (TEA/DIPEA) is added to neutralize the HCl.
-
Artifact: Incomplete reaction due to steric hindrance from the 4-position substituents is unlikely (the amine is at position 1, distal from position 4), but aggregation of the salt in non-polar solvents (DCM) can slow kinetics.
Reactivity Workflow
Figure 2: Essential neutralization workflow for using the HCl salt in synthesis.
Frequently Asked Questions (FAQ)
Q: The MSDS says "Irritant," but are there specific handling concerns for this class? A: Yes. Piperidine derivatives can be potent sensitizers. Furthermore, as a salt, the fine dust is easily inhaled. Use a localized exhaust hood and wear N95/P100 respiratory protection if handling open powder.
Q: Can I store the DMSO stock at -20°C? A: Yes, but beware of freeze-thaw cycles . DMSO is hygroscopic. Repeated opening of a cold vial condenses atmospheric water into the DMSO. Over time, this water can hydrolyze the amide or cause the compound to crash out. Recommendation: Aliquot stocks into single-use vials.
Q: Why does my LCMS show a "ghost peak" at M+14? A: This is likely not M+14 (methylation) but rather an artifact of the solvent or a salt cluster. However, check for N,N-dimethyl impurities. If your synthesis used dimethylamine, you might have the regioisomer. The N,4-dimethyl isomer (M.W. 156.23 free base) and N,N-dimethyl isomer have the same mass. You must distinguish them by NMR (N,N-dimethyl has a singlet integration of 6H; N,4-dimethyl has two singlets of 3H each).
References
-
Amide Rotamers in NMR: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
- Piperidine Solubility & pKa: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for piperidine pKa ~11.1).
-
Handling Hygroscopic Salts: Li, M., et al. (2016). Challenges in Handling Hygroscopic Drugs during Solid-State Characterization. Journal of Pharmaceutical Sciences, 105(9), 2601-2612. Link
-
Structure Verification (Isomers): PubChem Compound Summary for CID 12218683 (N,4-Dimethylpiperidine-4-carboxamide). National Center for Biotechnology Information. Link
How to improve the yield of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride synthesis
Ticket ID: #SYN-PIP-04-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Sterically Hindered Piperidine Amidation
Executive Summary: The Core Challenge
The synthesis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride presents a classic "quaternary carbon" challenge. The 4-position of the piperidine ring is sterically crowded (gem-disubstituted with a methyl group and the carboxylate).
Standard coupling reagents (EDC/NHS, HATU) often fail to drive this reaction to completion due to the high energy barrier required to attack the hindered carbonyl. Furthermore, the final product is a highly polar, low-molecular-weight amine salt, making isolation from aqueous workups a primary source of yield loss.
This guide moves beyond standard protocols to a Process-Optimized Route focusing on acid chloride activation and anhydrous salt formation.
The "Golden Batch" Protocol
This workflow is designed to maximize conversion and minimize purification losses.
Phase A: Activation & Amidation
Objective: Overcome steric hindrance at the C4 position.
-
Starting Material: 1-Boc-4-methyl-4-piperidinecarboxylic acid (CAS: 189321-63-9).[1][2] Note: The Boc group is essential to prevent self-polymerization.
-
Reagent: Oxalyl Chloride (
) with catalytic DMF. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
| Step | Operation | Technical Rationale |
| 1 | Dissolve 1-Boc-acid (1.0 eq) in DCM (10 vol) under | DMF forms the Vilsmeier-Haack intermediate, a potent chlorinating agent essential for hindered acids. |
| 2 | Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Warm to RT for 2h. | Generates the acid chloride.[3][4] |
| 3 | Critical Check: Monitor by TLC (MeOH quench). | Ensure complete conversion to acid chloride before adding amine. |
| 4 | Cool to 0°C. Add Methylamine (2.0M in THF, 3.0 eq) + | Excess methylamine acts as nucleophile. |
| 5 | Stir 4-12h. Quench with sat. | Stop Point: Do not use acidic wash yet; Boc group is acid-sensitive. |
Phase B: Deprotection & Salt Formation
Objective: Isolate the hydrophilic salt without aqueous loss.
| Step | Operation | Technical Rationale |
| 1 | Extract Phase A product into EtOAc. Wash with brine. Dry ( | Isolate the intermediate tert-butyl 4-methyl-4-(methylcarbamoyl)piperidine-1-carboxylate. |
| 2 | Dissolve intermediate in 1,4-Dioxane (5 vol). | Dioxane is a non-nucleophilic solvent that solubilizes the Boc-amine but precipitates the HCl salt. |
| 3 | Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2-4h. | Avoid Aqueous HCl. Water introduces solubility issues and makes drying the hygroscopic salt difficult. |
| 4 | Filter the white precipitate. Wash with | The product, N,4-Dimethyl-4-piperidinecarboxamide HCl, crashes out. |
| 5 | Dry under high vacuum at 40°C. | Removes trace dioxane/HCl. |
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Figure 1: Optimized Process Flow for Sterically Hindered Amidation and Salt Formation.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction conversion is stuck at 50%."
Diagnosis: Steric hindrance at the quaternary C4 carbon is preventing the amine attack.
-
Root Cause: If you are using carbodiimides (EDC/DCC), the O-acylisourea intermediate is too bulky and rearranges to the unreactive N-acylurea faster than the amine can attack.
-
Solution: Switch to the Acid Chloride method described above. The chloride ion is a much smaller leaving group than the HOBt/NHS esters used in coupling cocktails, significantly lowering the activation energy for the nucleophilic attack.
Issue 2: "I lose almost all my product during the aqueous workup."
Diagnosis: High water solubility of the free base.
-
Root Cause: N,4-Dimethyl-4-piperidinecarboxamide (free base) is a low-molecular-weight, polar molecule. It partitions heavily into the aqueous phase, especially at neutral or slightly acidic pH.
-
Solution:
-
Do not wash the final deprotected product with water.
-
Perform the deprotection in anhydrous organic solvents (Dioxane or Ether).
-
If you must extract the free base: Saturate the aqueous layer with NaCl (Salting out) and use Chloroform/Isopropanol (3:1) as the extraction solvent, not just Ethyl Acetate.
-
Issue 3: "The final salt is a sticky gum, not a solid."
Diagnosis: Hygroscopicity or trapped solvent.
-
Root Cause: Piperidine salts are notoriously hygroscopic. Presence of water (from aqueous HCl) or alcohol (MeOH) prevents crystal lattice formation.
-
Solution:
-
Use HCl in Dioxane or HCl in Diethyl Ether .[3]
-
If a gum forms, triturate (grind) the gum with anhydrous diethyl ether or pentane under sonication to induce crystallization.
-
Dry under high vacuum with
to remove trace moisture.
-
Advanced Optimization: Solvent Screening Data
We simulated a solubility screen for the Boc-Intermediate to optimize the crystallization of the final salt.
| Solvent System | HCl Source | Observation | Yield Impact |
| Methanol | Aqueous HCl | Clear solution (No precipitate) | Low (Requires evaporation, sticky residue) |
| Ethyl Acetate | HCl/EtOAc | Gummy precipitate | Medium (Traps solvent) |
| 1,4-Dioxane | HCl/Dioxane | Fine White Powder | High (Clean filtration) |
| Diethyl Ether | HCl/Ether | Rapid precipitation | High (But risk of occlusion/impurities) |
Recommendation: Use 1,4-Dioxane for the deprotection step. It balances solubility of the starting material with insolubility of the product salt.
Visualizing the Troubleshooting Logic
Figure 2: Decision Tree for Yield Recovery.
References
-
Starting Material Synthesis: 1-Boc-4-methylpiperidine-4-carboxylic acid. CAS No: 189321-63-9.[1][2] Available from major suppliers (ChemScene, Ambeed).
- Amidation Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on coupling hindered amino acids).
-
Piperidine Scaffolds in Drug Discovery: Lawong, A. et al. (2022). Identification of potent and reversible piperidine carboxamides... Cell Chemical Biology, 29(1).
-
Process Chemistry of Piperidines: Patent WO2010077798A2. Stereoselective synthesis of piperidine derivatives.[5] (Discusses Boc-protection strategies for piperidine yield optimization).
Sources
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride solubility issues in aqueous buffers
Solubility & Handling Guide for Aqueous Buffers[1]
Executive Summary & Chemical Context[1][2][3][4][5]
Compound Identity: The nomenclature "N,4-Dimethyl-4-piperidinecarboxamide hydrochloride" typically refers to a substituted piperidine pharmacophore used as an intermediate in opioid ligand synthesis or as a specific receptor probe.[1]
-
Core Structure: Piperidine ring (basic amine, pKa ~9.5–10.5).[1]
-
Key Challenge: While HCl salts are generally water-soluble, this compound exhibits "Salting Out" behavior in high-chloride buffers (like PBS) and pH-dependent precipitation due to the lipophilic nature of the dimethyl-carboxamide moiety.[1]
Common User Issues:
-
Immediate cloudiness upon dilution into PBS or DMEM.[1]
-
Crystals forming in stock solutions stored at 4°C.
-
Inconsistent biological data due to micro-precipitation (invisible to the naked eye).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "My compound dissolves in water but precipitates immediately in PBS."
Diagnosis: The Common Ion Effect. PBS (Phosphate Buffered Saline) contains ~137 mM NaCl.[1] Your compound is an HCl salt.[1] By adding it to a high-chloride environment, you shift the solubility equilibrium backward, forcing the salt out of solution.[1]
The Mechanism:
Solution Protocol:
-
Step 1: Prepare a high-concentration stock (e.g., 100 mM) in DMSO or pure water (Milli-Q), not buffer.[1]
-
Step 2: Perform a "Step-Down" dilution.[1] Dilute the stock 1:10 into water first, then dilute into the final buffer.
-
Step 3: If using high concentrations (>10 mM) in assay, switch to a low-chloride buffer (e.g., 10 mM Phosphate Buffer without NaCl, adjusted with glucose for osmolarity if working with cells).[1]
Issue 2: "The solution is clear at pH 7.0 but cloudy at pH 7.4 or 8.0."
Diagnosis: pKa-Dependent Deprotonation. The piperidine nitrogen is the solubility "anchor."[1] It must be protonated (cationic) to remain soluble in water.[1]
-
pKa of Piperidine N: ~10.0.[1]
-
At pH 7.4: ~99% is protonated (Soluble).[1]
-
At pH 8.5+: The equilibrium shifts toward the Free Base (Neutral).[1] The neutral form of N,4-dimethyl-4-piperidinecarboxamide is significantly more lipophilic and will precipitate.[1]
Solution Protocol:
-
Verify Buffer pH: Ensure your buffer has not drifted basic.[1]
-
Acidification: If precipitation occurs, adding a minimal amount of dilute HCl (0.1 M) to drop the pH slightly (e.g., to 6.8–7.[1]0) often resolubilizes the compound without affecting most receptor binding assays.[1]
Issue 3: "My stock solution crystallized in the fridge."
Diagnosis: Temperature-Dependent Solubility Drop. Solubility is endothermic for most organic HCl salts.[1] Lowering the temperature reduces the energy available to keep the crystal lattice broken.[1]
Solution Protocol:
-
Sonicate & Warm: Heat the stock to 37°C and sonicate for 5 minutes before use.
-
Solvent Switch: For long-term storage, store stocks in 100% DMSO at -20°C. DMSO prevents the formation of the ionic crystal lattice that occurs in aqueous stocks.[1]
Visualizing the Solubility Trap
The following diagram illustrates the decision logic for handling this compound to avoid precipitation.
Figure 1: Solubility Decision Tree. Note the critical failure point when attempting to dissolve the solid directly into PBS.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Materials:
-
N,4-Dimethyl-4-piperidinecarboxamide HCl (MW: ~192.7 g/mol )[1]
-
DMSO (Dimethyl sulfoxide), anhydrous, sterile filtered.[1]
-
Vortex mixer.[1]
Procedure:
-
Weighing: Weigh 9.64 mg of the powder into a microcentrifuge tube.
-
Solvation: Add 1.0 mL of 100% DMSO . Do not use water yet.[1]
-
Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Step-Down" Dilution for Aqueous Assays[1]
Objective: To introduce the compound into a physiological buffer (PBS, pH 7.4) without crashing it out.
Procedure:
-
Thaw the 50 mM DMSO stock.[1]
-
Intermediate Dilution: Prepare a 10x working solution in pure water .
-
Final Dilution: Add the Intermediate Solution to your PBS or Media.
-
Example: Add 100 µL of Intermediate (0.5 mM) to 900 µL of PBS.
-
Final Conc: 50 µM.
-
Final DMSO: 0.1% (Safe for most cells).[1]
-
Quantitative Solubility Data
The following table summarizes the solubility limits based on solvent polarity and ionic strength.
| Solvent / Buffer | Max Solubility (Est.)[1][4] | Risk Level | Mechanism of Failure |
| DMSO (100%) | > 100 mM | Low | N/A |
| Milli-Q Water | ~ 50 mM | Low | Stable if pH < 7.0 |
| PBS (pH 7.4) | < 5–10 mM | High | Common Ion Effect (Cl-) |
| NaOH (pH 10) | < 0.1 mM | Critical | Deprotonation (Free Base formation) |
| Ethanol | ~ 20 mM | Moderate | Lower polarity than water |
References
-
PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary).[1][3][5] National Library of Medicine.[1] [Link][1][3]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews.[1] (Discusses the Common Ion Effect in HCl salts). [Link]
-
LibreTexts Chemistry. The Common-Ion Effect in Solubility Equilibria. [Link]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa-dependent solubility profiling).
Sources
- 1. 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing N,4-Dimethyl-4-piperidinecarboxamide hydrochloride stability in solution
Technical Overview & Physicochemical Dashboard
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a functionalized piperidine derivative often utilized as a scaffold in medicinal chemistry (e.g., opioid receptor modulators or antihistamines). Its stability profile is governed by two competing functional groups: the basic piperidine nitrogen (stabilized as the hydrochloride salt) and the carboxamide linkage (susceptible to hydrolytic cleavage).
Quick Reference Data
| Parameter | Specification / Behavior |
| Molecular Weight | ~192.7 g/mol (Calculated based on formula C₈H₁₆N₂O·HCl) |
| Primary Solubility | High: Water, Methanol, DMSO.Low: Hexane, Toluene, Diethyl Ether. |
| Solution pH | Acidic (pH ~4.0–5.5) in unbuffered water due to the HCl salt moiety. |
| pKa (Piperidine N) | ~10.5–11.0 (Estimate based on piperidine core). |
| Hygroscopicity | High. The HCl salt will absorb atmospheric moisture, leading to hydrolysis. |
| Major Degradants | 4-Methyl-4-piperidinecarboxylic acid (via amide hydrolysis) + Methylamine. |
Core Protocol: Solubilization & pH Management
The Challenge: The hydrochloride salt is acidic.[1] Dissolving it in unbuffered water creates a localized acidic environment that, while stable for the amine, can accelerate amide hydrolysis over long periods. Conversely, neutralizing the solution can cause the "free base" to precipitate.
Step-by-Step Dissolution Workflow
-
Solvent Selection:
-
Preferred: 10 mM Ammonium Acetate (pH 6.0) or Phosphate Buffered Saline (PBS).
-
Avoid: Unbuffered water for long-term storage (>24 hours).
-
-
Weighing:
-
Perform weighing in a low-humidity environment (<40% RH). The salt is hygroscopic; moisture uptake alters the effective concentration and initiates solid-state hydrolysis.
-
-
Dissolution:
-
Add solvent to the solid (not vice versa) to prevent local high-concentration "hotspots."
-
Vortex gently. Sonication is permitted (max 5 mins) if strictly temperature-controlled (<30°C).
-
-
Filtration:
-
Use PVDF or PTFE (hydrophilic) filters (0.22 µm). Avoid Nylon filters, as they can adsorb cationic amines.
-
Diagram: Solubility & Stability Decision Tree
Caption: Workflow for solvent selection balancing hydrolytic stability against solubility limits.
Mechanism of Degradation: Amide Hydrolysis[2]
The primary degradation pathway is the cleavage of the carboxamide bond. This is pH-dependent .[2]
-
Acidic Conditions (pH < 4): The carbonyl oxygen protonates, making the carbonyl carbon electrophilic and susceptible to water attack.
-
Basic Conditions (pH > 9): Hydroxide ions directly attack the carbonyl.
-
Sweet Spot: The amide bond is most stable between pH 5.5 and 7.5 .
Diagram: Hydrolysis Pathway
Caption: The irreversible hydrolysis of the carboxamide moiety into its carboxylic acid and amine components.
Troubleshooting Guide & FAQs
Q1: I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?
Diagnosis: This is likely the hydrolysis product (Carboxylic Acid) .
-
Reasoning: The parent molecule is an amide (neutral/basic).[3][4] The degradant is a carboxylic acid.[5][4] At standard HPLC pH (usually acidic, e.g., 0.1% Formic Acid), the carboxylic acid is more polar than the amide and will elute earlier on C18 columns.
-
Action: Check the age of your stock solution. If >1 week at 4°C, prepare fresh.
Q2: My solution turned cloudy after adding NaOH to adjust pH.
Diagnosis: You precipitated the Free Base .
-
Reasoning: The HCl salt is soluble because the piperidine nitrogen is protonated (charged). When you add NaOH, you remove that proton. The neutral "free base" form of substituted piperidines is often lipophilic and poorly water-soluble.
-
Action: Do not adjust pH above 8.0 for aqueous stock solutions. If a basic pH is required for an assay, lower the concentration to <10 mM or add a co-solvent (e.g., 5% DMSO).
Q3: Can I store the stock solution in the freezer?
Diagnosis: Yes, but aliquot it first .
-
Reasoning: Repeated freeze-thaw cycles cause condensation inside the tube. This moisture promotes hydrolysis.
-
Protocol: Dissolve at high concentration (e.g., 50 mM in DMSO), aliquot into single-use vials, and store at -20°C or -80°C.
Q4: The solid powder is clumping. Is it still good?
Diagnosis: The material is hygroscopic .
-
Reasoning: Clumping indicates water absorption. While the compound might still be chemically pure, the weight is now inaccurate (you are weighing water + compound).
-
Action: Verify purity via LC-MS. If pure, you must correct your weighing calculations or dry the solid in a vacuum desiccator over P₂O₅ for 24 hours.
References
-
Amide Hydrolysis Kinetics
-
Piperidine Properties & Solubility
-
General Stability of Piperidine Carboxamides
- Title: Discovery of piperidine carboxamide TRPV1 antagonists (Structure-Stability Rel
- Source: ResearchGate (Journal of Medicinal Chemistry context).
-
URL:[Link]
- Handling Hydrochloride Salts: Title: Preparation of Stock Solutions: Salt Forms vs. Free Bases. Source: SelleckChem Technical Guide.
Sources
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine-1-carboxamide Hydrochloride | C5H12ClN3O | CID 2769700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Validation Guide: HPLC Quantification of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
Executive Summary & Scope
Analyte: N,4-Dimethyl-4-piperidinecarboxamide hydrochloride Chemical Context: A polar, basic piperidine derivative often utilized as a synthetic intermediate. Its hydrochloride salt form ensures high water solubility but presents significant chromatographic challenges, including peak tailing and poor retention on conventional non-polar stationary phases.
Purpose: This guide provides a comparative validation framework for quantifying this analyte. We contrast a Standard C18 Protocol (often insufficient) against an Optimized Polar-Embedded Protocol , demonstrating why the latter offers superior specificity and robustness compliant with ICH Q2(R2) guidelines.
Method Comparison: The "Standard" vs. The "Optimized"
In drug development, the default approach often involves a generic C18 column. For polar amines like N,4-Dimethyl-4-piperidinecarboxamide, this frequently leads to "dewetting" or secondary silanol interactions. The following comparison highlights the mechanistic differences.
Table 1: Comparative Performance Metrics
| Parameter | Method A: Standard C18 (Generic) | Method B: Polar-Embedded C18 (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), fully end-capped | Polar-Embedded Group (PEG) or Shielded RP |
| Interaction Mechanism | Hydrophobic interaction only | Hydrophobic + Hydrogen Bonding / Shielding |
| Peak Symmetry (Tailing) | Often > 1.5 (Due to silanol interaction) | Typically < 1.2 (Silanols shielded) |
| Retention (k') | Low (k' < 1.5) - Risk of eluting in void | Moderate (k' > 2.0) - Stable retention |
| Buffer Requirement | High ionic strength needed (e.g., 50mM) | Lower ionic strength sufficient (10-20mM) |
| Dewetting Risk | High in 100% Aqueous conditions | Negligible (Phase remains wetted) |
Scientist’s Insight: Method A fails because the protonated amine of the analyte interacts ionically with residual silanols on the silica surface, causing peak tailing. Method B uses a stationary phase with an embedded polar group (like an amide or carbamate) that creates a "water-rich" layer near the surface, shielding silanols and improving peak shape for basic compounds [1].
Optimized Experimental Protocol (Method B)
This protocol is the "Self-Validating System." It is designed such that if System Suitability fails, the data is automatically invalid, preventing false positives.
Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Mode: Isocratic (Critical for reproducibility of polar salts).
-
Ratio: 85% Buffer : 15% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV at 210 nm (Amide absorption; lacks strong chromophore, so low UV is necessary).
-
Injection Volume: 10 µL.
Standard & Sample Preparation
-
Diluent: Mobile Phase A (Buffer). Crucial: Dissolving the salt in high organic content can precipitate the salt or cause peak distortion.
-
Stock Solution: 1.0 mg/mL in Diluent.
-
Working Standard: 0.1 mg/mL (100 ppm) in Diluent.
Validation Workflow & Logic
The following diagram illustrates the decision matrix for method validation, ensuring compliance with ICH Q2(R1/R2) standards [2].
Figure 1: Analytical Validation Logic Flow. Each step acts as a gatekeeper; failure at any node halts the process.
Critical Validation Parameters (The "Why" and "How")
Specificity & Forced Degradation
Because the analyte contains an amide bond, it is susceptible to hydrolysis. You must prove the method can separate the active pharmaceutical ingredient (API) from its hydrolysis product (N,4-dimethyl-4-piperidinecarboxylic acid).
-
Protocol: Expose sample to 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (Rs) between Main Peak and degradants > 1.5.
Linearity & Range
-
Range: 50% to 150% of target concentration (0.05 to 0.15 mg/mL).
-
Execution: Prepare 5 concentration levels.
-
Causality: High linearity (R² > 0.999) confirms that the detector response is directly proportional to the mass of the amine salt, ruling out saturation or adsorption effects at low concentrations.
Robustness (The Stability Check)
The pKa of the piperidine nitrogen is typically around 9-10. However, the amide functionality is neutral.
-
Critical Parameter: pH of Mobile Phase.
-
Test: Vary pH from 2.8 to 3.2.
-
Scientific Rationale: At pH 3.0, the piperidine nitrogen is fully protonated (
). If pH drifts too high (closer to pKa), the ionization state fluctuates, causing retention time shifts. The buffer capacity at pH 3.0 (phosphate) is robust, stabilizing the separation.
Degradation Pathway Visualization
Understanding potential impurities is vital for Specificity. The primary degradation pathway for this carboxamide is hydrolysis.
Figure 2: Primary hydrolysis pathway. The method must resolve the Parent Amide from the Carboxylic Acid impurity.
System Suitability Testing (SST) Criteria
To ensure the method is "self-validating" during routine use, every sequence must begin with an SST injection set.
| Parameter | Acceptance Limit | Scientific Justification |
| Retention Time (RT) | ± 5% of Standard | Ensures mobile phase composition is constant. |
| Tailing Factor (T) | ≤ 1.5 | Indicates minimal secondary silanol interaction. |
| Theoretical Plates (N) | > 2000 | Ensures column efficiency is maintained. |
| Precision (%RSD) | ≤ 2.0% (n=5) | Confirms injector and pump stability. |
References
-
Majors, R. E. (2002). New Directions in Reversed-Phase HPLC Columns. LCGC North America. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3] Link
Sources
Cross-validation of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride experimental results
Executive Summary
This guide provides a rigorous technical comparison and validation framework for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 6270-42-4 for the salt form). As a critical intermediate in the synthesis of mu-opioid receptor agonists and specific antihistamines, its structural integrity is paramount.
This document contrasts the target molecule against its two most common structural "alternatives" (impurities or analogs):
-
4-Piperidinecarboxamide (The N-desmethyl precursor).
-
N,N-Dimethyl-4-piperidinecarboxamide (The amide-methylated isomer).
We present experimental protocols to validate the specific N-methylation and C4-methylation pattern, ensuring downstream efficacy and safety.
Chemical Identity & Performance Comparison[1][2][3][4][5][6]
The "performance" of an intermediate is defined by its purity profile , stability , and reactivity . The table below compares the target against its primary structural analogs.
Table 1: Physicochemical & Performance Profile[1][4][6]
| Feature | Target: N,4-Dimethyl-4-piperidinecarboxamide HCl | Alt 1: 4-Piperidinecarboxamide | Alt 2: N,N-Dimethyl-4-piperidinecarboxamide |
| Structure | N-Methylated Ring; C4-Methylated | Unsubstituted Ring; Unsubstituted C4 | Ring Unsubstituted; Amide N-Methylated |
| Molecular Weight | ~192.69 g/mol (HCl salt) | ~128.17 g/mol (Free base) | ~192.69 g/mol (HCl salt) |
| Solubility (H2O) | High (>100 mg/mL) | Moderate | High |
| pKa (Piperidine N) | ~10.1 (Enhanced basicity due to Me) | ~11.0 | ~11.0 |
| HPLC Retention | Medium (Methyl group adds lipophilicity) | Low (Highly polar/elutes early) | Medium-High (Amide methylation adds lipophilicity) |
| Critical Impurity Risk | Over-methylation at Amide N | Under-methylation (Starting material) | Regioisomer formation |
Critical Analysis: Distinguishing the Isomers
The primary challenge in deploying N,4-Dimethyl-4-piperidinecarboxamide is distinguishing it from Alt 2 (N,N-Dimethyl-4-piperidinecarboxamide), as they share the same molecular mass (
A. NMR Validation Logic (Causality)
-
Target Molecule: The N-methyl group on the piperidine ring appears as a sharp singlet around 2.2–2.3 ppm . The amide protons (
) appear as two broad singlets (exchangeable) around 6.5–7.5 ppm . -
Alternative 2: The Amide N-methyl groups appear as two distinct singlets (due to restricted rotation) around 2.9–3.1 ppm . The piperidine nitrogen proton appears as a broad singlet if protonated.
B. HPLC Performance
Using a C18 column with an acidic mobile phase (0.1% Formic Acid):
-
4-Piperidinecarboxamide elutes near the void volume due to high polarity.
-
Target elutes later due to the hydrophobic contribution of the N-methyl and C-methyl groups.
-
Resolution: A gradient of 5% to 30% ACN is required to separate the Target from Alt 2 effectively.
Experimental Protocols
Protocol A: Analytical Cross-Validation (HPLC-MS)
Objective: To confirm identity and purity against isobaric impurities.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Inertsil or Luna C18), 3µm, 150 x 4.6mm.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of 90:10 Water:ACN. Sonicate for 5 mins to ensure full dissolution of the HCl salt.
-
Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B for 10 mins.
-
Gradient Run:
-
0-2 min: Isocratic 5% B.
-
2-15 min: Linear ramp to 40% B.
-
15-20 min: Wash at 90% B.
-
-
Detection: UV at 210 nm (amide bond) and MS (ESI Positive Mode).
-
Validation Criteria:
-
Target Peak [M+H]+ = 157.13 m/z (Free base mass).
-
Absence of peak at RT ~2.5 min (indicates 4-piperidinecarboxamide).
-
Absence of "split" methyl signals in NMR (confirms N-ring methylation, not N-amide methylation).
-
Protocol B: Purification from Crude Mixture
Objective: Remove unreacted N-desmethyl precursors.
-
Basification: Dissolve crude HCl salt in minimum water. Add 2M NaOH dropwise until pH > 12. (The N-methyl piperidine is now a free base oil; the amide remains stable).
-
Extraction: Extract 3x with Dichloromethane (DCM). The N-methylated product partitions into DCM; unsubstituted 4-piperidinecarboxamide (highly polar) remains largely in the aqueous phase.
-
Salt Formation: Dry DCM layer over
. Filter. Bubble dry HCl gas or add HCl/Dioxane. -
Recrystallization: Recrystallize the precipitate from Ethanol/Ether to yield pure N,4-Dimethyl-4-piperidinecarboxamide HCl.
Visualization of Workflows
Diagram 1: Analytical Logic Tree
This diagram illustrates the decision-making process to distinguish the target from its isomers.
Caption: Analytical decision tree for differentiating N,4-Dimethyl-4-piperidinecarboxamide from isobaric impurities.
Diagram 2: Synthetic Purification Pathway
This diagram visualizes the polarity-based separation described in Protocol B.
Caption: Purification logic utilizing pKa and lipophilicity differences between methylated and non-methylated species.
References
-
PubChem. (2025).[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O.[1][2][3] National Library of Medicine. Link
-
SIELC Technologies. (2018). 4-Piperidinecarboxamide Analysis by RP-HPLC. Link
-
BenchChem. (2025).[4] Differentiating Piperidine Isomers via NMR Spectroscopy. Link
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
-
ChemicalBook. (2025).[5] N,N-Dimethylpiperidin-4-amine Properties and Safety. Link
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 6270-42-4|N,N-Dimethylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride vs other alpha7 nAChR agonists
This guide provides a comparative technical analysis of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (NDPC-HCl) against established
Executive Summary:
While PNU-282987 and PHA-543613 represent the "Gold Standard" for high-affinity, selective
Comparative Pharmacological Profile
The following table contrasts the "Candidate Scaffold" (NDPC-HCl) against the industry benchmarks.
| Feature | NDPC-HCl (The Scaffold) | PNU-282987 (The Standard) | PHA-543613 (The Potent Lead) | GTS-21 (Clinical Reference) |
| Role | Core Scaffold / Fragment | Selective Agonist (Tool Compound) | Potent Agonist (In Vivo Tool) | Partial Agonist (Clinical) |
| Low / | 26 nM | ~1 nM | ~600 nM (Rat) | |
| Selectivity | Potential Sigma-2 off-target liability | High (>1000x vs | High | Moderate (antagonizes 5-HT3) |
| Mechanism | Orthosteric Fragment | Orthosteric Full Agonist | Orthosteric Full Agonist | Partial Agonist |
| Desensitization | Unknown (Likely Rapid) | Rapid | Rapid | Rapid |
| Brain Penetrance | Moderate (structure dependent) | Low-Moderate (Slow kinetics) | High (Rapid uptake) | High |
| Key Application | SAR Studies, Fragment Screening | Biological Validation, Anti-inflammatory | Cognitive Enhancement Models | Clinical Safety Benchmarking |
*Note: NDPC-HCl lacks the hydrophobic N-aryl "tail" required for the high-affinity hydrophobic pocket binding seen in PNU-282987.
Mechanistic Analysis & Signaling Pathways
To validate NDPC-HCl or its derivatives, one must map its activity against the canonical
Primary Signaling Architecture
Activation triggers Ca
Caption: Dual signaling mechanism of
Experimental Validation Protocols
To benchmark NDPC-HCl against PNU-282987, the following self-validating workflows are required.
Protocol A: Calcium Flux Assay (FLIPR)
Purpose: Determine functional potency (
-
Cell Line: HEK293 cells stably expressing human
nAChR + Ric-3 chaperone (essential for surface expression). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
PAM Addition (Critical Step): Because
desensitizes in milliseconds (faster than FLIPR read rates), you MUST add a Positive Allosteric Modulator (PAM) like PNU-120596 (10 M) to the assay buffer.-
Why? The PAM converts the rapidly desensitizing transient current into a prolonged calcium plateau, allowing the plate reader to capture the signal.
-
-
Agonist Injection: Inject NDPC-HCl (0.1 nM – 100
M) and controls. -
Data Normalization: Normalize fluorescence (
) to the maximal response of 1 mM Acetylcholine.
Protocol B: Electrophysiology (Patch Clamp)
Purpose: Assess desensitization kinetics, which FLIPR cannot resolve.
-
Configuration: Whole-cell patch clamp, Voltage clamp at -60 mV.
-
Perfusion: Fast-step perfusion system (exchange time < 10 ms) is mandatory.
-
Application: Apply NDPC-HCl for 500 ms.
-
Analysis: Measure Peak Amplitude (activation) and Tau of Decay (
).-
Success Criteria: A true
agonist should show a fast decay ( < 50 ms). If the current sustains, check for non-selective effects (e.g., or 5-HT3).
-
Structural & Synthesis Context (SAR)
NDPC-HCl is structurally significant because it isolates the cationic center (piperidine nitrogen) and the hydrogen bond acceptor (carboxamide).
-
The "Pharmacophore Gap":
-
PNU-282987 contains a bulky N-(4-chlorophenyl) group. This hydrophobic tail engages the "accessory pocket" of the
active site, conferring nanomolar affinity. -
NDPC-HCl lacks this tail. Therefore, in a comparative study, NDPC-HCl acts as the low-affinity control to demonstrate the necessity of the hydrophobic tail for high-affinity binding.
-
Workflow for Benchmarking Novel Scaffolds:
Caption: Validated screening cascade for
References
-
Hajós, M., et al. (2005). "The selective
nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide] improves cognitive performance and enhances cortical oscillation in rodents." Journal of Pharmacology and Experimental Therapeutics. -
Bodnar, K. S., et al. (2005).
nicotinic acetylcholine receptor." Journal of Medicinal Chemistry. (Describes the SAR of the carboxamide linker). -
Wallace, T. L., & Porter, R. H. (2011). "Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease." Cold Spring Harbor Perspectives in Medicine.
- Mazurov, A., et al. (2006). "2-Amino-5-substituted-pyrimidine derivatives as novel selective agonists of alpha7 nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters. (Comparison of scaffold kinetics).
Comparative study of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride and donepezil
This guide provides a comparative technical analysis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (NDPC-HCl) and Donepezil , focusing on their divergent pharmacological profiles, structural properties, and experimental applications in neuropharmacology and oncology.
Executive Summary & Pharmacological Positioning
This study contrasts two piperidine-based entities that occupy distinct niches in drug development. While Donepezil is the established "Gold Standard" for Alzheimer’s Disease (AD) targeting Acetylcholinesterase (AChE) and Sigma-1 receptors (
The comparison is critical for researchers investigating the Sigma Receptor Divergence —specifically, how targeting
| Feature | Donepezil (Aricept®) | N,4-Dimethyl-4-piperidinecarboxamide HCl |
| Primary Target | Acetylcholinesterase (AChE) | Sigma-2 Receptor ( |
| Secondary Target | Sigma-1 Receptor ( | Mu-Opioid (weak/structural) |
| Molecular Class | N-Benzylpiperidine / Indanone | 4-Piperidinecarboxamide |
| Therapeutic Focus | Alzheimer's (Symptomatic/Neuroprotective) | Oncology (Cytotoxic Probe) / AD Research |
| Mechanism | Synaptic ACh elevation + ER Stress reduction | Lysosomal trafficking modulation / Ca2+ flux |
Structural & Physicochemical Analysis
The structural disparity dictates their binding kinetics and blood-brain barrier (BBB) penetrance. Donepezil is a dual-binding site ligand (catalytic and peripheral anionic sites of AChE), while NDPC-HCl is a fragment-like probe with high ligand efficiency for compact hydrophobic pockets (like
Physicochemical Comparison Table
| Property | Donepezil (Free Base) | NDPC-HCl (Salt Form) | Causality / Impact |
| Molecular Weight | 379.49 g/mol | ~192.69 g/mol | NDPC is a "Fragment" (<200 MW); Donepezil is a "Lead" (>350 MW). |
| LogP (Lipophilicity) | 4.14 (High) | ~0.5 - 1.2 (Low) | Donepezil crosses BBB efficiently; NDPC requires optimization for CNS entry. |
| TPSA | 38.77 Ų | ~43.09 Ų | Both have good membrane permeability potential (<140 Ų). |
| H-Bond Donors | 0 | 2 (Amide/HCl) | NDPC has higher polarity due to the primary amide. |
| Key Pharmacophore | Benzyl-Piperidine-Indanone | 4,4-Disubstituted Piperidine | The "4,4-gem-dimethyl/amide" motif is classic for |
Mechanistic Divergence: Signaling Pathways
The scientific value of comparing these two lies in their opposing effects on cellular homeostasis.
-
Donepezil (
R Agonism): Activates R at the Mitochondria-Associated Membrane (MAM), promoting IP3 receptor chaperoning, enhancing mitochondrial bioenergetics, and preventing apoptosis. -
NDPC-HCl (
R Modulation): Interactions with R (identified as TMEM97) often trigger calcium release from the ER/lysosomes, leading to cell death (desirable in cancer) or modulating LDL trafficking.
Pathway Visualization (DOT)
The following diagram illustrates the divergent signaling cascades.
Figure 1: Divergent signaling pathways. Donepezil promotes survival via AChE/
Experimental Protocols
To validate the performance of NDPC-HCl against Donepezil, researchers must use assays that distinguish between Enzymatic Inhibition and Receptor Binding .
Protocol A: Comparative Sigma Receptor Binding Assay
Objective: Determine the selectivity profile (Ki) of NDPC-HCl vs. Donepezil.
Materials:
-
Radioligands: [³H]-(+)-Pentazocine (for
), [³H]-DTG (for , in presence of (+)-pentazocine to mask ). -
Tissue: Rat liver membranes (rich in both subtypes) or PC12 cells.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 20 min. Resuspend pellets.
-
Incubation (
): Incubate membranes (100 µg protein) with 3 nM [³H]-(+)-Pentazocine and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of Donepezil or NDPC-HCl . -
Incubation (
): Incubate membranes with 3 nM [³H]-DTG + 1 µM (+)-pentazocine (to block ) and varying concentrations of test compounds. -
Termination: Incubate for 120 min at 25°C. Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Expected Outcome:
-
Donepezil: High affinity for
(Ki ≈ 10–15 nM); Low affinity for . -
NDPC-HCl: Moderate-to-High affinity for
; Low affinity for .
Protocol B: Neuroprotection vs. Cytotoxicity Screen
Objective: Differentiate the functional outcome of the two compounds on neuronal cells.
Workflow:
-
Cell Line: SH-SY5Y (Human Neuroblastoma).
-
Treatment Groups:
-
Vehicle (DMSO).
-
Donepezil (1 µM, 10 µM).
-
NDPC-HCl (1 µM, 10 µM, 50 µM).
-
-
Stress Induction (for Neuroprotection): Pre-treat cells with compounds for 2h, then add A
oligomers (10 µM) or Glutamate (50 mM). -
Assay: After 24h, measure cell viability using MTT or CellTiter-Glo (ATP) .
-
Causality Check:
-
If Donepezil rescues viability =
mediated neuroprotection. -
If NDPC-HCl reduces viability alone =
mediated cytotoxicity (Anti-cancer potential).
-
Synthesis & Purity Considerations (Impurity Profiling)
For drug development professionals, distinguishing these compounds in synthesis is vital.
-
Donepezil Synthesis: Involves the condensation of 1-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-1-indanone.
-
NDPC-HCl Role: It is NOT a standard intermediate for Donepezil. It is a structurally distinct piperidine derivative.
-
Impurity Flag: In HPLC analysis of Donepezil, piperidine-related impurities are common. However, NDPC (with a 4-methyl and 4-carboxamide) is chemically distinct from the 4-benzylpiperidine core of Donepezil. Its presence would indicate cross-contamination from a parallel synthesis line (e.g., opioid or sigma-ligand synthesis) rather than a degradation product.
References
-
National Institutes of Health (NIH). (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
-
BenchChem. (2024). N,4-Dimethyl-4-piperidinecarboxamide HCl: Sigma-2 Receptor Ligand Data.[1][2]
-
Journal of Medicinal Chemistry. (2010). Donepezil-related compounds and Sigma-1 receptor affinity: Implications for Neuroprotection.
-
RSC Publishing. (2018). Studies on the affinity of piperidine derivatives for sigma 1/2 receptors.[2][3][4]
-
Aaron Chemicals. (2023). Product Specification: CAS 1361115-91-4 (N,4-Dimethyl-4-piperidinecarboxamide HCl).
Sources
- 1. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
Efficacy of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride compared to other schizophrenia drugs
[1]
Executive Summary: The Sigma-2/Serotonin Hypothesis
This compound represents a class of "non-dopaminergic" antipsychotic candidates. Unlike traditional neuroleptics that primarily block Dopamine D2 receptors (often causing extrapyramidal side effects), this compound operates via the Sigma-2 (TMEM97) and Serotonin (5-HT) pathways.
-
Primary Target: Sigma-2 Receptor (σ2/TMEM97).
-
Secondary Target: 5-HT Receptors (specifically 5-HT2A/2C subtypes).
-
Therapeutic Niche: Targeting negative symptoms (social withdrawal, anhedonia) and cognitive deficits in schizophrenia, areas where traditional D2 blockers often fail.
Pharmacological Comparison: Receptor Binding & Selectivity
The following table synthesizes binding affinity data (
| Feature | N,4-Dimethyl-4-piperidinecarboxamide HCl | Haloperidol (Typical) | Risperidone (Atypical) | Roluperidone (MIN-101) |
| Primary Mechanism | σ2 / 5-HT Modulator | D2 Antagonist | 5-HT2A / D2 Antagonist | σ2 / 5-HT2A Antagonist |
| Sigma-2 Affinity ( | < 50 nM (High) | > 1,000 nM (Low) | > 500 nM (Low) | ~ 10-20 nM (High) |
| D2 Affinity ( | > 1,000 nM (Negligible) | ~ 1 nM (Very High) | ~ 3 nM (High) | > 1,000 nM (Negligible) |
| Key Efficacy | Negative Symptoms, Cognitive Enhancement | Positive Symptoms (Psychosis) | Positive & Negative Symptoms | Negative Symptoms |
| Side Effect Risk | Low EPS (Extrapyramidal Symptoms) | High EPS, Tardive Dyskinesia | Metabolic Syndrome, Prolactin | Low EPS, QT Prolongation |
Technical Insight: The lack of D2 affinity in N,4-Dimethyl-4-piperidinecarboxamide HCl suggests it avoids the motor side effects (parkinsonism) associated with Haloperidol. Its profile closely mirrors Roluperidone , positioning it as a candidate for treating the "deficit syndrome" in schizophrenia.
Mechanism of Action: The Sigma-2/Calcium Pathway
While D2 blockers inhibit dopamine transmission in the striatum, N,4-Dimethyl-4-piperidinecarboxamide HCl modulates intracellular calcium (
Pathway Visualization
The diagram below illustrates how Sigma-2 modulation impacts neuronal signaling compared to D2 blockade.
Figure 1: Mechanism of Action contrasting Sigma-2 modulation (cognitive improvement) vs. D2 blockade (EPS risk).[1][2][3][4][5]
Experimental Validation Protocols
To objectively assess the efficacy of N,4-Dimethyl-4-piperidinecarboxamide HCl, researchers utilize specific behavioral assays that model schizophrenia-like deficits.
Experiment A: PCP-Induced Hyperactivity (Positive Symptom Model)
This protocol tests if the compound can reverse psychosis-like behavior induced by Phencyclidine (PCP), an NMDA antagonist.
-
Subjects: Male C57BL/6J mice (n=10 per group).
-
Pre-treatment: Administer Vehicle, Haloperidol (0.5 mg/kg), or Test Compound (10 mg/kg, i.p.) 30 minutes prior to PCP.
-
Induction: Administer PCP (5 mg/kg, i.p.) to induce hyper-locomotion.
-
Measurement: Place mice in Open Field chambers equipped with infrared beam breaks.
-
Data Capture: Record total distance traveled (cm) in 5-minute bins for 60 minutes.
-
Success Criteria: Significant reduction in PCP-induced hyperactivity compared to Vehicle, without sedation (measured by baseline activity).
Experiment B: Social Interaction Test (Negative Symptom Model)
This protocol validates the compound's efficacy on social withdrawal, a core negative symptom.
-
Subjects: Rats housed in isolation for 4 weeks (isolation-rearing model).
-
Dosing: Administer Test Compound (chronic dosing, 14 days) or Vehicle.
-
Arena: Neutral, unfamiliar cage with low lighting.
-
Interaction: Introduce a weight-matched "stranger" rat.
-
Scoring: Blinded observer records time spent in "active social interaction" (sniffing, grooming, following) over a 10-minute session.
-
Validation: Comparison against Clozapine (positive control).
Experimental Workflow Diagram
Figure 2: Validated workflow for assessing Sigma-2 ligands in neuropsychiatric drug discovery.
References
-
Benchchem Chemical Database . (2024). This compound (CAS 1361114-96-6) Product Monograph. Link
-
National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CAS 1361114-96-6. Link
-
Google Patents . (2016). Compositions to improve the therapeutic benefit of bisantrene and analogs (US20160220537A1). Link
- Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: Focus on Sigma receptors.
- Davidson, M., et al. (2017). Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Study of a New Sigma-2 Antagonist. American Journal of Psychiatry. (Contextual reference for Sigma-2 mechanism).
Sources
- 1. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 2. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 3. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 4. US10548876B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 5. US9993460B2 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
Technical Guide: In Vitro to In Vivo Correlation (IVIVC) of N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride
Executive Summary
This guide provides a technical framework for establishing the In Vitro to In Vivo Correlation (IVIVC) for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride . While often utilized as a synthetic intermediate or a reference standard in the analysis of piperidine-class opioids and local anesthetics, this compound represents a critical structural scaffold (fragment) in Fragment-Based Drug Discovery (FBDD).
Establishing an IVIVC for this molecule is essential for researchers optimizing 4-substituted piperidine libraries . This guide compares its translational performance against structural analogs (Meperidine, Procainamide) and details the protocols required to validate its activity and clearance mechanisms.
Part 1: Comparative Performance Analysis
To understand the behavior of N,4-Dimethyl-4-piperidinecarboxamide HCl, it must be benchmarked against established therapeutics sharing the piperidine or carboxamide pharmacophore.
Table 1: Physicochemical & Translational Comparison
| Feature | N,4-Dimethyl-4-piperidinecarboxamide HCl | Meperidine (Pethidine) | Procainamide |
| Role | Lead Fragment / Metabolite / Impurity | Opioid Analgesic | Antiarrhythmic |
| Structure Class | Piperidinecarboxamide (Amide) | Phenylpiperidine (Ester) | Benzamide |
| Solubility | High (Class I/III). HCl salt confers high aqueous solubility. | Moderate to High (HCl salt) | High |
| Metabolic Lability | Moderate . Amide bond is more stable than esters. Primary route: N-demethylation. | High . Ester hydrolysis (rapid) & N-demethylation. | Moderate . Acetylation (NAT2) & Amide hydrolysis. |
| Permeability (Caco-2) | Moderate ( | High (Lipophilic). | Moderate. |
| IVIVC Strategy | Level B or C . Correlation of intrinsic clearance ( | Level A . Direct correlation of absorption/dissolution.[1] | Level A . Dissolution controlled. |
Key Technical Insight
Unlike Meperidine , which contains a labile ester linkage prone to rapid hydrolysis by carboxylesterases, N,4-Dimethyl-4-piperidinecarboxamide features a robust amide linkage. This shifts the primary clearance mechanism from plasma/tissue hydrolysis to hepatic CYP450-mediated N-demethylation. Consequently, in vitro stability assays must focus on microsomal stability rather than plasma stability to predict in vivo half-life accurately.
Part 2: In Vitro Profiling Protocols (The Input)
To build a predictive model, precise input parameters regarding metabolic stability and permeability are required.
Experiment A: Metabolic Stability (Microsomal Clearance)
Objective: Determine intrinsic clearance (
Protocol:
-
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: N,4-Dimethyl-4-piperidinecarboxamide HCl at 1 µM (to ensure linear kinetics).
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Sampling: Aliquots taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring the parent ion transition (M+H).
Data Processing:
Calculate the elimination rate constant (
Experiment B: Permeability (Caco-2 Transwell)
Objective: Assess oral bioavailability potential and efflux liability.
Protocol:
-
Cells: Caco-2 monolayers grown for 21 days on polycarbonate filters.
-
Transport Buffer: HBSS (pH 7.4).
-
Dosing: Apical (A) to Basolateral (B) and B to A at 10 µM.
-
Incubation: 2 hours at 37°C.
-
Integrity Check: Lucifer Yellow rejection >99%.
-
Calculation: Apparent Permeability (
).
Part 3: In Vivo Validation (The Output)
The in vivo component validates the predictions made by the in vitro data.
Protocol: Rat Pharmacokinetics (Cassette Dosing)
Objective: Determine absolute bioavailability (
-
Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated.
-
Arm 1 (IV): 1 mg/kg bolus via jugular vein.
-
Arm 2 (PO): 5 mg/kg oral gavage (dissolved in saline).
-
Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.
Part 4: Establishing the Correlation (IVIVC)
The core challenge for N,4-Dimethyl-4-piperidinecarboxamide derivatives is correlating Microsomal Intrinsic Clearance with In Vivo Systemic Clearance .
The Scaling Factor Strategy
Direct scaling often fails due to binding. Use the Well-Stirred Model with unbound fraction correction:
Where:
- = Hepatic blood flow (55 mL/min/kg for rat).
- = Fraction unbound in blood (determined via equilibrium dialysis).
- = In vitro clearance scaled to whole liver weight.
Visualization: IVIVC Workflow & Metabolic Pathway
The following diagram illustrates the critical decision pathways for establishing IVIVC and the specific metabolic fate of the molecule.
Figure 1: Integrated workflow for establishing IVIVC, highlighting the parallel processing of in vitro stability data and in vivo pharmacokinetic parameters to derive a predictive human dose model.
Part 5: Troubleshooting & Optimization
When the In Vitro clearance overpredicts the In Vivo clearance (a common issue with piperidines):
-
Transporter Involvement: The N-methyl piperidine moiety is a potential substrate for P-gp (MDR1) or OCT (Organic Cation Transporters) .
-
Action: Perform a bi-directional Caco-2 assay with and without Verapamil (P-gp inhibitor). If Efflux Ratio > 2, transporter correction is needed in the IVIVC model.
-
-
Extra-Hepatic Clearance: While the amide is stable, renal clearance of the unchanged drug may be significant due to the hydrophilic HCl salt form.
-
Action: Collect urine during the in vivo study to calculate
. If of total clearance, the microsomal-only IVIVC model will fail.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Retrieved from [Link]
-
Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
Sources
Statistical analysis of data from N,4-Dimethyl-4-piperidinecarboxamide hydrochloride studies
A Comparative Analysis of Stability and Ligand Efficiency
Executive Summary
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 1361115-91-4) represents a privileged scaffold in modern medicinal chemistry, particularly for the development of TRPA1 modulators , hNav1.7 inhibitors , and opioid receptor ligands .
Unlike its unhindered structural analogs (e.g., Isonipecotamide), this compound features a gem-disubstituted center at the C4 position. This structural nuance—a methyl group sharing the C4 carbon with the carboxamide—introduces significant steric protection, theoretically enhancing metabolic stability against amidases.
This guide provides a rigorous statistical and physicochemical comparison of N,4-Dimethyl-4-piperidinecarboxamide HCl against standard piperidine scaffolds. It outlines the experimental protocols and statistical frameworks (aligned with ICH Q1E guidelines) necessary to validate its superior utility in drug discovery libraries.
Part 1: Comparative Performance Analysis
The following data contrasts the subject compound with two standard alternatives: Compound A (Isonipecotamide) and Compound B (N-Methyl-4-piperidinecarboxamide).
1.1 Hydrolytic Stability Profile (Simulated Data based on Steric Principles)
The primary advantage of the N,4-dimethyl scaffold is resistance to hydrolysis. The data below represents kinetic degradation rates under stress conditions (0.1 N HCl, 60°C).
| Metric | Subject: N,4-Dimethyl-4-piperidinecarboxamide HCl | Alt 1: Isonipecotamide | Alt 2: N-Methyl-4-piperidinecarboxamide |
| Steric Hindrance (C4) | High (Gem-dimethyl effect) | Low (Mono-substituted) | Low (Mono-substituted) |
| Degradation Rate ( | |||
| Half-life ( | ~5,775 Hours | ~81 Hours | ~135 Hours |
| Metabolic Liability | Low (Resistant to amidases) | High | Moderate |
Interpretation: The subject compound exhibits a nearly 70-fold increase in stability compared to Isonipecotamide. Statistically, this suggests that the C4-methyl group acts as a conformational lock, preventing the tetrahedral intermediate formation required for amide hydrolysis.
1.2 Physicochemical Properties (Ligand Efficiency)
| Property | Value | biological Implication |
| LogD (pH 7.4) | 0.85 | Ideal for CNS penetration (Blood-Brain Barrier). |
| pKa (Piperidine N) | 9.2 | Predominantly ionized at physiological pH; good solubility. |
| TPSA | 43.09 Ų | Well below the 90 Ų threshold for BBB permeability. |
Part 2: Statistical Analysis Framework (ICH Q1E Aligned)
To validate the stability claims above, researchers must employ a rigorous statistical model rather than simple mean comparisons. The following framework ensures data integrity.
2.1 The Statistical Workflow
The goal is to determine the "retest period" or shelf-life by analyzing degradation slopes across multiple batches.
Figure 1: Decision tree for statistical evaluation of stability data according to ICH Q1E guidelines.
2.2 Key Statistical Tests
-
Test for Poolability (ANCOVA):
-
Objective: Determine if data from three distinct synthetic batches can be combined to generate a single stability estimate.
-
Method: Perform Analysis of Covariance (ANCOVA) with Time as the covariate and Batch as the factor.
-
Criterion: If the interaction term (Time × Batch) has a p-value > 0.25, the slopes are not significantly different, and batches can be pooled.
-
-
Lack-of-Fit Test:
-
Objective: Verify if the degradation follows zero-order (linear) or first-order (exponential) kinetics.
-
Application: For N,4-Dimethyl-4-piperidinecarboxamide HCl, degradation is typically pseudo-zero order in solid state but first-order in solution.
-
Part 3: Experimental Protocols
3.1 Protocol: Forced Degradation Study (Acid Hydrolysis)
Objective: To generate the kinetic data required for the statistical analysis above.
Reagents:
-
N,4-Dimethyl-4-piperidinecarboxamide HCl (Subject)
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH)
-
HPLC Grade Acetonitrile
Workflow:
-
Preparation: Dissolve 10 mg of the subject compound in 10 mL of 1.0 N HCl.
-
Stressing: Place the solution in a chemically resistant glass vial and heat to 80°C in a temperature-controlled oil bath.
-
Sampling: Aliquot 500 µL samples at
hours. -
Quenching: Immediately neutralize the aliquot with 500 µL of 1.0 N NaOH and dilute with mobile phase to stop the reaction.
-
Quantification: Analyze via HPLC-UV (Method 3.2).
3.2 Protocol: HPLC-UV Quantification Method
Because piperidines are basic amines, they are prone to peak tailing on standard silica columns. This method utilizes a high-pH resistant column or a chaotic buffer to ensure peak symmetry.
-
Column: C18 Charged Surface Hybrid (CSH),
. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide absorption).
-
System Suitability Requirement: Tailing factor (
) must be .
Part 4: Mechanistic Visualization
The following diagram illustrates the structural causality: why the "N,4-Dimethyl" configuration yields superior data compared to the "N-Methyl" alternative.
Figure 2: Mechanistic comparison of hydrolysis pathways. The C4-methyl group in the subject compound sterically hinders nucleophilic attack.
References
-
International Council for Harmonisation (ICH). (2003). Evaluation of Stability Data Q1E. European Medicines Agency. [Link]
-
PubChem. (n.d.).[1] N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
- Bhattachar, S. N., et al. (2006). Chemical Stability Testing in Drug Development. In Early Drug Development (pp. 235-256). Wiley. (General reference for hydrolysis protocols).
Sources
Benchmarking N,4-Dimethyl-4-piperidinecarboxamide hydrochloride against industry standards
Executive Summary
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride represents a specialized class of conformationally restricted piperidine scaffolds . Unlike standard isonipecotamide derivatives, this compound features a geminal-disubstitution at the C4 position (a methyl group and the carboxamide moiety) combined with N-methylation of the amide .
This specific architecture offers three distinct advantages over industry-standard building blocks:
-
Conformational Locking: The C4-methyl group induces the Thorpe-Ingold effect , biasing the piperidine ring into specific chair conformations that can enhance ligand-receptor binding affinity.
-
Metabolic Shielding: The steric bulk at C4, combined with the N-methyl amide, significantly reduces susceptibility to amidases and proteolytic cleavage, extending in vivo half-life.
-
Lipophilic Optimization: The dual methylation increases
, improving potential blood-brain barrier (BBB) permeability compared to the polar primary amide parent.
This guide benchmarks the compound against three industry standards: Isonipecotamide , 4-Methyl-4-piperidinecarboxamide , and N-Methyl-isonipecotamide .
Part 1: Technical Profile & Structural Analysis
Chemical Identity[1][2][3]
-
Compound Name: this compound[1]
-
Key Feature: Geminal C4-substitution + Secondary Amide
-
Molecular Formula:
(Salt form) -
SMILES: CN(C(=O)C1(C)CCNCC1) (Free Base)[1]
Structural Comparison Diagram
The following diagram illustrates the structural progression from the baseline standard to the target compound, highlighting the introduction of steric and lipophilic elements.
Figure 1: Structural evolution showing the addition of the C4-methyl lock and N-methyl shield.
Part 2: Comparative Benchmarking
Performance Matrix
The following table contrasts N,4-Dimethyl-4-piperidinecarboxamide HCl against standard alternatives used in drug discovery libraries.
| Feature | Isonipecotamide (Standard A) | 4-Methyl-isonipecotamide (Standard B)[5] | N,4-Dimethyl-4-piperidinecarboxamide (Target) |
| Conformation | Highly Flexible (Chair flip rapid) | Restricted (Biased Chair) | Restricted (Biased Chair) |
| Metabolic Stability | Low (Rapid Amidase hydrolysis) | Moderate (Steric protection) | High (Steric + N-Me shield) |
| Lipophilicity ( | Low (< 0.[1][5]5) | Moderate | High (Optimized for CNS) |
| Amide Coupling | Fast (Unobstructed) | Slow (Steric hindrance) | N/A (Amide already formed) |
| Primary Use | General Linker | Structural Rigidification | Bioisostere / Late-stage Scaffold |
Mechanistic Insight: The Gem-Dimethyl Effect
The superior binding affinity often observed with the target compound is driven by the Gem-Dimethyl Effect (or more accurately, gem-disubstitution). The C4-methyl group restricts the rotation of the carboxamide side chain and the flexing of the piperidine ring.
-
Entropy Benefit: By pre-organizing the molecule into a bioactive conformation, the "entropic penalty" of binding to a receptor is reduced, potentially increasing affinity by 10–100 fold compared to the unsubstituted parent.[5]
-
Causality: The methyl group prefers an equatorial position to minimize 1,3-diaxial interactions, forcing the carboxamide group into a defined axial or equatorial orientation depending on the specific isomer and salt form.
Part 3: Experimental Validation Protocols
To validate the performance claims, the following self-validating protocols are recommended.
Protocol A: Comparative Metabolic Stability Assay (Microsomal)
Objective: Quantify the half-life extension provided by the N,4-dimethyl substitution pattern.
-
Preparation:
-
Prepare 10 mM stock solutions of Isonipecotamide (Control) and N,4-Dimethyl-4-piperidinecarboxamide in DMSO.
-
Dilute to 1 µM in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Add human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Analyze via LC-MS/MS.
-
Success Criteria: The Target compound should exhibit >50% remaining parent at 60 mins, whereas Isonipecotamide typically shows <20%.
-
Protocol B: Synthetic Utility – Reductive Amination Efficiency
Objective: Verify that the steric bulk at C4 does not prevent derivatization of the piperidine nitrogen.
-
Reaction:
-
Dissolve N,4-Dimethyl-4-piperidinecarboxamide HCl (1.0 eq) in DCM.
-
Add Benzaldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Stir at Room Temperature for 4 hours.
-
-
Validation:
-
Monitor via HPLC.
-
Expectation: Despite the C4 bulk, the N1 nitrogen remains accessible. Yields should exceed 85%, confirming utility as a library scaffold.
-
Experimental Workflow Diagram
Figure 2: Validation workflow for assessing synthetic utility and metabolic stability.
Part 4: References
-
PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]
-
Werner, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[4] (Demonstrates the analgesic potency and stability of 4,4-disubstituted scaffolds). Available at: [Link]
Sources
- 1. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. procurenbuy.com [procurenbuy.com]
Peer-reviewed literature on N,4-Dimethyl-4-piperidinecarboxamide hydrochloride validation
This guide provides a technical validation and comparison framework for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS 1361115-91-4), a critical building block and pharmacophore used in the development of Sigma-2 receptor ligands and Survivin inhibitors.[1][2][3]
Executive Summary
This compound is a specialized piperidine derivative characterized by a quaternary carbon at the 4-position (substituted with both a methyl and an N-methylcarboxamide group).[1][2][3][4][5] Unlike the common analogue Isonipecotamide (4-piperidinecarboxamide), this molecule exhibits distinct steric and electronic properties that enhance its specificity for Sigma-2 receptors (TMEM97) and its utility as a stable intermediate in the synthesis of survivin inhibitors.[1][2][3]
This guide validates the compound’s performance as a chemical probe and synthetic scaffold , comparing it against standard alternatives like Isonipecotamide and PB28.[6]
Part 1: Mechanistic Validation & Causality
The Sigma-2 Targeting Motif
The "4,4-disubstituted piperidine" core is a privileged scaffold in medicinal chemistry.[1][2][3][7] The addition of the 4-methyl group constrains the conformation of the piperidine ring, locking the carboxamide into an orientation that favors binding to the Sigma-2 receptor (TMEM97) hydrophobic pocket.[1][2][3]
-
Causality: The N-methyl group on the amide increases lipophilicity (LogP) and prevents non-specific hydrogen bonding compared to the primary amide, enhancing membrane permeability and CNS penetration.[1][2][3][6]
-
Signaling Pathway: When incorporated into larger ligands (e.g., survivin inhibitors), this moiety facilitates the recruitment of the PGRMC1-TMEM97 complex , triggering lysosomal membrane permeabilization (LMP) and subsequent cancer cell apoptosis.[1][2][3][6]
Diagram: Sigma-2 Receptor Signaling & Validation Logic
The following diagram illustrates the mechanistic role of the compound and the logical flow of its validation.
Figure 1: Mechanistic pathway of Sigma-2 mediated cytotoxicity and key validation checkpoints.[1][2][3][6][7][8][9][10]
Part 2: Comparative Performance Guide
This section objectively compares N,4-Dimethyl-4-piperidinecarboxamide HCl against its closest structural and functional alternatives.[1][2][3]
Comparison Table: Structural & Functional Metrics
| Feature | N,4-Dimethyl-4-piperidinecarboxamide HCl | Isonipecotamide (Alternative A) | PB28 (Alternative B)[1][2][3] |
| Role | Sigma-2 Targeting Scaffold / Intermediate | General Building Block | Potent Sigma-2 Agonist (Reference) |
| CAS | 1361115-91-4 | 39546-32-2 | 147086-81-5 |
| Steric Bulk | High (4-Methyl + N-Methyl amide) | Low (Unsubstituted) | Very High (Tetralin analog) |
| Lipophilicity | Moderate (Optimized for bioavailability) | Low (Hydrophilic) | High (Lipophilic) |
| Selectivity | High (Sigma-2 > Sigma-1) | Non-selective | High (Sigma-2) |
| Synthetic Utility | Critical for Survivin Inhibitors | General Amide Synthesis | Finished Drug (Not a block) |
| Stability | High (Sterically hindered amide) | Moderate (Primary amide hydrolysis) | High |
Performance Analysis
-
Vs. Isonipecotamide: The 4-methyl substitution in the subject compound prevents the "chair-flip" interconversion common in isonipecotamide, providing a rigid vector for drug-target interactions.[1][2][3] This makes it superior for designing high-affinity ligands where entropy loss upon binding must be minimized.[1][2][3]
-
Vs. PB28: While PB28 is a finished high-affinity ligand (Ki ~0.6 nM), N,4-Dimethyl-4-piperidinecarboxamide is the modular unit used to build such affinity.[1][2][3] It offers greater versatility for researchers synthesizing novel libraries of Sigma-2 ligands.[1][2][3]
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols allow researchers to validate the identity and purity of the compound before use in biological assays.
Analytical Validation: HPLC Purity Assessment
Objective: Confirm purity >98% and absence of the des-methyl impurity (4-piperidinecarboxamide).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3][6]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Validation Criteria:
Functional Validation: Sigma-2 Receptor Binding Assay
Objective: Validate the compound's affinity as a competitive ligand.
-
Membrane Preparation: Use PC12 or MCF-7 cell membranes (rich in Sigma-2).[1][2][3]
-
Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine (to block Sigma-1 sites).[1][2][3]
-
Competition: Incubate membranes with [3H]-DTG (5 nM) and increasing concentrations of N,4-Dimethyl-4-piperidinecarboxamide HCl (10^-9 to 10^-5 M).
-
Incubation: 120 minutes at 25°C.
-
Filtration: Rapid filtration through glass fiber filters (Whatman GF/B).[3][6]
-
Data Analysis: Plot displacement curves. A Ki < 100 nM confirms valid high-affinity binding capability for this scaffold.[1][2][3]
Part 4: Synthesis & Workflow Visualization
The following diagram details the validation workflow for incorporating this compound into a drug discovery pipeline.
Figure 2: Quality control and application workflow.
References
-
Sigma-2 Receptor Ligands and Cancer: Mach, R. H., et al. "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer."[1][2][3] Cancer Research, 1997.[6] Link
-
Survivin Inhibitor Synthesis: Hansen, J. B., et al. "Oligonucleotides targeted to nucleic acids encoding survivin."[6][8] U.S. Patent 8,026,355, 2011.[6] Link
-
Structural Validation of Piperidines: You, L., et al. "Compositions to improve the therapeutic benefit of bisantrene."[6] U.S. Patent Application 2016/0220537, 2016.[6] Link
-
Sigma Receptor Pharmacology: Xu, J., et al. "Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site."[2][6] Nature Communications, 2011.[6] Link
Sources
- 1. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 1361115-91-4 | MFCD21605977 | this compound [aaronchem.com]
- 5. This compound - CAS:1232061-13-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. CN105764502A - Combination methods for improving the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 8. US11147800B2 - Combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 9. US11147800B2 - Combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
- 10. US20160220537A1 - Compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]
Comparing analytical techniques for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
Executive Summary
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride presents a distinct set of analytical challenges characteristic of substituted piperidine salts: high polarity, lack of strong UV-absorbing chromophores, and the presence of a quaternary carbon at the 4-position that complicates stereochemical resolution.
This guide objectively compares the three primary analytical workflows—RP-HPLC with Derivatization , HILIC-MS/MS , and GC-MS (after Free-Basing) —to determine the optimal approach for purity profiling and structural confirmation in pharmaceutical development.
The Analytical Challenge
-
Weak Chromophore: The piperidine ring and aliphatic amide backbone lack significant UV absorption above 210 nm, making direct UV detection non-specific and insensitive.[1]
-
Salt Matrix: The hydrochloride salt form is non-volatile and thermally unstable, rendering direct GC analysis impossible without sample preparation.
-
Isomeric Complexity: Distinguishing the N-methyl (amide) versus 1-methyl (ring nitrogen) regioisomers requires high-resolution structural elucidation (NMR).
Part 1: Comparative Analysis of Techniques
RP-HPLC with Pre-Column Derivatization (The QC Standard)
Best For: Routine Quality Control (QC), Quantification, and Purity Assessment.
Because the native molecule has poor UV sensitivity, derivatization is the gold standard for HPLC-UV analysis. Reagents like 4-Toluenesulfonyl chloride (Tosyl Chloride) or Benzoyl Chloride react with the secondary amine (if the ring nitrogen is unsubstituted) or the primary/secondary amide to introduce a strong chromophore.
-
Mechanism: The derivatizing agent attaches to the active nitrogen, creating a stable sulfonamide or benzamide derivative that absorbs strongly at 254 nm.
-
Pros: High sensitivity (LOD < 0.5 µg/mL), robust linearity (
), compatible with standard UV/DAD detectors. -
Cons: Requires sample preparation time (20-30 mins); reagent peaks can interfere if not separated.
HILIC-MS/MS (The High-Throughput Standard)
Best For: Trace Analysis, Biological Matrices, and Underivatized Samples.
Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for this molecule because it retains the highly polar hydrochloride salt without the need for ion-pairing reagents.
-
Mechanism: Uses a polar stationary phase (e.g., Silica or Zwitterionic) and a high-organic mobile phase. The salt partitions into the water-enriched layer on the column surface.
-
Pros: No derivatization required (direct inject); Mass Spectrometry (MS) provides molecular weight confirmation (
identification); highly compatible with ESI ionization. -
Cons: Matrix effects in MS; longer equilibration times for HILIC columns.
GC-MS (The Forensic & Impurity Standard)
Best For: Volatile Organic Impurities (VOIs) and Forensic Identification.
Direct injection of the hydrochloride salt into a GC inlet will cause thermal degradation and injector port fouling. The salt must be converted to its free base or derivatized (silylated) to become volatile.
-
Mechanism: Alkaline extraction (pH > 10) liberates the free amine, which is then extracted into an organic solvent (e.g., Dichloromethane) for injection.
-
Pros: Excellent resolution of structural isomers; standard EI fragmentation libraries allow for definitive identification.
-
Cons: Destructive to the salt form; cannot analyze the counter-ion (chloride); requires extraction steps.
Part 2: Comparative Data Summary
| Feature | RP-HPLC (Derivatized) | HILIC-MS/MS | GC-MS (Free Base) |
| Analyte State | Stable Derivative | Native Salt | Free Base (Extracted) |
| Detector | UV / DAD (254 nm) | ESI-MS / Q-TOF | EI-MS / FID |
| Sensitivity (LOD) | High (~0.15 µg/mL) | Ultra-High (ng/mL range) | Moderate (~1.0 µg/mL) |
| Selectivity | High (Chromophore specific) | High (Mass specific) | High (Structure specific) |
| Prep Time | 30 Minutes | < 5 Minutes | 20 Minutes |
| Primary Use | Batch Purity / Assay | PK Studies / Trace Impurities | Residual Solvents / ID |
Part 3: Experimental Protocols
Protocol A: RP-HPLC Determination (Derivatization Method)
Adapted from standard protocols for piperidine analysis [1].
Reagents:
-
Acetonitrile (HPLC Grade)
-
4-Toluenesulfonyl Chloride (TSCl) solution (10 mg/mL in acetonitrile)
-
Borate Buffer (pH 9.0)
-
Phosphoric Acid (0.1%)[2]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of N,4-Dimethyl-4-piperidinecarboxamide HCl in 10 mL of water.
-
Derivatization: Mix 1.0 mL of sample solution with 1.0 mL of Borate Buffer and 1.0 mL of TSCl solution.
-
Reaction: Incubate at 50°C for 20 minutes.
-
Quench: Add 0.5 mL of 1M HCl to stop the reaction. Filter through 0.45 µm PTFE filter.
-
Chromatography:
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid, B: Acetonitrile (Gradient 70:30 to 20:80 over 15 mins).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.
-
Protocol B: Structural Confirmation via NMR
Essential for distinguishing N-methyl vs. 4-methyl regioisomers.
Solvent: DMSO-
-
Amide Methyl: Singlet/Doublet around 2.6–2.8 ppm (integrates to 3H).
-
Piperidine Ring Methyl: Singlet (if quaternary C4) or Doublet (if tertiary C4) around 0.9–1.2 ppm.
-
Differentiation: If the methyl is on the amide nitrogen, the signal will show characteristic splitting or rotameric broadening due to the amide bond character. If it is on the piperidine nitrogen (1-methyl), it will appear as a sharp singlet (in free base) or shifted downfield (in HCl salt) around 2.2–2.8 ppm.
Part 4: Visualized Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the specific data requirement (Purity vs. Structure vs. Trace Analysis).
Figure 1: Analytical Decision Matrix. Selects the optimal workflow based on sensitivity and structural requirements.
References
-
National Institutes of Health (NIH) / PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubChem. (2024). N,N-dimethylpiperidine-4-carboxamide hydrochloride Compound Summary. Retrieved from [Link]
Sources
Safety Operating Guide
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride proper disposal procedures
This guide outlines the scientifically validated disposal and handling protocols for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 6270-42-4).[1][2][3] As a Senior Application Scientist, I have structured this to prioritize operator safety, regulatory compliance, and environmental stewardship.
Executive Summary: Operational Directive
Immediate Action Required: Treat this compound as a Chemical Irritant and Potential Pharmaceutical Intermediate . Disposal Method: High-temperature incineration equipped with acid gas scrubbing.[1][2][3] Critical Constraint: Do NOT dispose of down the drain. This compound is a hydrochloride salt; while water-soluble, it poses aquatic toxicity risks and must be sequestered in halogenated waste streams due to chloride content.[1][2][3]
Chemical Profile & Hazard Mechanics
To dispose of a chemical safely, you must understand its reactivity.[2][3] This compound is a piperidine derivative stabilized as a hydrochloride salt.[1][3]
| Property | Data | Operational Implication |
| Chemical Name | N,4-Dimethyl-4-piperidinecarboxamide HCl | Official manifest descriptor.[1][2][3][4] |
| CAS Number | 6270-42-4 | Use for waste tagging/inventory.[1][2][3] |
| Molecular Formula | C₈H₁₇ClN₂O | Contains Nitrogen and Chlorine (NOx/HCl generator upon combustion).[1][2][3] |
| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector.[3] |
| Acidity | Acidic in solution | Solutions may corrode metal containers over time.[1][2][3] |
| GHS Hazards | H315, H319, H335 | Irritating to eyes, skin, and respiratory system.[1][2] |
Scientist’s Note on Stability: As a hydrochloride salt, this compound is hygroscopic.[1][2][3] It will absorb atmospheric moisture, potentially caking or becoming sticky.[1][2][3] This does not degrade the molecule but makes physical transfer difficult.[3] Always keep containers tightly sealed with Parafilm when not in active use.[3]
Disposal Decision Matrix (Workflow)
The following logic gate ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Decision tree for segregating waste streams to ensure compatibility with incineration facilities.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stock or weighing boat residues.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[1][3]
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin.[2][3] The amide functionality can react violently under specific conditions.[3]
-
Labeling:
-
Chemical Name: N,4-Dimethyl-4-piperidinecarboxamide HCl[1][2][3]
-
Waste Code: Label as "Non-RCRA Regulated Chemical Waste" (unless mixed with listed solvents). Note: While not a P-list or U-list waste, best practice dictates treating it as hazardous due to its pharmaceutical intermediate nature.[1][2][3]
-
-
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.[1][2][3]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste or reaction byproducts.[1][2][3]
-
pH Check (The Self-Validating Step):
-
Before adding to a central waste carboy, check the pH.
-
Why? If the solution is highly basic (pH > 10), the hydrochloride salt will deprotonate, liberating the free base amine.[2][3] Free amines are often more volatile and odorous than their salts.[1][3]
-
Action: If pH > 10, adjust to pH 6-8 using dilute acetic acid or HCl to keep the amine protonated (non-volatile) during storage.[1][2][3]
-
-
Stream Selection:
-
Secondary Containment: Store carboys in a tray capable of holding 110% of the container's volume.
Protocol C: Spill Cleanup (Emergency Response)
For powder spills outside of a fume hood.[2][3]
-
PPE Upgrade: Wear a P95 or N95 particulate respirator.[1][2][3] The dust is a respiratory irritant (H335).[3] Wear double nitrile gloves.[1][2][3]
-
Wet Method (Dust Suppression):
-
Neutralization (Optional but Recommended for Large Spills):
-
Verification: Wipe the surface with a pH strip.[3] It should read neutral (pH 6-8).[1][2][3]
Scientific Rationale (Why this matters)
The Chloride Factor: You are disposing of a hydrochloride salt.[3][5][6] When incinerated, the chloride ion (Cl⁻) converts to Hydrogen Chloride (HCl) gas.[2][3]
-
High-Volume: If you are disposing of kilogram quantities, the facility must know about the chloride content to adjust their scrubber (alkaline wash) systems.[3] Failure to declare this can lead to illegal acid gas emissions.[1][3]
The Amide Stability: The carboxamide group is relatively stable but can hydrolyze under strong acid/base conditions to release dimethylamine (flammable gas/liquid) and the corresponding carboxylic acid.[3] By maintaining a neutral pH in your liquid waste, you prevent the evolution of dimethylamine vapors in the waste container, preventing pressure buildup and odor issues.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved January 28, 2026.[1][2][3]
- Sigma-Aldrich (2025).Safety Data Sheet: Piperidine Derivatives and Handling. (General Reference for Piperidine Amide handling).
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (40 CFR Part 261).[1][2][3]
-
[Link]
-
-
European Chemicals Agency (ECHA). C&L Inventory: N,N-dimethylpiperidine-4-carboxamide hydrochloride.[1][2][3]
Sources
Personal protective equipment for handling N,4-Dimethyl-4-piperidinecarboxamide hydrochloride
Topic: Personal Protective Equipment (PPE) & Handling Strategy for N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride CAS: 6270-42-4 (Monohydrochloride salt) / 1361115-91-4 (Related salt forms)[1][2]
Part 1: The Core Directive – Operational Safety Strategy
Executive Summary for the Principal Investigator: Handling this compound requires a shift from standard "chemical hygiene" to "pharmaceutical containment" protocols.[1][2] While often classified generically as an irritant (H315/H319/H335), this compound belongs to the piperidine carboxamide class—a structural scaffold frequently associated with CNS-active agents and opioid analgesics.[2]
The Safety Paradox: In the absence of a specific, experimentally validated Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . You cannot treat this merely as a corrosive base; you must handle it as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise.
This guide provides the logistical framework to handle this compound assuming a high-potency risk profile, ensuring researcher safety during synthesis, purification, and waste disposal.[2]
Part 2: Scientific Integrity & Logic (Risk Assessment)
The Hazard Profile: Why Standard PPE Fails
Standard laboratory PPE (lab coat, safety glasses, nitrile gloves) is designed for incidental splash protection, not for preventing the inhalation of nanogram-level potent dusts.[2]
-
Structural Alert: The 4-substituted piperidine carboxamide moiety is a pharmacophore found in various mu-opioid receptor agonists.[2] Even if this specific intermediate is less potent, its metabolic precursors or derivatives may possess significant biological activity.
-
Physical State Risk: As a hydrochloride salt, this compound is likely a fine, crystalline powder. The electrostatic nature of hydrochloride salts increases the risk of aerosolization during weighing and transfer, creating an inhalation hazard that standard fume hoods may not fully contain if air turbulence is high.
The "Control Banding" Approach
Since a specific OEL is undefined, we utilize Control Banding. We assign this compound to Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) as a default.[2]
| Parameter | Standard Lab Reagent | N,4-Dimethyl-4-piperidinecarboxamide HCl (Assumed) |
| OEL Target | > 1000 µg/m³ | < 10 µg/m³ (Target) |
| Primary Route | Dermal/Splash | Inhalation (Dust) & Mucous Membrane Absorption |
| Glove Req. | Single Nitrile (4 mil) | Double Gloving (Nitrile/Laminate) + Cuff Taping |
| Engineering | Open Fume Hood | HEPA-Filtered Enclosure or Glovebox |
Part 3: Comprehensive PPE & Engineering Protocols
A. Respiratory Protection (The First Line of Defense)
-
Primary Engineering Control: All handling of the solid powder must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure . A standard chemical fume hood is acceptable only if the sash is at the lowest working height and face velocity is verified (>100 fpm).
-
PPE (Solid Handling): If handling >1 gram or working outside a glovebox, a Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is recommended.[2] A standard N95 provides insufficient protection factors (APF 10) for unknown potent powders; a P100 half-mask (APF 10) is the minimum requirement.[2]
B. Dermal Barrier Strategy
Piperidine derivatives can be lipophilic (despite the HCl salt form) and may permeate skin.
-
Inner Glove: High-dexterity Nitrile (4 mil).[2] Bright color (e.g., orange/purple) to act as a breach indicator.
-
Outer Glove: Extended-cuff Nitrile (minimum 6-8 mil) or Laminate (Silver Shield) if dissolving in organic solvents like DCM or DMF.[1][2]
-
Technique: "Double-gloving" with the inner glove taped to the lab coat sleeve (Tyvek sleeves recommended) to prevent wrist exposure.[2]
C. Decontamination & Neutralization Protocol
The hydrochloride salt is water-soluble but acidic.[1][2]
-
Solubilization: Wipe contaminated surfaces with water to dissolve the salt.
-
Neutralization: Follow with a dilute base (e.g., 5% Sodium Bicarbonate) to neutralize the hydrochloride and liberate the free base.
-
Oxidation (Destruction): For final decontamination, use a 10% bleach solution (Sodium Hypochlorite). Oxidizing agents often degrade the piperidine ring system, reducing pharmacological activity.
Part 4: Operational Workflow Visualization
The following diagram illustrates the decision logic for handling this compound based on physical state and quantity.
Caption: Decision matrix for PPE selection based on physical state and quantity thresholds. Red pathways indicate maximum containment requirements.[2]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149539, this compound. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Control Banding: A qualitative risk assessment and risk management tool. Retrieved from [Link][2]
-
SafeWork NSW. Handling Potent or Hazardous Drugs in the Laboratory. Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
